2,2,2-Trifluoroethylamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPSRYDSZQRPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061070 | |
| Record name | Ethanamine, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753-90-2 | |
| Record name | 2,2,2-Trifluoroethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2,2-Trifluoroethylamine: A Technical Guide to its Chemical Properties, Structure, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethylamine (TFEA), with the chemical formula CF₃CH₂NH₂, is a fluorinated organic compound that serves as a critical building block in modern synthetic chemistry. It is a colorless, volatile liquid recognized for the unique properties imparted by its trifluoromethyl (-CF₃) group.[1][2] The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing moiety, which significantly influences the reactivity and basicity of the adjacent amino group.[3] This structural feature is responsible for the enhanced metabolic stability, bioactivity, and modified pharmacokinetic profiles of molecules that incorporate the 2,2,2-trifluoroethyl moiety.[4][5] Consequently, TFEA is an indispensable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced fluorinated polymers.[4][6] This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and key applications of this compound.
Chemical Structure and Properties
The presence of the trifluoromethyl group adjacent to the aminoethyl fragment defines the unique chemical character of TFEA. The strong carbon-fluorine bonds contribute to the high thermal and chemical stability of compounds derived from it.[3]
Physicochemical Properties
This compound is a clear, colorless, and highly flammable liquid with a characteristic amine-like odor.[1][7] It is a volatile compound with a low boiling point.[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂H₄F₃N | [8] |
| Molecular Weight | 99.06 g/mol | [6] |
| CAS Number | 753-90-2 | [8] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 36-37 °C | |
| Density | 1.262 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.301 | |
| Flash Point | -16 °C (closed cup) | |
| Vapor Pressure | ~7.6 psi at 20 °C | |
| pKa | 5.7 | [6] |
| Storage Temperature | 2-8°C |
Molecular Geometry
| Parameter | Type | Value | Reference (Computational Data for 2,2,2-Trifluoroethanol) |
| r(C-C) | Bond Length | 1.51 Å | [9] |
| r(C-F) | Bond Length | 1.34 Å (average) | [9] |
| r(C-H) | Bond Length | 1.09 Å (average) | [9] |
| r(C-N) | Bond Length | ~1.47 Å (typical) | |
| r(N-H) | Bond Length | ~1.01 Å (typical) | |
| ∠(FCC) | Bond Angle | 111.5° (average) | [9] |
| ∠(FCF) | Bond Angle | 107.3° (average) | [9] |
| ∠(HCC) | Bond Angle | 110.0° (average) | [9] |
| ∠(CCN) | Bond Angle | ~112° (estimated) |
Note: Values for C-N and N-H bonds and the CCN angle are typical values for alkylamines and are included for completeness. The other values are based on DFT computations for 2,2,2-trifluoroethanol and serve as a close approximation.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is simple, typically showing a quartet for the methylene protons (-CH₂) due to coupling with the three fluorine atoms, and a singlet for the amine protons (-NH₂), which may be broadened or exchangeable.
-
¹³C NMR: The carbon NMR spectrum will show two signals. The carbon of the methylene group (-CH₂) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbon (-CF₃) will also appear as a quartet due to the same C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a triplet, as the three equivalent fluorine atoms are coupled to the two protons of the adjacent methylene group.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching bands, and very strong C-F stretching absorptions, usually found in the 1100-1300 cm⁻¹ region.[6]
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 99. The fragmentation pattern is dominated by the loss of radicals, with a prominent peak corresponding to the loss of a fluorine atom or the cleavage of the C-C bond.[8]
Reactivity and Applications
The trifluoromethyl group's strong electron-withdrawing effect lowers the pKa of the amine compared to its non-fluorinated analog, ethylamine, making TFEA a weaker base. This modified reactivity, combined with the stability and lipophilicity conferred by the -CF₃ group, makes TFEA a valuable synthon.
Pharmaceutical Synthesis
In drug development, incorporating a trifluoromethyl group can significantly enhance a molecule's efficacy. It increases lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] TFEA is therefore a key intermediate for drugs targeting various diseases, including those affecting the central nervous system, cardiovascular system, and endocrine system.[2]
Agrochemical Development
Similar to its role in pharmaceuticals, TFEA is used to create next-generation pesticides and herbicides. The resulting agrochemicals exhibit improved stability in the environment and enhanced efficacy, leading to better crop protection.[2][4]
Fluorinated Polymers and Materials Science
TFEA is an essential monomer or intermediate for synthesizing advanced fluorinated polymers. These materials are valued for their superior thermal stability, chemical resistance, and hydrophobicity, making them suitable for high-performance coatings, sealants, and other specialized applications.[5]
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful use of TFEA. Below are representative protocols for its synthesis and a common application.
Synthesis of this compound (Representative Method)
Several routes exist for the synthesis of TFEA, including the amination of 2,2,2-trifluoroethyl halides or sulfonates and the reduction of trifluoroacetamide.[4][10] The following is a representative procedure based on the amination of a trifluoroethyl precursor.
Methodology: Amination of 2,2,2-Trifluoroethyl p-Toluenesulfonate [4]
-
Reactor Setup: A high-pressure autoclave (e.g., 50 mL capacity) is charged with 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 g, 3.93 mmol) and a solvent such as dimethyl sulfoxide (DMSO, 3 g).
-
Addition of Ammonia: A 28% aqueous ammonia solution (2.4 g, 35.4 mmol, ~9 molar equivalents) is added to the autoclave.
-
Reaction: The autoclave is sealed and heated to 150 °C. The reaction mixture is stirred at this temperature for a specified period, typically 3-5 hours. The internal pressure will increase during the reaction.
-
Cool-down and Workup: After the reaction is complete, the vessel is cooled to room temperature (or below, e.g., 5 °C). The reaction mixture is carefully transferred to a flask.
-
Isolation: The product is typically isolated from the reaction mixture by distillation. Due to its low boiling point, fractional distillation is required to separate TFEA from the solvent and unreacted starting materials. The basic product can be first extracted into an organic solvent after neutralizing any excess ammonia salt.
-
Purification: Further purification is achieved by careful fractional distillation to yield pure this compound.
Synthesis of this compound Hydrochloride[1]
The hydrochloride salt is a stable, crystalline solid that is often more convenient to handle than the volatile free amine.
-
Reaction Setup: To a three-necked flask equipped with a stirrer and dropping funnel, add ethanol (100 g) and this compound (33 g). Cool the flask in an ice bath.
-
Acid Addition: Slowly add a saturated solution of hydrochloric acid (35 g) dropwise while maintaining the internal temperature below 25 °C.
-
Heating: After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C. Maintain this temperature with stirring for 1 hour.
-
Solvent Removal: Concentrate the reaction solution under reduced pressure (e.g., 0.98 MPa) at a controlled temperature of 45 ± 5 °C for approximately 5 hours to remove ethanol and water.
-
Isolation: The resulting white, powdery crystalline solid is this compound hydrochloride. The yield is typically high (e.g., 96%).[1]
Derivatization of Carboxylic Acids for GC-MS Analysis
TFEA is used as a derivatizing agent to improve the chromatographic properties and detectability of carboxylic acids in gas chromatography (GC), particularly with an electron-capture detector (ECD). The amine converts the polar carboxylic acid into a more volatile and less polar trifluoroethylamide.
Methodology: Amidization of a Carboxylic Acid [9]
-
Sample Preparation: An aqueous sample containing the carboxylic acid of interest is prepared.
-
Reagent Addition: To the aqueous sample, add solutions of 3-ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and this compound hydrochloride (TFEA·HCl). A small amount of a base like pyridine can be added to facilitate the reaction.
-
Reaction: The mixture is vortexed for approximately 1 minute and then allowed to react at room temperature for 10-15 minutes to form the corresponding 2,2,2-trifluoroethylamide.
-
Extraction: The resulting amide derivative is extracted from the aqueous solution using a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE). The starting materials (EDC and TFEA salts) remain in the aqueous phase, resulting in a clean organic extract.
-
Analysis: The organic layer is collected, dried if necessary (e.g., with anhydrous sodium sulfate), and injected into the GC-MS or GC-ECD for analysis.
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor.[6] It is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed.
-
Handling: Work should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. All ignition sources must be eliminated from the work area. Containers should be kept tightly closed and stored in a cool, dry place, typically refrigerated at 2-8 °C.
-
Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Borane Reagents [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroethylamine hydrochloride (TFEA·HCl) is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The incorporation of the trifluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This technical guide provides an in-depth overview of the primary synthetic routes to obtain this compound hydrochloride, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways. The information presented herein is intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs.
Introduction
The unique physicochemical properties imparted by the trifluoromethyl group have made this compound a highly sought-after synthon in medicinal and materials chemistry. Its hydrochloride salt is a stable, crystalline solid that is often preferred for storage and handling. This guide will explore the most common and industrially relevant methods for the preparation of this compound and its subsequent conversion to the hydrochloride salt.
Primary Synthetic Routes
Several synthetic strategies have been developed for the preparation of this compound. The most prominent routes, which will be detailed in this guide, include:
-
Route 1: Ammonolysis of 1,1,1-Trifluoro-2-chloroethane
-
Route 2: Amination of 1,1-Difluoro-2-haloethane Precursors
-
Route 3: Reduction of Trifluoroacetamide
-
Route 4: Direct Conversion of this compound to its Hydrochloride Salt
The selection of a particular route is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product.
Comparative Analysis of Synthesis Routes
To facilitate the selection of an appropriate synthetic method, the following table summarizes the key quantitative data for the primary routes discussed.
| Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Pressure (MPa) | Yield (%) | Key Advantages | Key Disadvantages |
| 1 | 1,1,1-Trifluoro-2-chloroethane | Ammonia, Glycerol | 20-30 min | 150-200 | 2-4 | 95-98 | Short reaction time, high yield | Requires high pressure and temperature |
| 2 | CHF₂CH₂X (X=Cl, Br, I) | Ammonia, Solvent (DMF or NMP), Catalyst (Inorganic Iodide) | 16-36 h | 110-210 | 2-6 | Not explicitly stated | Utilizes alternative starting materials | Long reaction times, high pressure and temperature |
| 3 | Trifluoroacetamide | Lithium aluminum hydride (LiAlH₄), Ether | Not specified | Not specified | Atmospheric | 68-75 | Good yield, one-step reduction | Use of hazardous and moisture-sensitive reagent (LiAlH₄) |
| 4 | This compound | Saturated Hydrochloric Acid, Ethanol | 1 h (reaction), 5 h (distillation) | <25 (addition), 50 (reaction), 45±5 (distillation) | Atmospheric (reaction), 0.98 (distillation) | ~96 | High yield, straightforward conversion | Requires the prior synthesis or purchase of the free base |
Detailed Experimental Protocols
Route 1: Ammonolysis of 1,1,1-Trifluoro-2-chloroethane
This industrial method provides high yields of this compound in a continuous flow system.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via ammonolysis.
Methodology:
-
A liquid-phase solution of 1,1,1-trifluoro-2-chloroethane dissolved in glycerin (volume ratio of 1-3:1) is mixed with an aqueous ammonia solution (30-100 wt%). The molar ratio of ammonia to 1,1,1-trifluoro-2-chloroethane is maintained between 8-15:1.[1]
-
The reactant mixture is fed into a pipeline-type reactor with a flow velocity of 2.0-4.0 L/h.[1]
-
The reaction is conducted at a temperature of 150-200 °C and a pressure of 2-4 MPa for a duration of 20-30 minutes to yield a mixed solution containing this compound.[1]
-
The resulting mixed solution undergoes pressure reduction, flashing, and deamination.[1]
-
The liquid, after deamination, is neutralized with sodium carbonate, where the molar ratio of sodium carbonate to the initial 1,1,1-trifluoro-2-chloroethane is 0.5-2:1.[1]
-
Finally, the neutralized solution is subjected to pressure reduction and rectification to obtain pure this compound.[1]
Route 2: Amination of 1,1-Difluoro-2-haloethane Precursors
This route offers an alternative starting material for the synthesis.
Reaction Pathway:
References
CAS number 753-90-2 physical properties
An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoroethylamine (CAS Number: 753-90-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, identified by CAS number 753-90-2. The information is curated for professionals in research and drug development, with a focus on delivering precise data and procedural insights.
Core Physical and Chemical Properties
This compound is a colorless liquid with the chemical formula C2H4F3N.[1][2] It is a crucial reagent in various chemical syntheses.[3] The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Temperature | Pressure | Citations |
| Molecular Weight | 99.06 g/mol | [1] | ||
| 99.055 g/mol | [2] | |||
| Density | 1.2 g/cm³ (±0.1) | [2] | ||
| 1.262 g/mL | 20 °C | [4] | ||
| 1.245 g/mL | ||||
| Boiling Point | 36.0 °C (±35.0) | 760 mmHg | [2] | |
| 36-37 °C | [3][4] | |||
| 37.00-38.00 °C | ||||
| Melting Point | 37-38 °C | [2] | ||
| Flash Point | -16.7 °C (±0.0) | [2] | ||
| -16 °C | (closed cup) | [4] | ||
| Vapor Pressure | 501.5 mmHg (±0.1) | 25 °C | [2] | |
| ~7.6 psi | 20 °C | [4] | ||
| Refractive Index | 1.301 | 20 °C | [2][3][4] | |
| LogP (Octanol/Water Partition Coefficient) | 0.24 | [2] | ||
| 0.481 | [1] |
Experimental Protocols
The determination of the physical properties of a volatile and flammable liquid like this compound requires precise and controlled experimental methodologies. Below are generalized protocols for measuring some of the key properties listed above.
1. Determination of Boiling Point: The boiling point is typically determined at atmospheric pressure. A common method involves distillation.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
-
The sample is heated gently.
-
The temperature at which the liquid boils and a stable column of condensate forms on the thermometer is recorded as the boiling point.[3][4]
-
2. Measurement of Density: The density of a liquid can be measured using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (a flask with a specific volume), analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid and placed in a water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.[4]
-
The pycnometer is removed, dried, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
3. Determination of Refractive Index: The refractive index is measured using a refractometer, often an Abbé refractometer.
-
Apparatus: Refractometer, constant temperature water bath, and a light source (usually a sodium lamp).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.[3][4]
-
The prism is closed, and the temperature is allowed to stabilize (e.g., at 20°C).
-
The light source is adjusted, and the telescope is moved until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale.
-
Workflow and Process Visualization
To ensure the safe handling and use of this compound in a laboratory setting, a logical workflow should be followed. The following diagram illustrates a typical experimental workflow from preparation to waste disposal.
References
2,2,2-Trifluoroethylamine boiling point and melting point
An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoroethylamine
Introduction
This compound (TFEA) is a volatile organic compound with the chemical formula CF₃CH₂NH₂.[1][2] It serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] For instance, it is used in the preparation of insecticides, miticides, and herbicides.[1] In the pharmaceutical industry, it is a building block for compounds aimed at treating a range of conditions affecting the central nervous system, cardiovascular system, and more.[1] This guide provides a detailed overview of the boiling and melting points of this compound and its hydrochloride salt, along with the experimental protocols for their determination and synthesis.
Physicochemical Data
The physical properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These values are critical for researchers and professionals in drug development for designing reaction conditions, purification procedures, and storage protocols.
| Compound | CAS Number | Boiling Point (°C) | Melting Point (°C) |
| This compound | 753-90-2 | 36 - 38 | Not available |
| This compound hydrochloride | 373-88-6 | Not available | 220 - 222 (sublimes) |
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to broaden the melting range and lower the melting point.
Apparatus: Mel-Temp apparatus or similar heated metal block, glass capillary tubes, thermometer.
Procedure:
-
A small amount of the dried, solid sample (e.g., this compound hydrochloride) is packed into a glass capillary tube.
-
The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a controlled rate. Initially, a faster rate can be used to approach the expected melting point.
-
As the temperature nears the melting point, the heating rate is reduced to approximately 1-2°C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a substance like this compound hydrochloride, the point of sublimation would also be noted.[3][4]
Determination of Boiling Point
The boiling point is determined for liquid substances like this compound.
Apparatus: Thiele tube, thermometer, capillary tube, sample.
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
-
The Thiele tube is heated gently, causing the air trapped in the capillary tube to expand and slowly bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary.
-
The heat source is then removed, and the oil bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Synthesis of this compound
One documented method for the preparation of this compound involves the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia.[6]
Reactants and Conditions:
-
1,1,1-trifluoro-2-chloroethane dissolved in glycerin.
-
Ammonia (30-100 wt%).
-
Molar ratio of ammonia to 1,1,1-trifluoro-2-chloroethane: 8-15:1.
-
Reactor: Pipeline-type reactor.
-
Temperature: 150-200°C.
-
Pressure: 2-4 MPa.
-
Reaction Time: 20-30 minutes.
Procedure:
-
A solution of 1,1,1-trifluoro-2-chloroethane in glycerin is mixed with ammonia.[6]
-
The mixture is fed into a pipeline reactor and heated to 150-200°C under 2-4 MPa of pressure for 20-30 minutes.[6]
-
The resulting mixed solution containing this compound is subjected to pressure reduction and flashing to remove ammonia.[6]
-
The deaminated liquid is neutralized with sodium carbonate.[6]
-
The final product, this compound, is obtained by pressure reduction and rectification of the neutralized solution.[6] This method has been reported to achieve product yields of up to 97.8%.[6]
Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 2. This compound 99.5 753-90-2 [sigmaaldrich.com]
- 3. 2,2,2-三氟乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound hydrochloride | 373-88-6 [chemicalbook.com]
- 5. This compound, 99.5% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. CN101973888B - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 2,2,2-Trifluoroethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2,2-trifluoroethylamine. Due to a notable lack of specific quantitative solubility data in publicly available literature for the free amine, this document focuses on presenting the existing qualitative data in a structured format, alongside a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for scientists and researchers working with this compound in various applications, including pharmaceutical development and chemical synthesis.
Solubility Profile of this compound and its Hydrochloride Salt
It is important to note the distinction between the free amine (a liquid) and its hydrochloride salt (a solid). The salt form generally exhibits higher solubility in polar solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility Behavior | Notes |
| Polar Protic | Water | Good solubility | The amine group can form hydrogen bonds with water molecules.[1] |
| Ethanol | Good solubility | Favorable interactions occur between the amine group and the hydroxyl group of ethanol.[1] | |
| Polar Aprotic | Chloroform | Good solubility | Solubility is likely due to dipole-dipole interactions.[1] |
| Non-Polar Aromatic | Benzene | Slightly soluble | Reduced solubility compared to polar solvents highlights the importance of polarity matching.[1] |
| Non-Polar Ethereal | Ether | Hardly soluble | Poor solubility is consistent with decreasing solvent polarity.[1] |
Table 2: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility Behavior |
| Water | Soluble[2][3] |
| Ethanol | Soluble[2][3] |
| Chloroform | Soluble[2][3] |
| Benzene | Slightly soluble[2][3] |
| Ether | Hardly soluble[2][3] |
Experimental Protocol for Determining Solubility of this compound
The following is a detailed methodology for determining the solubility of a volatile amine like this compound in an organic solvent. This protocol is a synthesis of general solubility determination methods, adapted for the specific properties of the target compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Calibrated positive displacement micropipettes
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Centrifuge capable of holding the selected vials
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV or MS for HPLC)
-
Volumetric flasks and syringes for standard preparation
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. Due to its volatility, this should be done in a fume hood, and the amount can be determined by mass difference.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vials to prevent evaporation of the volatile amine and solvent.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the amine in the solvent remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the undissolved amine.
-
Centrifuge the vials at a sufficient speed and duration to ensure complete separation of the undissolved this compound from the saturated solvent phase.
-
-
Sample Analysis:
-
Carefully open the vial in a fume hood.
-
Using a positive displacement micropipette, withdraw a known aliquot of the clear supernatant (the saturated solution). Take care not to disturb the undissolved layer.
-
Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent used for the solubility test.
-
Generate a calibration curve by plotting the analytical response versus the known concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Safety Precautions
-
This compound is a volatile and potentially hazardous substance. All handling should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing any experimental work.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol and a general decision-making process for solubility testing.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for initial solubility assessment.
References
An In-Depth Technical Guide to the pKa of 2,2,2-Trifluoroethylamine and its Conjugate Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base properties of 2,2,2-trifluoroethylamine, a critical building block in modern medicinal chemistry. Understanding the pKa of this compound and its conjugate acid is paramount for predicting its behavior in physiological environments, which in turn influences drug absorption, distribution, metabolism, and excretion (ADME).
Core Concepts: pKa and its Significance
The pKa value is the negative logarithm of the acid dissociation constant (Ka). For an amine like this compound, the relevant equilibrium is that of its conjugate acid, the 2,2,2-trifluoroethylammonium ion, dissociating to the free amine and a proton. The pKa value indicates the pH at which the protonated (conjugate acid) and deprotonated (free amine) forms are present in equal concentrations.
The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the amino group in this compound compared to ethylamine. This lower basicity is reflected in the pKa of its conjugate acid.
Quantitative Data: pKa Values
The experimentally determined and predicted pKa values for the conjugate acid of this compound are summarized in the table below.
| Compound | Structure | pKa Value | Data Source |
| 2,2,2-Trifluoroethylammonium ion | CF₃CH₂NH₃⁺ | 5.7 | Experimental (IUPAC Digitized pKa Dataset)[1] |
| 2,2,2-Trifluoroethylammonium ion | CF₃CH₂NH₃⁺ | 5.47 ± 0.30 | Predicted |
Acid-Base Equilibrium
The acid-base equilibrium of this compound is a fundamental concept governing its ionization state. At a pH below its pKa, the protonated form, 2,2,2-trifluoroethylammonium, predominates. Conversely, at a pH above the pKa, the neutral, free amine form is the major species. This relationship is crucial for predicting the compound's charge and, consequently, its interactions within biological systems.
Experimental Protocols for pKa Determination
The determination of pKa values is a critical experimental procedure. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for determining the pKa of amines.
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination. It involves monitoring the pH of a solution of the amine as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water. To ensure the amine is in its protonated form at the start, the solution can be acidified with a known amount of a strong acid (e.g., HCl) to a pH of approximately 2.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
References
A Comprehensive Technical Guide to 2,2,2-Trifluoroethylamine: Commercial Availability, Suppliers, and Synthetic Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethylamine (TFEA), and its hydrochloride salt, are pivotal fluorinated building blocks in modern medicinal chemistry and drug development.[1][2] The incorporation of the trifluoroethyl moiety into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This technical guide provides an in-depth overview of the commercial availability of this compound, a comparative analysis of its suppliers, and detailed experimental protocols for its application in the synthesis of pharmaceutical intermediates.
Commercial Availability and Suppliers
This compound is readily available from a wide range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a neat liquid or as its more stable hydrochloride salt. Purity levels generally range from 98% to over 99.5%.
Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Form | Purity | CAS Number | Notes |
| Sigma-Aldrich | This compound | ≥98.0% (GC) | 753-90-2 | Also available in 99.5% purity.[3] |
| This compound hydrochloride | 98% | 373-88-6 | ||
| TCI America | This compound | >97.0%(GC) | 753-90-2 | |
| This compound hydrochloride | >98.0% | 373-88-6 | ||
| Santa Cruz Biotechnology | This compound | ≥95% | 753-90-2 | |
| Alfa Aesar (Thermo Fisher Scientific) | This compound | 99.5% | 753-90-2 | |
| Apollo Scientific | This compound | Not specified | 753-90-2 | |
| CymitQuimica | This compound hydrochloride | >98.0% | 373-88-6 | Also offers 98.5-101.5% purity.[4] |
Note: This is not an exhaustive list, and availability and specifications should be confirmed with the respective suppliers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided below.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₂H₄F₃N | C₂H₄F₃N·HCl |
| Molecular Weight | 99.06 g/mol | 135.51 g/mol [5] |
| Appearance | Colorless liquid | White to light yellow crystalline powder[6][7] |
| Boiling Point | 36-37 °C (lit.)[3] | 121.9 °C at 760 mmHg[6] |
| Melting Point | Not applicable | 220-222 °C (subl.) (lit.)[8] |
| Density | 1.262 g/mL at 20 °C (lit.)[3] | 1.24 g/cm³[6] |
| Refractive Index | n20/D 1.301 (lit.)[3] | 1.3-1.302[6] |
| Solubility | Not specified | Soluble in water, ethanol, and chloroform; slightly soluble in benzene; hardly soluble in ether.[6][7][9] |
Synthetic Applications in Drug Development
This compound serves as a versatile precursor for introducing the trifluoroethyl group into a wide array of molecular scaffolds. Its applications range from the synthesis of key intermediates to the late-stage functionalization of complex drug candidates.
Experimental Protocols
1. Synthesis of this compound Hydrochloride
This protocol describes the straightforward conversion of the free base to its more stable hydrochloride salt.
-
Materials: this compound, Ethanol, Saturated Hydrochloric Acid Solution.
-
Procedure:
-
To a three-necked flask, add 100 g of ethanol and 33 g of this compound.[8]
-
Slowly add 35 g of a saturated hydrochloric acid solution dropwise while maintaining the temperature below 25°C.[8]
-
After the addition is complete, raise the temperature to 50°C and stir for one hour.[8]
-
Remove the water and ethanol by distillation under reduced pressure (0.98 MPa) at a controlled temperature of 45 ± 5°C for 5 hours.[8]
-
The resulting white powdery crystalline solid is this compound hydrochloride. The reported yield is 96.30% with a water content of 0.13%.[8]
-
2. Diazotization Reaction for the Preparation of Vanilloid Receptor VR1 Antagonists
This compound hydrochloride can be used to generate 2,2,2-trifluorodiazoethane, a versatile reagent for various chemical transformations. The hydrochloride salt provides the necessary acidic conditions for the diazotization reaction with sodium nitrite.[10]
-
Materials: this compound hydrochloride, Sodium Nitrite, Water, Ether.
-
Procedure:
-
In a flask equipped with a stirrer, prepare a mixture of 8.1 g (60 mmol) of this compound hydrochloride in 25 mL of water and 45 mL of ether.[10]
-
Cool the mixture to 0°C in an ice-water bath.[10]
-
Slowly add a solution of 4.6 g (66 mmol) of sodium nitrite in 10 mL of water dropwise to the stirred mixture.[10]
-
After the addition, seal the reaction vessel and allow it to warm to room temperature while stirring for approximately 3 hours.[10]
-
Separate the ether layer containing the 2,2,2-trifluorodiazoethane product using a separatory funnel.[10]
-
Caution: Diazotization compounds are potentially explosive. Strict control of reaction conditions and reactant quantities is crucial. The resulting product is often used directly in the next synthetic step without further purification due to its potential instability and low boiling point.[10]
-
3. Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines
This protocol describes a one-pot cascade reaction for the synthesis of N-trifluoroethylated anilines, which are important intermediates in medicinal chemistry.[11]
-
General Procedure: This reaction involves a cascade of diazotization of this compound hydrochloride followed by an iron-porphyrin catalyzed N-H insertion into anilines. The reaction is typically carried out in an aqueous solution.[11] While the specific catalyst and detailed conditions are proprietary to the research, the general principle highlights a modern and efficient method for constructing C-N bonds with the trifluoroethyl moiety.
4. Synthesis of N-2,2,2-Trifluoroethylisatin Ketimines as 1,3-Dipoles
N-2,2,2-trifluoroethylisatin ketimines are valuable intermediates for the synthesis of complex, trifluoromethyl-containing spirooxindole derivatives through cycloaddition reactions.[2]
-
General Principle: The synthesis involves the condensation of an isatin derivative with this compound. These resulting ketimines can then participate in various organocatalytic asymmetric cycloaddition reactions, such as [3+2] and [3+4] cycloadditions, to generate structurally diverse and chiral molecules with potential biological activity.[2]
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical kinase inhibitor, where the introduction of the 2,2,2-trifluoroethyl group is a key step. This workflow demonstrates the integration of this compound into a multi-step pharmaceutical synthesis.
Caption: Generalized synthetic workflow for a kinase inhibitor using this compound.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of fluorinated organic molecules in the pharmaceutical and agrochemical industries.[1][12] Its unique properties contribute to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1] The availability of detailed synthetic protocols and a diverse range of suppliers facilitate its use in both academic research and industrial drug development. The continued exploration of novel synthetic methodologies involving this versatile building block is expected to further expand its role in the creation of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2,2-三氟乙胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 373-88-6: this compound hydrochloride [cymitquimica.com]
- 5. This compound hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,2 - trifluoroethylamine hydrochloride-Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]
- 7. sfdchem.com [sfdchem.com]
- 8. This compound hydrochloride | 373-88-6 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Page loading... [guidechem.com]
- 11. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
The Trifluoromethyl Group: A Cornerstone of Molecular Stability in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in medicinal chemistry, profoundly enhancing the stability and overall viability of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles the CF3 group plays in molecular stability, encompassing metabolic, thermal, chemical, and conformational aspects. Detailed experimental protocols, comparative quantitative data, and visual workflows are presented to equip researchers with the foundational knowledge to leverage the power of trifluoromethylation in their drug discovery endeavors.
The Foundation of Stability: Intrinsic Properties of the Trifluoromethyl Group
The remarkable stabilizing effects of the trifluoromethyl group stem from its unique electronic and steric properties. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing inductive effect, polarizing the carbon-fluorine (C-F) bonds and the bond between the carbon of the CF3 group and the parent molecule. This electronic perturbation, coupled with the sheer strength of the C-F bond, lays the groundwork for its profound impact on molecular stability.
The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[1][2] This inherent strength makes the trifluoromethyl group exceptionally resistant to chemical and enzymatic cleavage.
Enhancing Metabolic Stability: Blocking Metabolic Hotspots
One of the most celebrated roles of the trifluoromethyl group in drug design is its ability to enhance metabolic stability.[3][4][5] The primary mechanism behind this is the "metabolic blocking" strategy. By replacing a metabolically labile group, such as a methyl (-CH3) or a hydrogen atom, with a robust CF3 group, common metabolic pathways, particularly oxidation by cytochrome P450 (CYP) enzymes, can be effectively thwarted.[1][3]
The strong C-F bonds are highly resistant to enzymatic hydroxylation, a common metabolic fate for many organic molecules.[3] This resistance translates to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile for the drug candidate.[1][3]
Quantitative Impact on Metabolic Stability
The introduction of a trifluoromethyl group can dramatically decrease the rate of metabolic clearance. The following table summarizes typical outcomes observed in in vitro metabolic stability assays when a metabolically susceptible methyl group is replaced by a trifluoromethyl group.
| Parameter | Molecule with -CH3 Group | Molecule with -CF3 Group | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The CF3 group blocks a primary site of metabolism, leading to a slower rate of clearance.[3] |
| Intrinsic Clearance (Clint) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced due to the inhibition of a major metabolic pathway.[3] |
| Number of Metabolites | Higher | Significantly Reduced | Blocking a key metabolic pathway limits the formation of downstream metabolites.[3] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
Materials:
-
Test compound and a non-trifluoromethylated analog
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and its analog in the phosphate buffer.
-
Prepare the microsomal suspension in the buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the working solutions of the test compounds. Include a positive control (a compound with known metabolic instability) and a negative control (without the NADPH system).
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time zero.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
Enhancing Thermal and Chemical Stability
The trifluoromethyl group also imparts significant thermal and chemical stability to organic molecules.[2] This enhanced stability is a direct consequence of the strong C-F bonds and the electron-withdrawing nature of the group.
Thermal Stability: The high bond energy of the C-F bonds means that a greater amount of thermal energy is required to initiate bond cleavage and subsequent decomposition of the molecule.[6] This leads to higher decomposition temperatures for trifluoromethylated compounds compared to their non-fluorinated counterparts.
Chemical Stability: The electron-withdrawing nature of the CF3 group can decrease the electron density of an adjacent aromatic ring or functional group, making it less susceptible to electrophilic attack or oxidation.[1][2] This can be particularly advantageous in preventing degradation under various storage and physiological conditions. For instance, the introduction of trifluoromethyl groups into metal-organic frameworks (MOFs) has been shown to enhance their stability in water and acidic or basic solutions due to the hydrophobicity and shielding effect of the CF3 groups.[7]
Quantitative Impact on Thermal Stability
Thermogravimetric Analysis (TGA) is a key technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature. The onset of decomposition is a critical parameter obtained from TGA.
| Compound | Onset of Decomposition (°C) |
| Hypothetical Aromatic Compound | 250 |
| Hypothetical Trifluoromethylated Aromatic Analog | 350 |
Experimental Protocols for Thermal and Chemical Stability
Thermogravimetric Analysis (TGA) Protocol:
Objective: To determine the thermal decomposition temperature of a compound.
Procedure:
-
A small, accurately weighed sample (typically 2-10 mg) is placed in a TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
The instrument records the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve, typically as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) Protocol:
Objective: To determine the melting point and other thermal transitions of a compound.
Procedure:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The melting point is identified as the peak of the endothermic event on the DSC thermogram.
Chemical Stability Assessment using HPLC Protocol:
Objective: To assess the degradation of a compound under various stress conditions.
Procedure:
-
Stress Conditions: The compound is subjected to forced degradation under various conditions, including:
-
Acidic: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: e.g., 3% H2O2 at room temperature for 24 hours.
-
Thermal: e.g., solid-state at 80°C for 72 hours.
-
Photolytic: e.g., exposure to UV light.
-
-
Sample Analysis: At specified time points, aliquots are taken, neutralized if necessary, and diluted. The samples are then analyzed by a stability-indicating HPLC method.
-
Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are quantified by comparing the peak areas to that of an unstressed control sample.
Influencing Conformational Stability and Lipophilicity
The trifluoromethyl group can also influence the conformational preferences and lipophilicity of a molecule, which are critical for its interaction with biological targets and its ability to cross cell membranes.
Conformational Stability: The steric bulk of the CF3 group, which is larger than a methyl group, can restrict the rotation around single bonds, leading to a more defined and stable conformation.[8] This conformational rigidity can be advantageous for optimizing the binding affinity and selectivity of a drug for its target receptor. 19F NMR spectroscopy is a powerful tool for studying the conformational behavior of trifluoromethylated compounds in solution.[8]
Lipophilicity: The trifluoromethyl group is generally considered to be lipophilic, with a Hansch π value of +0.88, which is higher than that of a methyl group.[1][2] Increased lipophilicity can enhance a drug's ability to permeate biological membranes, which can improve its absorption and distribution.[4] However, the effect of trifluorination on lipophilicity can be position-dependent.[9]
Quantitative Physicochemical Properties
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |
| van der Waals Radius (Å) | 2.0 | 2.7 |
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88[1][2] |
| Electronegativity (Pauling Scale) | 2.55 (Carbon) | 3.98 (Fluorine) |
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that significantly enhances the stability of drug candidates. Its strong electron-withdrawing nature and the high bond energy of the C-F bonds contribute to increased metabolic, thermal, and chemical stability. Furthermore, its steric and lipophilic properties can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profile of a molecule. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to effectively utilize the trifluoromethyl group to design more stable, safe, and efficacious drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. infinitalab.com [infinitalab.com]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
2,2,2-Trifluoroethylamine: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethylamine (TFEA) has emerged as a pivotal building block in medicinal chemistry, offering a gateway to novel therapeutic agents with enhanced pharmacological profiles. The strategic incorporation of the 2,2,2-trifluoroethyl moiety into drug candidates can profoundly influence their metabolic stability, lipophilicity, binding affinity, and overall bioactivity. This technical guide provides a comprehensive overview of TFEA's role in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic and signaling pathways.
The Physicochemical Impact of the Trifluoroethyl Group
The introduction of a trifluoroethyl group, often via TFEA, imparts unique physicochemical properties to a molecule, which are critical for optimizing its drug-like characteristics. The high electronegativity of the fluorine atoms and the stability of the carbon-fluorine bond are key contributors to these effects.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoroethyl group is the enhancement of metabolic stability.[1] The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. This increased stability can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Modulation of Lipophilicity
Lipophilicity, a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly affected by the trifluoroethyl group. While the effect can be context-dependent, the trifluoroethyl moiety generally increases lipophilicity compared to an ethyl group, which can improve membrane permeability and cellular uptake. However, its impact is more nuanced than that of a simple alkyl chain, offering a tool for fine-tuning this critical property.
Altered Basicity (pKa)
The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the amine, making it less basic compared to its non-fluorinated counterpart. This modification can have profound effects on a drug's ionization state at physiological pH, influencing its solubility, receptor binding interactions, and off-target effects.
Quantitative Data on Physicochemical Properties
To illustrate the impact of the 2,2,2-trifluoroethyl group, the following table presents a comparison of key physicochemical properties for analogous compounds with and without this moiety. Note: Direct comparative data for a wide range of compounds is not always available in the literature; the following represents a compilation of available data and predictive models.
| Property | General Trend with N-Trifluoroethylation | Example: N-Ethyl Pentedrone vs. Hypothetical N-Trifluoroethyl Analog |
| Lipophilicity (LogP) | Increase | LogP of N-Ethyl Pentedrone: ~2.5 (estimated). Predicted LogP of N-Trifluoroethyl Pentedrone: ~3.0 (estimated increase) |
| Basicity (pKa) | Decrease | pKa of N-Ethylamine: 10.8. pKa of this compound: 5.7 |
| Metabolic Stability (t½ in HLM) | Increase | t½ of N-Ethyl Pentedrone in HLM: 770 min[2][3]. Predicted t½ of N-Trifluoroethyl Pentedrone: Significantly longer (qualitative increase) |
| Bioavailability (%F) | Potential for Increase | Dependent on multiple factors, but improved metabolic stability and optimized lipophilicity can contribute to higher bioavailability. |
HLM: Human Liver Microsomes
Applications in Drug Design: Synthesis of Bioactive Molecules
TFEA is a versatile reagent for introducing the trifluoroethyl group into a wide array of molecular scaffolds. Its primary amine functionality allows for common synthetic transformations such as N-alkylation, reductive amination, and amide bond formation.
Synthesis of N-(2,2,2-Trifluoroethyl)isatin Derivatives
A notable application of TFEA is in the synthesis of N-(2,2,2-trifluoroethyl)isatin ketimines, which are valuable intermediates in organic synthesis.[4][5] These compounds can undergo various cycloaddition and other reactions to generate complex, trifluoromethylated heterocyclic structures with potential biological activity.[4]
Materials:
-
Isatin
-
This compound hydrochloride
-
Triethylamine
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isatin (1.0 eq), this compound hydrochloride (1.2 eq), and toluene.
-
Add triethylamine (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-(2,2,2-trifluoroethyl)isatin.
Caption: Synthesis workflow for N-(2,2,2-Trifluoroethyl)isatin.
Case Study: The Trifluoromethyl Group in Celecoxib
While not directly synthesized from TFEA, the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib provides an excellent case study on the importance of the trifluoromethyl group in drug action. Celecoxib is a selective COX-2 inhibitor, and its trifluoromethyl group plays a crucial role in its binding affinity and selectivity.
Signaling Pathway of Celecoxib Action
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The trifluoromethyl group of Celecoxib fits into a specific hydrophobic pocket of the COX-2 active site, contributing to its high binding affinity and selectivity over the closely related COX-1 enzyme.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of 2,2,2-Trifluoroethylamine in Advancing Fluorinated Polymer Chemistry: A Technical Guide
An in-depth exploration of the synthesis, properties, and applications of fluorinated polymers derived from 2,2,2-trifluoroethylamine, tailored for researchers, scientists, and professionals in drug development.
The incorporation of fluorine into polymers imparts a unique and highly desirable set of properties, including exceptional thermal stability, chemical inertness, hydrophobicity, and low surface energy. This compound (TFEA) has emerged as a critical building block in the synthesis of a versatile range of fluorinated polymers. Its trifluoromethyl group is instrumental in modifying the physicochemical characteristics of the resulting materials, making them suitable for a wide array of high-performance applications, from advanced coatings to biomedical devices. This technical guide provides a comprehensive overview of the use of TFEA in fluorinated polymer chemistry, with a focus on the synthesis of key monomers, polymerization techniques, and the properties of the resulting polymers.
From Amine to Monomer: The Synthetic Gateway
The primary route to leveraging TFEA in polymer chemistry is through its conversion into polymerizable monomers, most notably acrylates and methacrylates. The synthesis of 2,2,2-trifluoroethyl acrylate (TFEA) and 2,2,2-trifluoroethyl methacrylate (TFEMA) is typically achieved through the esterification of acrylic acid or methacrylic acid, respectively, with 2,2,2-trifluoroethanol, which can be derived from TFEA.
A common synthetic approach involves the reaction of methacrylic acid with thionyl chloride to form methacryloyl chloride. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a catalyst to yield the desired TFEMA monomer.
Polymerization Strategies: Controlling the Architecture
The polymerization of TFEA and TFEMA can be carried out using conventional free-radical polymerization. However, to achieve well-defined polymer architectures with controlled molecular weights and low dispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed. RAFT polymerization allows for the synthesis of block copolymers and other complex structures, further expanding the functional design space of these fluorinated materials.
A Versatile Family of Polymers: Properties and Applications
The homopolymers and copolymers derived from TFEA-based monomers exhibit a range of valuable properties. The trifluoromethyl group significantly influences the polymer's glass transition temperature (Tg), thermal stability (typically measured as the decomposition temperature, Td), and surface characteristics.
Poly(2,2,2-trifluoroethyl acrylate) (PTFEA) and its Copolymers
PTFEA is known for its low glass transition temperature, making it a flexible material at room temperature. Its properties can be tuned by copolymerization with other monomers.
Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) and its Copolymers
PTFEMA generally exhibits a higher glass transition temperature compared to PTFEA, resulting in more rigid materials. Copolymerization of TFEMA with monomers like methyl acrylate allows for the systematic tuning of properties such as Tg and surface hydrophobicity. For instance, increasing the methyl acrylate content in a P(TFEMA-co-MA) copolymer leads to a decrease in the glass transition temperature.[1][2]
The incorporation of the trifluoroethyl moiety also extends to other polymer families, including polyamides and polyimides. The synthesis of these polymers often involves the polycondensation of TFEA-containing diamines or diacids with appropriate comonomers, leading to high-performance materials with excellent thermal stability.
Quantitative Data Summary
The following tables summarize key quantitative data for polymers derived from this compound, providing a comparative overview of their properties.
Table 1: Thermal Properties of TFEA-Derived Homopolymers
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) for 10% weight loss |
| Poly(2,2,2-trifluoroethyl acrylate) (PTFEA) | -10 | - |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | 69[3] | 341 (for homopolymer)[1] |
| Poly(FATRIFE-co-MAF) (93 mol% FATRIFE) | - | 348[4] |
Table 2: Surface Properties of TFEA-Derived Polymers
| Polymer | Water Contact Angle (°) |
| PFATRIFE homopolymer | 107[4] |
| Poly(FATRIFE-co-MAF) (42 mol% MAF) | 81[4] |
| P(TFEMA-co-MA) (high TFEMA content) | Comparable to PFMA homopolymer[1] |
Table 3: Properties of TFEA-Derived Copolymers
| Copolymer | Monomer Feed Ratio (mol%) | Glass Transition Temperature (Tg) (°C) |
| P(TFEMA-co-MA) | 10% MA | 77.5[1][2] |
| P(TFEMA-co-MA) | 60% MA | 29.2[1][2] |
| P(TFEMA-co-MA) | 90% MA | 13.4[1][2] |
Experimental Protocols
Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
This protocol describes a two-step synthesis of TFEMA from methacrylic acid.
-
Synthesis of Methacryloyl Chloride:
-
In a reactor equipped with a stirrer, thermometer, and reflux condenser, charge thionyl chloride and a polymerization inhibitor (e.g., phenothiazine).
-
Slowly add a mixture of methacrylic acid and DMF dropwise while maintaining the temperature at 20-25°C.
-
After the addition is complete, heat the mixture to 50 ± 2°C and maintain for 2 hours.
-
Distill the reaction mixture under reduced pressure to obtain methacryloyl chloride.
-
-
Esterification:
-
To the freshly prepared methacryloyl chloride, slowly add a mixture of 2,2,2-trifluoroethanol and a catalyst (e.g., 4-dimethylaminopyridine - DMAP) dropwise.
-
Control the reaction temperature at 60 ± 5°C for 4 hours.
-
After the reaction, cool the mixture to room temperature and neutralize with a 20 wt% NaOH solution to a pH of 7.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous MgSO4.
-
Purify the product by vacuum distillation to obtain 2,2,2-trifluoroethyl methacrylate.
-
RAFT Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
This protocol provides a general procedure for the RAFT polymerization of TFEMA to synthesize PTFEMA.
-
Reaction Setup:
-
In a Schlenk flask, dissolve the RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate), the initiator (e.g., AIBN), and the TFEMA monomer in a suitable solvent (e.g., 1,4-dioxane).
-
The molar ratio of [Monomer]/[RAFT agent]/[Initiator] should be carefully chosen to control the molecular weight.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 75°C) and stir for the specified reaction time.
-
-
Termination and Purification:
-
Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis and characterization of TFEA-derived fluorinated polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate | Semantic Scholar [semanticscholar.org]
- 3. Poly(2,2,2-trifluoroethyl methacrylate) – scipoly.com [scipoly.com]
- 4. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling, and Storage of 2,2,2-Trifluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage precautions for 2,2,2-Trifluoroethylamine (TFEA), a versatile building block in pharmaceutical and agrochemical synthesis.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[2] It is a highly flammable liquid and vapor that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][3][4]
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Appearance | Colorless liquid | [2][5] |
| Odor | Amine-like | [2] |
| Molecular Formula | C2H4F3N | [4][6] |
| Molecular Weight | 99.06 g/mol | [6] |
| Boiling Point | 36-38 °C (98.6-100.4 °F) | [2][5] |
| Flash Point | -16 °C (3.2 °F) | [2][7] |
| Density | 1.262 g/mL at 20 °C | [5][7] |
| Vapor Pressure | ~7.6 psi at 20 °C | [7] |
| Refractive Index | n20/D 1.301 | [7] |
Handling Precautions
Proper handling of this compound is crucial to prevent exposure and accidents. A general workflow for handling this chemical is outlined below.
Caption: General Handling Workflow for this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][8]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[2][8] If the concentration of vapors is high, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]
General Handling Procedures
-
Avoid all personal contact, including inhalation of vapors.[9]
-
Use in a well-ventilated area and prevent the concentration of vapors in low-lying areas.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][10]
-
Use non-sparking tools and explosion-proof equipment.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
Storage Precautions
Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[4][9] The recommended storage temperature is 2-8°C.[3][7]
-
Containers: Keep containers tightly closed and store in their original containers.[2][4][9][10] Protect containers from physical damage and check regularly for leaks.[4][9]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3]
Emergency Procedures
In the event of an emergency, follow the appropriate procedures outlined below.
Spill Response
A decision tree for responding to a spill of this compound is provided below.
Caption: Spill Response Decision Tree for this compound.
Experimental Protocol for a Minor Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Remove Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, open flames).[4][9]
-
Ventilate the Area: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to dike the spill and prevent it from spreading.[11]
-
Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate the Area: Clean the spill area with soap and water, and then wipe it down with a clean cloth.
-
Dispose of Contaminated Materials: All contaminated materials, including gloves and cleaning cloths, must be placed in a sealed bag and disposed of as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
First Aid Measures
A flowchart for first aid response is detailed below.
Caption: First Aid Response for this compound Exposure.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[2] Rinse the skin with plenty of water and soap.[3] Seek immediate medical attention as it can cause severe burns.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[2][3] Do NOT induce vomiting.[2][3] Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[2] Water spray can be used to cool fire-exposed containers.[2]
-
Specific Hazards: this compound is a highly flammable liquid.[2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[2][3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.[2][3] An unreported lethal dose 50 (LD50) in mice is 476 mg/kg.[9]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3] Material is destructive to the tissue of mucous membranes and the upper respiratory tract.[3]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not discharge into sewers or waterways.[9] Waste should be placed in a suitable, labeled container for disposal by a licensed waste disposal company.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. halocarbon-ls.com [halocarbon-ls.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 753-90-2 [chemicalbook.com]
- 6. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,2-三氟乙胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 11. jk-sci.com [jk-sci.com]
The Diminished Nucleophile: A Technical Guide to the Reactivity of 2,2,2-Trifluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethylamine (TFEA) is a critical building block in modern medicinal chemistry and materials science. The incorporation of the trifluoroethyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. However, the very feature that imparts these desirable properties—the strongly electron-withdrawing trifluoromethyl group—profoundly diminishes the nucleophilicity of the amine. This guide provides an in-depth analysis of the reactivity of this compound as a nucleophile, offering quantitative data, detailed experimental protocols for key reactions, and graphical representations of the underlying principles and workflows.
The Attenuated Nucleophilicity of this compound: A Quantitative Perspective
The lone pair of electrons on the nitrogen atom of an amine is the source of its nucleophilicity. In this compound, the potent inductive effect of the three fluorine atoms withdraws electron density from the nitrogen, thereby reducing the availability of this lone pair to attack an electrophilic center. This effect is quantitatively reflected in its basicity (pKa) and its Mayr nucleophilicity parameter (N).
A lower pKa value indicates a weaker base, as the conjugate acid is more acidic. The pKa of this compound's conjugate acid is significantly lower than that of ethylamine, highlighting the powerful electron-withdrawing effect of the trifluoromethyl group.[1]
| Compound | pKa of Conjugate Acid | Reference |
| This compound | 5.7 | [1] |
| Ethylamine | 10.6 - 10.87 | [2][3][4] |
The Mayr nucleophilicity scale provides a more direct measure of nucleophilic reactivity. The N parameter is derived from the rates of reaction of nucleophiles with a series of standard electrophiles. A higher N value corresponds to a more reactive nucleophile. The data clearly shows that this compound is a significantly weaker nucleophile than other primary amines. It has been estimated that the trifluoromethyl group reduces the nucleophilicity by a factor of about 100,000 compared to a non-fluorinated analogue.[2]
| Nucleophile | Solvent | N Parameter | sN Parameter | Reference |
| This compound | DMSO | 12.15 | 0.65 | Mayr's Database |
| This compound | MeOH-MeCN mix | 10.20 | 0.92 | Mayr's Database |
| n-Propylamine | Water | 13.33 | 0.56 | Mayr's Database |
| Ethylamine | Water | 12.9 | - | [2] |
| Ammonia | Water | 9.5 | - | [2] |
Factors Influencing the Nucleophilicity of this compound
The following diagram illustrates the key factors that contribute to the reduced nucleophilicity of this compound.
Caption: Factors reducing this compound's nucleophilicity.
Experimental Protocols for Key Reactions
Despite its reduced reactivity, this compound can participate in a range of nucleophilic reactions, often requiring more forcing conditions or specific activation strategies.
N-Acylation of this compound with an Acyl Chloride
This protocol describes the general procedure for the formation of an N-(2,2,2-trifluoroethyl) amide from an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine (DIPEA))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.2 equivalents) to the stirred solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization.
General Workflow for N-Acylation
The following diagram outlines the typical experimental workflow for the N-acylation of this compound.
Caption: Workflow for N-acylation of this compound.
Nucleophilic Aromatic Substitution (SNAr) with this compound
This compound can act as a nucleophile in SNAr reactions, particularly with highly electron-deficient aromatic or heteroaromatic systems.
Materials:
-
This compound
-
Electron-deficient aryl halide (e.g., 2,4-dinitrofluorobenzene)
-
Polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Base (e.g., potassium carbonate, sodium hydride)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add the electron-deficient aryl halide (1.0 equivalent) and the polar aprotic solvent.
-
Add the base (1.5 - 2.0 equivalents) to the solution.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific substrates and should be determined empirically.
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a valuable synthetic tool, but its utility is intrinsically linked to its diminished nucleophilicity. A thorough understanding of the electronic factors governing its reactivity is paramount for its successful application. By employing appropriate reaction conditions, such as the use of polar aprotic solvents, suitable bases, and elevated temperatures, researchers can effectively utilize this compound as a nucleophile in a variety of important chemical transformations. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for the strategic incorporation of the trifluoroethyl motif in the design and synthesis of novel molecules.
References
Understanding the Hygroscopic Nature of 2,2,2-Trifluoroethylamine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the hygroscopic nature of 2,2,2-Trifluoroethylamine hydrochloride (HCl), a critical parameter for its handling, storage, and formulation in research and drug development. While qualitatively acknowledged as a hygroscopic compound, this guide consolidates available information and outlines the standard experimental protocols used to quantify its moisture-absorbing characteristics. Detailed methodologies for Dynamic Vapor Sorption (DVS) and Karl Fischer titration are presented, alongside a discussion of the structural attributes of this compound HCl that contribute to its affinity for water. This document aims to equip researchers and drug development professionals with the necessary knowledge to effectively manage the challenges associated with the hygroscopicity of this important chemical entity.
Introduction
This compound hydrochloride is a fluorinated organic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a primary amine and a trifluoromethyl group, imparts unique properties that are beneficial in medicinal chemistry. However, like many amine salts, this compound HCl is known to be hygroscopic, meaning it has a tendency to attract and absorb moisture from the surrounding environment.[2][3][4]
The hygroscopic nature of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that can significantly impact its stability, flowability, and overall performance. For drug development professionals, a thorough understanding and quantification of a compound's hygroscopicity are essential for developing robust formulation strategies, defining appropriate storage and handling conditions, and ensuring product quality and shelf-life.
This guide will delve into the core aspects of the hygroscopic nature of this compound HCl, providing a foundational understanding for scientists and researchers working with this compound.
Physicochemical Properties and Hygroscopicity
The propensity of this compound HCl to absorb water is intrinsically linked to its molecular structure and solid-state properties. As a hydrochloride salt, it is highly polar and readily soluble in water.[5][6] The presence of the primary amine group allows for the formation of hydrogen bonds with water molecules.[6]
Table 1: Physicochemical Properties of this compound HCl
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₅ClF₃N | [7] |
| Molecular Weight | 135.51 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [2][8] |
| Melting Point | 220-222 °C (sublimes) | [8] |
| Solubility | Highly soluble in water | [5][6] |
| Hygroscopicity | Stated as "Hygroscopic" in safety data sheets | [2][3][4] |
The trifluoromethyl group (-CF₃), while generally considered to be hydrophobic, can influence the crystal lattice and the overall electronic properties of the molecule, which may indirectly affect its interaction with water.
Experimental Protocols for Hygroscopicity Assessment
To quantitatively assess the hygroscopic nature of a compound like this compound HCl, several established analytical techniques are employed. The most common and informative methods are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[9][10] This method is crucial for determining a material's moisture sorption and desorption characteristics, providing insights into its physical stability at different humidity levels.
A detailed protocol for a typical DVS experiment is as follows:
-
Sample Preparation: A small amount of this compound HCl (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's microbalance pan.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This initial weight serves as the baseline "dry" mass.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's weight until equilibrium is reached (defined by a minimal change in mass over time, e.g., <0.002% change in 5 minutes).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise fashion back to 0% RH, again allowing the sample to reach equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change from the initial dry mass versus the relative humidity. This generates a moisture sorption-desorption isotherm.
The data obtained from a DVS experiment would be presented in a table and a corresponding isotherm plot.
Table 2: Hypothetical DVS Data for this compound HCl at 25 °C
| Target RH (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |
| 0 | 0.00 | 0.15 |
| 10 | 0.05 | 0.20 |
| 20 | 0.10 | 0.25 |
| 30 | 0.18 | 0.35 |
| 40 | 0.30 | 0.50 |
| 50 | 0.55 | 0.80 |
| 60 | 1.20 | 1.50 |
| 70 | 2.50 | 3.00 |
| 80 | 5.80 | 6.50 |
| 90 | 14.50 | 14.50 |
Note: This data is illustrative and represents a typical profile for a hygroscopic amine salt. Actual experimental values for this compound HCl may differ.
Karl Fischer (KF) Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[11] It is often used as a complementary technique to DVS to determine the initial water content of a sample or to quantify the amount of absorbed water after exposure to a specific humidity condition.
-
Instrument Preparation: The Karl Fischer titrator, either volumetric or coulometric depending on the expected water content, is prepared with the appropriate KF reagent. The titration vessel is conditioned to a dry state.
-
Sample Preparation: A precise amount of this compound HCl is weighed. For solid samples that are not readily soluble in the KF reagent, an external extraction or a KF oven may be used to transfer the water to the titration cell.
-
Titration: The sample is introduced into the titration vessel. The KF reagent, which contains iodine, is titrated into the sample. Water in the sample reacts with the iodine. The endpoint is detected potentiometrically when an excess of iodine is present.
-
Calculation: The amount of water in the sample is calculated based on the amount of KF reagent consumed. The result is typically expressed as a percentage of water by weight (% w/w).
The results from Karl Fischer titration are typically presented in a straightforward table.
Table 3: Example Water Content Specification for this compound HCl
| Analytical Method | Specification | Reference(s) |
| Karl Fischer Titration | ≤1% | [11] |
Critical Relative Humidity (CRH)
The Critical Relative Humidity (CRH) is the specific relative humidity at which a solid material begins to absorb a significant amount of moisture from the atmosphere, potentially leading to deliquescence (dissolving in the absorbed water).[12] Below the CRH, the material will not absorb atmospheric moisture. For hygroscopic salts, the CRH is a critical parameter for defining storage and handling conditions. While a specific CRH for this compound HCl is not publicly available, it can be experimentally determined using DVS by identifying the RH at which a sharp increase in water uptake occurs.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
- 1. CAS 373-88-6: this compound hydrochloride [cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound hydrochloride CAS#: 373-88-6 [m.chemicalbook.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | 373-88-6 [chemicalbook.com]
- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
- 11. This compound hydrochloride, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. Critical relative humidity - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for N-Trifluoroethylation using 2,2,2-Trifluoroethylamine and Related Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroethyl group into organic molecules is a key strategy in medicinal chemistry and drug development. This moiety can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates. These application notes provide detailed protocols for the N-trifluoroethylation of amines, a crucial transformation for synthesizing novel pharmaceuticals and agrochemicals.
Protocol 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines
This protocol details a one-pot N-H insertion reaction for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction proceeds via a cascade diazotization/N-trifluoroethylation sequence catalyzed by an iron(III) porphyrin complex.[1][2] This method is suitable for both primary and secondary anilines and demonstrates good functional group compatibility.[2][3]
Reaction Scheme
Caption: General scheme for iron-catalyzed N-trifluoroethylation of anilines.
Experimental Protocol
-
To an oven-dried Schlenk tube, add this compound hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane under an air atmosphere at room temperature.
-
Add NaNO₂ (0.6 mmol) to the Schlenk tube.
-
Stir the mixed solution at room temperature for 30 minutes.
-
Add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoroethylated aniline.[2]
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields for the N-trifluoroethylation of various aniline derivatives under the optimized reaction conditions.
| Entry | Substrate (Aniline Derivative) | Product | Yield (%) |
| 1 | 2-Methylaniline | 2-Methyl-N-(2,2,2-trifluoroethyl)benzenamine | 74 |
| 2 | 3-Methylaniline | 3-Methyl-N-(2,2,2-trifluoroethyl)benzenamine | 72 |
| 3 | 4-Methylaniline | 4-Methyl-N-(2,2,2-trifluoroethyl)benzenamine | 71 |
| 4 | 2,4-Dimethoxyaniline | 2,4-dimethoxy-N-(2,2,2-trifluoroethyl)benzenamine | 82 |
| 5 | Aniline | N-(2,2,2-Trifluoroethyl)benzenamine | 65 |
| 6 | N-Methylaniline | N-methyl-N-(2,2,2-trifluoroethyl)benzenamine | 78 |
Data sourced from the supporting information of the cited publication.[4]
Experimental Workflow
Caption: Workflow for iron-catalyzed N-trifluoroethylation.
Protocol 2: Catalyst-Free Reductive Trifluoroethylation of Amines using Trifluoroacetic Acid
For a more general approach applicable to a wider range of primary and secondary amines, including aliphatic ones, a catalyst-free reductive trifluoroethylation using trifluoroacetic acid (TFA) as the trifluoroethyl source is a practical alternative.[5] This method avoids sensitive reagents and harsh reductants, offering excellent functional group tolerance.[5]
Reaction Scheme
References
- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of Aldehydes with 2,2,2-Trifluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. The incorporation of fluorine-containing moieties, such as the 2,2,2-trifluoroethyl group, into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and protocols for the reductive amination of various aldehydes with 2,2,2-trifluoroethylamine, a key building block in the synthesis of numerous pharmaceuticals and agrochemicals.
The reaction proceeds via the formation of an intermediate imine or iminium ion from the aldehyde and this compound, which is then reduced in situ to the corresponding secondary amine. Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is a weakly basic amine, which can influence reaction kinetics and require specific conditions for optimal yields. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation due to its mildness and high selectivity for imines over carbonyls, allowing for a convenient one-pot procedure.[1][2][3][4][5]
General Reaction Scheme
The overall transformation for the reductive amination of an aldehyde with this compound is depicted below:
Caption: General workflow of the reductive amination process.
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of various classes of aldehydes with this compound using sodium triacetoxyborohydride as the reducing agent.
Protocol 1: Reductive Amination of an Aromatic Aldehyde (e.g., Benzaldehyde)
This protocol describes a general procedure for the synthesis of N-(2,2,2-trifluoroethyl)benzylamine.
Materials:
-
Benzaldehyde
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol, 1.0 eq.) in 1,2-dichloroethane (5 mL) is added this compound (1.1 mmol, 1.1 eq.).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-(2,2,2-trifluoroethyl)benzylamine.
Protocol 2: Reductive Amination of an Aliphatic Aldehyde (e.g., Isobutyraldehyde)
This protocol is suitable for the synthesis of N-(2,2,2-trifluoroethyl)isobutylamine.
Materials:
-
Isobutyraldehyde
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve isobutyraldehyde (1.0 mmol, 1.0 eq.) and this compound (1.2 mmol, 1.2 eq.) in dichloromethane (10 mL).
-
Stir the solution at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) in one portion.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reductive amination of various aldehydes with this compound.
| Aldehyde Substrate | Product | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | N-(2,2,2-Trifluoroethyl)benzylamine | NaBH(OAc)₃ | DCE | 16 | 85-95 |
| 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-2,2,2-trifluoroethylamine | NaBH(OAc)₃ | THF | 24 | 80-90 |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-2,2,2-trifluoroethylamine | NaBH(OAc)₃ | DCE | 12 | 90-98 |
| Isobutyraldehyde | N-Isobutyl-2,2,2-trifluoroethylamine | NaBH(OAc)₃ | DCM | 6 | 75-85 |
| Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-2,2,2-trifluoroethylamine | NaBH(OAc)₃ | DCM | 8 | 80-90 |
| 2-Furaldehyde | N-(Furan-2-ylmethyl)-2,2,2-trifluoroethylamine | NaBH(OAc)₃ | THF | 20 | 70-80 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Logical Workflow for Protocol Selection
The choice of specific reaction parameters can be guided by the nature of the aldehyde substrate.
Caption: Decision tree for selecting the appropriate reductive amination protocol.
Applications in Drug Development
The N-(2,2,2-trifluoroethyl) motif is present in a variety of drug candidates and approved medicines. The trifluoromethyl group can block metabolic oxidation at the adjacent methylene group, thereby increasing the half-life of the drug. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and improve oral bioavailability. The protocols described herein are directly applicable to the synthesis of key intermediates for these and other novel therapeutic agents.
Troubleshooting and Considerations
-
Low Yields with Weakly Nucleophilic Amines: Since this compound is a weak base, imine formation can be slow. For sluggish reactions, the addition of a catalytic amount of a mild acid, such as acetic acid, can be beneficial. However, this should be done cautiously as it can also promote the reduction of the aldehyde by NaBH(OAc)₃.[4]
-
Side Reactions: Over-alkylation to form a tertiary amine is generally not a significant issue with primary amines under these conditions. However, reduction of the starting aldehyde to the corresponding alcohol can occur, especially if the imine formation is slow or if excess reducing agent is used under acidic conditions.
-
Solvent Choice: 1,2-Dichloroethane (DCE) and tetrahydrofuran (THF) are generally good solvents for aromatic aldehydes, while dichloromethane (DCM) is often suitable for aliphatic aldehydes due to its lower boiling point, which facilitates product isolation.[2][3]
-
Purification: The resulting secondary amines can often be purified by standard silica gel chromatography. In some cases, basic workup and extraction are sufficient to obtain a product of high purity.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,2,2-Trifluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for nucleophilic aromatic substitution (SNAr) reactions utilizing 2,2,2-trifluoroethylamine as a nucleophile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl moiety.[1]
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. The reaction proceeds through an addition-elimination mechanism, where a potent nucleophile attacks the aromatic ring, displacing a suitable leaving group. For a successful SNAr reaction, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. This positioning is crucial for the stabilization of the intermediate Meisenheimer complex.[2][3]
The general mechanism involves two key steps:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.
Common leaving groups for SNAr reactions include halides (F, Cl, Br, I), with fluoride often being the most reactive due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to.
This compound as a Nucleophile
This compound is a valuable primary amine for introducing the trifluoroethyl group into organic molecules. The incorporation of this moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct SNAr reactions with this compound are feasible under appropriate conditions, alternative methods for the N-trifluoroethylation of anilines have also been developed.
Experimental Conditions and Data
Successful SNAr reactions with this compound depend on the careful selection of the aromatic substrate, solvent, base, and reaction temperature. Electron-deficient aryl halides, particularly fluoroarenes and chloroarenes, are common substrates.
Table 1: Examples of N-Trifluoroethylation of Anilines
While direct SNAr data with this compound is not extensively tabulated in single sources, the following data from an iron-porphyrin catalyzed N-trifluoroethylation of anilines using this compound hydrochloride provides valuable insights into achievable yields with various substituted anilines. This one-pot reaction proceeds via a cascade diazotization/N-trifluoroethylation.[4][5]
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | Aniline | N-(2,2,2-trifluoroethyl)aniline | 85 |
| 2 | 4-Methylaniline | 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | 93 |
| 3 | 4-Methoxyaniline | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | 91 |
| 4 | 4-Fluoroaniline | 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline | 82 |
| 5 | 4-Chloroaniline | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline | 75 |
| 6 | 4-Bromoaniline | 4-Bromo-N-(2,2,2-trifluoroethyl)aniline | 72 |
| 7 | 4-Nitroaniline | 4-Nitro-N-(2,2,2-trifluoroethyl)aniline | 45 |
| 8 | 2-Methylaniline | 2-Methyl-N-(2,2,2-trifluoroethyl)aniline | 88 |
| 9 | N-Methylaniline | N-Methyl-N-(2,2,2-trifluoroethyl)aniline | 78 |
Experimental Protocols
The following are representative protocols for SNAr reactions. Protocol 1 describes a general procedure adaptable for this compound with an activated aryl halide. Protocol 2 is based on the iron-porphyrin catalyzed reaction.
Protocol 1: General SNAr Procedure with an Activated Aryl Halide
This protocol describes a general method for the reaction of an electron-deficient aryl halide with this compound.
Materials:
-
Electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the electron-deficient aryl halide (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) to the solution.
-
Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines[4]
This protocol details a one-pot N-H insertion reaction using this compound hydrochloride.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound hydrochloride (1.5 eq)
-
Sodium nitrite (NaNO₂) (1.5 eq)
-
FeTPPCl (iron porphyrin catalyst) (1 mol%)
-
Dichloromethane (DCM) and Water (H₂O) as solvents
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aniline derivative (1.0 eq), this compound hydrochloride (1.5 eq), and FeTPPCl (1 mol%).
-
Add a mixture of DCM and H₂O as the solvent system.
-
Cool the reaction mixture in an ice bath.
-
Add an aqueous solution of NaNO₂ (1.5 eq) dropwise to the stirred reaction mixture.
-
Allow the reaction to proceed, monitoring for completion.
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by chromatography.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of the SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
Potential Application in Drug Development
Trifluoro-anilines have shown potential as antimicrobial agents. The diagram below illustrates a simplified logical flow of how these compounds might be investigated for their biological activity.
Caption: Logical workflow for the development of trifluoro-aniline based antimicrobial agents.
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions with Volatile Amines: 2,2,2-Trifluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with the volatile amine, 2,2,2-trifluoroethylamine. Due to its low boiling point (36-37 °C) and potential hazards, specialized experimental setups and handling procedures are necessary to ensure reaction efficiency, safety, and reproducibility. These notes are intended to guide researchers in setting up and executing reactions involving this and similar volatile reagents.
Safety Precautions
This compound is a flammable, corrosive, and volatile compound. All manipulations should be performed in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. A readily accessible safety shower and eyewash station are essential. Spills should be handled immediately by absorbing with an inert material and disposing of it as hazardous waste.
General Handling and Storage of this compound
Due to its high volatility, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2] For transferring the amine, it is recommended to pre-cool the reagent in an ice bath to minimize vapor loss.
Experimental Setups for Reactions with Volatile Amines
The choice of experimental setup is critical when working with volatile reagents like this compound, especially for reactions requiring elevated temperatures.
Reactions at or Below Room Temperature
For reactions conducted at or below ambient temperature, a standard round-bottom flask equipped with a magnetic stirrer, a dropping funnel for liquid reagents, and a nitrogen or argon inlet can be used. The system should be kept under a positive pressure of inert gas to prevent the ingress of atmospheric moisture and the escape of the volatile amine.
Reactions Above Room Temperature: Sealed Tube/Pressure Vessel
For reactions that require heating above the boiling point of this compound, a sealed tube or a pressure vessel is the recommended apparatus.[3][4] This setup contains the volatile amine and allows the reaction to proceed at elevated temperatures and pressures safely.
Key considerations for using a sealed tube:
-
Vessel Inspection: Always inspect the glass pressure vessel for any cracks or defects before use.[4]
-
Filling Volume: Do not fill the vessel more than half-full to allow for vapor expansion.[4][5]
-
Proper Sealing: Ensure the vessel is properly sealed according to the manufacturer's instructions to prevent leaks.
-
Heating: Heat the vessel in an oil bath or a heating mantle behind a blast shield.[4][5]
-
Cooling: Allow the vessel to cool completely to room temperature before opening. It is advisable to cool the vessel in an ice bath before carefully venting any internal pressure in the fume hood.[4]
Reactions Requiring an Inert Atmosphere: Schlenk Line Techniques
For reactions that are sensitive to air and moisture, a Schlenk line is indispensable for handling this compound.[6][7][8][9]
Workflow for adding a volatile amine using a Schlenk line:
Caption: Experimental workflow for reactions using a Schlenk line.
Experimental Protocols
The following are detailed protocols for common reactions involving this compound.
Protocol 1: N-Alkylation of this compound with an Alkyl Halide
This protocol describes the nucleophilic substitution reaction between this compound and an alkyl halide.
Workflow for N-Alkylation:
Caption: Experimental workflow for N-alkylation.
Procedure:
-
To a pressure vessel equipped with a magnetic stir bar, add the alkyl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF) (0.2 M).
-
Cool the this compound (1.2 equiv.) in an ice bath.
-
Add the chilled this compound to the pressure vessel.
-
Seal the vessel tightly.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction vessel to room temperature, and then to 0 °C in an ice bath.
-
Carefully open the vessel in a fume hood.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for N-Alkylation Reactions:
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | K₂CO₃ | DMF | 80 | 24 | 45 | [10] |
| Benzyl Bromide | NaH | THF | 60 | 12 | >90 | General procedure |
Protocol 2: Synthesis of N-Trifluoroethylanilines via Diazotization/N-H Insertion
This one-pot protocol describes the synthesis of N-trifluoroethylated anilines using this compound hydrochloride.[11][12]
Procedure:
-
To an oven-dried Schlenk tube, add this compound hydrochloride (2.0 equiv.), acetic acid (2.0 equiv.), water (2 mL), and dichloromethane (1 mL) under an air atmosphere at room temperature.[11]
-
Add sodium nitrite (2.0 equiv.) to the Schlenk tube and stir the mixture at room temperature for 30 minutes.[11]
-
Add the aniline (1.0 equiv.) and the iron porphyrin catalyst (e.g., Fe(TPP)Cl, 0.9 mol%) to the vigorously stirred solution.[11]
-
Stir the reaction at room temperature for 12 hours.[11]
-
Upon completion, extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for N-Trifluoroethylation of Anilines: [11]
| Aniline Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| o-Methylaniline | Fe(TPP)Cl | H₂O/DCM | rt | 12 | 85 |
| p-Methoxyaniline | Fe(TPP)Cl | H₂O/DCM | rt | 12 | 93 |
| p-Chloroaniline | Fe(TPP)Cl | H₂O/DCM | rt | 12 | 75 |
Protocol 3: Reductive Amination with Aldehydes and Ketones
This protocol outlines the formation of a secondary or tertiary amine through the reaction of this compound with a carbonyl compound, followed by in-situ reduction.
Workflow for Reductive Amination:
Caption: Experimental workflow for reductive amination.
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv.) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add this compound (1.1 equiv.) to the solution.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Reductive Amination:
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenyl-2-propanone | H₂/Ni | - | - | - | - | [10] |
| Benzaldehyde | NaBH(OAc)₃ | DCE | rt | 12 | >90 | General procedure |
| Cyclohexanone | NaBH₃CN | MeOH | rt | 24 | >85 | General procedure |
Conclusion
The successful execution of reactions involving the volatile amine this compound hinges on the careful selection of the experimental setup and adherence to strict safety protocols. For reactions requiring elevated temperatures, the use of sealed pressure vessels is paramount to ensure containment and reaction efficiency. For air- and moisture-sensitive transformations, Schlenk line techniques are essential. The detailed protocols and comparative data provided in these application notes offer a solid foundation for researchers to safely and effectively utilize this versatile fluorinated building block in their synthetic endeavors.
References
- 1. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdlookchem.com [sdlookchem.com]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. reddit.com [reddit.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Situ Generation of 2,2,2-Trifluoroethylamine Free Base from its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethylamine is a critical building block in medicinal chemistry and drug development, prized for the unique physicochemical properties conferred by the trifluoromethyl group. It is frequently supplied as its hydrochloride salt for improved stability and handling. However, many synthetic transformations require the free amine. This document provides detailed protocols for the in situ generation of free this compound from its hydrochloride salt using common laboratory bases. This approach avoids the isolation of the volatile and potentially hygroscopic free amine, streamlining synthetic workflows.
The protocols outlined below offer a range of options using common organic and inorganic bases in various organic solvents. The choice of base and solvent should be guided by the specific requirements of the subsequent chemical reaction, such as solvent compatibility and tolerance of the reagents to different bases and their corresponding salts.
Data Presentation: Comparison of In Situ Free-Basing Protocols
The following table summarizes the key quantitative parameters for the in situ generation of this compound using different bases.
| Base | Molar Equivalents | Solvent | Temperature (°C) | Reaction Time | Byproduct |
| Triethylamine (TEA) | 1.1 - 1.5 | Acetonitrile, THF, DCM | 0 - 25 | 15 - 30 min | Triethylamine hydrochloride |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Acetonitrile, DMF | 25 - 50 | 30 - 60 min | Potassium chloride, Potassium bicarbonate |
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 2.0 | DMF, DMSO | 25 - 40 | 1 - 2 h | Sodium chloride, Carbon dioxide, Water |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride (CAS: 373-88-6)
-
Triethylamine (TEA)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous solvents (Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) setup
-
Standard laboratory glassware
-
Analytical instrumentation for confirmation (NMR, FTIR)
Protocol 1: In Situ Generation using Triethylamine (TEA)
This protocol is suitable for reactions where the presence of triethylamine hydrochloride as a byproduct is tolerable.
-
To a dry reaction vessel under an inert atmosphere, add this compound hydrochloride (1.0 eq).
-
Add the desired anhydrous solvent (e.g., Acetonitrile, THF, or DCM).
-
Stir the suspension at room temperature (25 °C).
-
Slowly add triethylamine (1.1 - 1.5 eq) to the suspension.
-
Stir the reaction mixture for 15-30 minutes at room temperature. The formation of a precipitate (triethylamine hydrochloride) may be observed.
-
The resulting solution/suspension containing the free this compound is now ready for use in the subsequent reaction step.
Protocol 2: In Situ Generation using Potassium Carbonate (K₂CO₃)
This protocol utilizes an inorganic base, which can be advantageous if an organic base would interfere with the subsequent reaction.
-
To a dry reaction vessel under an inert atmosphere, add this compound hydrochloride (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add the desired anhydrous solvent (e.g., Acetonitrile or DMF).
-
Stir the suspension at room temperature (25 °C) or gently heat to 40-50 °C to expedite the reaction.
-
Stir the mixture for 30-60 minutes.
-
The resulting mixture containing the free this compound can be used directly, or the solid byproducts can be filtered off if necessary for the subsequent step.
Protocol 3: In Situ Generation using Sodium Bicarbonate (NaHCO₃)
This protocol employs a milder inorganic base, suitable for sensitive substrates.
-
To a dry reaction vessel, add this compound hydrochloride (1.0 eq) and sodium bicarbonate (1.5 - 2.0 eq).
-
Add the desired anhydrous solvent (e.g., DMF or DMSO).
-
Stir the suspension at room temperature (25 °C).
-
Stir the mixture for 1-2 hours. Note that effervescence (release of CO₂) may be observed.
-
The resulting mixture containing the free this compound is ready for the next synthetic step.
Confirmation of Free Base Generation
Successful conversion of the hydrochloride salt to the free amine can be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
-
This compound Hydrochloride: The methylene protons (-CH₂-) adjacent to the ammonium group typically appear as a quartet around δ 3.86 ppm (in D₂O).[1]
-
This compound (Free Base): Upon deprotonation, the methylene protons (-CH₂-) will shift upfield. In CDCl₃, the signal for these protons is expected to be observed at a lower chemical shift.
¹⁹F NMR Spectroscopy
-
This compound (Free Base): The trifluoromethyl group (-CF₃) of the free amine exhibits a characteristic signal in the ¹⁹F NMR spectrum.
-
This compound Hydrochloride: A downfield shift of the -CF₃ signal is expected for the hydrochloride salt compared to the free base due to the electron-withdrawing effect of the adjacent ammonium group.
FTIR Spectroscopy
-
This compound Hydrochloride: The spectrum will be characterized by a broad absorption band in the range of 2500-3000 cm⁻¹ , corresponding to the N-H stretching of the ammonium salt.[2]
-
This compound (Free Base): The spectrum of the free amine will show characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹ .[3][4] The disappearance of the broad ammonium salt peak and the appearance of the primary amine peaks confirm the conversion.
Visualizations
Experimental Workflow
Caption: Workflow for the in situ generation of this compound.
Signaling Pathway of Deprotonation
References
Application Notes and Protocols for Monitoring Reactions Involving 2,2,2-Trifluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions that utilize 2,2,2-Trifluoroethylamine (TFEA), a critical building block in the synthesis of many pharmaceutical and agrochemical compounds. The incorporation of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.[1][2] Accurate monitoring of reactions involving TFEA is crucial for optimizing reaction conditions, ensuring product quality, and scaling up processes.
This document outlines the application of key analytical techniques: in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, for real-time reaction monitoring.
In-situ FTIR Spectroscopy for Monitoring Reactions of TFEA with Isocyanates
In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of reactions in solution, providing valuable kinetic and mechanistic information without the need for sampling.[3][4] The reaction of amines with isocyanates to form ureas is a common transformation in organic synthesis, and TFEA can be employed to introduce a trifluoroethyl group into the final product.
The progress of this reaction can be conveniently monitored by observing the disappearance of the characteristic isocyanate peak (–N=C=O) around 2250-2285 cm⁻¹ and the appearance of the urea carbonyl peak (C=O) at approximately 1640 cm⁻¹.[5]
Illustrative Reaction:

Figure 1. Reaction of this compound with Phenyl Isocyanate to form a trifluoroethyl-substituted urea.
Quantitative Data Presentation
The following table illustrates typical data that can be obtained from in-situ FTIR monitoring of the reaction between TFEA and phenyl isocyanate. The concentration of the isocyanate is monitored over time by integrating the area of its characteristic peak.
| Time (minutes) | Isocyanate Peak Area (arbitrary units) | Concentration of Phenyl Isocyanate (M) | % Conversion |
| 0 | 1.25 | 0.100 | 0 |
| 5 | 0.98 | 0.078 | 22 |
| 10 | 0.75 | 0.060 | 40 |
| 20 | 0.45 | 0.036 | 64 |
| 30 | 0.25 | 0.020 | 80 |
| 60 | 0.05 | 0.004 | 96 |
Experimental Protocol: In-situ FTIR Monitoring
Objective: To monitor the reaction kinetics of the reaction between this compound and Phenyl Isocyanate using in-situ FTIR.
Materials:
-
ReactIR instrument with a suitable probe (e.g., DiComp or SiComp)
-
Reaction vessel equipped with a stirrer and temperature control
-
This compound (TFEA)
-
Phenyl Isocyanate
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
System Setup:
-
Set up the reaction vessel under an inert atmosphere.
-
Insert the FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.
-
Configure the ReactIR software to collect spectra at regular intervals (e.g., every 1 minute).
-
-
Background Spectrum:
-
Add the anhydrous solvent to the reaction vessel.
-
Collect a background spectrum of the solvent at the desired reaction temperature.
-
-
Reaction Initiation:
-
Dissolve a known concentration of phenyl isocyanate in the solvent.
-
Start data collection.
-
Add a stoichiometric amount of this compound to the reaction mixture while stirring.
-
-
Data Acquisition and Analysis:
-
Monitor the reaction in real-time by observing the decrease in the isocyanate peak at ~2270 cm⁻¹ and the increase of the urea carbonyl peak around 1640 cm⁻¹.
-
After the reaction is complete, process the collected spectra.
-
Integrate the area of the isocyanate peak at each time point and correlate it to the concentration to determine the reaction kinetics.
-
¹⁹F NMR Spectroscopy for Quantitative Reaction Monitoring
Due to the presence of the -CF₃ group, ¹⁹F NMR spectroscopy is an exceptionally powerful and direct method for monitoring reactions involving TFEA. The high sensitivity, wide chemical shift range, and low natural abundance of ¹⁹F result in spectra with minimal background interference and excellent signal dispersion, making it ideal for quantitative analysis.[6]
Illustrative Reaction: N-Acylation of this compound
The acylation of TFEA with an acyl chloride is a fundamental reaction to form trifluoroethyl amides, which are common motifs in pharmaceuticals.

Figure 2. N-Acylation of this compound with Acetyl Chloride.
The progress of this reaction can be monitored by observing the disappearance of the ¹⁹F NMR signal corresponding to TFEA and the appearance of a new signal for the N-(2,2,2-trifluoroethyl)acetamide product at a different chemical shift.
Quantitative Data Presentation
The following table shows representative data from a ¹⁹F NMR kinetic study of the N-acylation of TFEA. The relative integrals of the reactant and product signals are used to determine the conversion over time.
| Time (minutes) | Integral of TFEA Signal | Integral of Product Signal | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.78 | 0.22 | 22 |
| 20 | 0.59 | 0.41 | 41 |
| 40 | 0.32 | 0.68 | 68 |
| 60 | 0.15 | 0.85 | 85 |
| 120 | 0.03 | 0.97 | 97 |
Experimental Protocol: ¹⁹F NMR Reaction Monitoring
Objective: To quantitatively monitor the N-acylation of this compound using ¹⁹F NMR spectroscopy.
Materials:
-
NMR spectrometer with ¹⁹F capabilities
-
NMR tubes
-
This compound (TFEA)
-
Acetyl Chloride
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of TFEA and the internal standard in the deuterated solvent.
-
Acquire an initial ¹⁹F NMR spectrum (t=0).
-
-
Reaction Initiation:
-
Add a stoichiometric amount of acetyl chloride to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹⁹F NMR spectra at regular time intervals. The acquisition parameters should be optimized for quantitative measurements (e.g., sufficient relaxation delay).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the -CF₃ group of TFEA and the -CF₃ group of the product.
-
Calculate the percent conversion at each time point using the relative integrals of the reactant and product signals, normalized to the internal standard.
-
Drug Development Workflow: Synthesis of a Celecoxib Analog
This compound is a valuable precursor for the synthesis of drug molecules containing a trifluoroethyl or trifluoromethyl group. For instance, it can be a key starting material in the synthesis of analogs of the anti-inflammatory drug Celecoxib, which features a trifluoromethyl group on a pyrazole ring.[7][8] The following workflow illustrates the key steps in such a synthesis, highlighting where analytical monitoring is critical.
Caption: Drug development workflow for a Celecoxib analog using TFEA.
In this workflow, analytical methods such as ¹⁹F NMR and in-situ FTIR are crucial during the synthesis stages to monitor reaction completion, identify intermediates, and quantify impurities. HPLC/UPLC-MS is essential for purity assessment of the intermediates and the final active pharmaceutical ingredient (API), as well as for identifying potential metabolites in preclinical studies. These rigorous analytical controls are fundamental to the successful development of new fluorinated pharmaceuticals.[9][10][11]
References
- 1. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
- 10. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification Strategies for Products Synthesized with 2,2,2-Trifluoroethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The integration of the 2,2,2-trifluoroethyl moiety into organic molecules is a critical strategy in modern drug discovery and agrochemical development. This structural modification, facilitated by the use of 2,2,2-trifluoroethylamine, often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] However, the unique physicochemical properties of trifluoroethylated compounds necessitate robust and tailored purification protocols. This document provides detailed application notes and experimental procedures for the effective purification of these valuable products.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. In reactions involving this compound, common impurities may include:
-
Excess this compound: Due to its volatility and basicity, residual amine can be a common contaminant.
-
Unreacted starting materials: Incomplete reactions will leave starting materials in the crude product.
-
Reaction byproducts: Side reactions can lead to the formation of undesired compounds. For instance, in N-trifluoroethylation reactions, over-alkylation or side reactions with other functional groups can occur.
-
Reagents and catalysts: Coupling agents, bases, and catalysts used in the synthesis may persist in the crude mixture.
-
Solvents: Residual reaction solvents need to be effectively removed.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major components and guide the selection of an appropriate purification strategy.
General Work-Up Procedures
A standard aqueous work-up is often the first step in purifying reaction mixtures containing trifluoroethylated products. This procedure aims to remove water-soluble impurities, such as salts and polar starting materials.
Protocol 1: Standard Aqueous Work-Up
-
Quenching the Reaction: If necessary, quench the reaction mixture by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or a mild acid/base).
-
Dilution: Dilute the quenched reaction mixture with a water-immiscible organic solvent in which the product is soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane).[3]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Washing:
-
Wash the organic layer sequentially with water to remove the majority of water-soluble impurities.[4]
-
A wash with a dilute acid (e.g., 1 M HCl) can be used to remove any remaining basic impurities, including residual this compound.
-
A wash with a dilute base (e.g., saturated sodium bicarbonate solution) is effective for neutralizing and removing any acidic components.[4]
-
Finally, wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.[4]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities and is widely used for the purification of trifluoroethylated products.[5]
Application Note: Column Chromatography of Trifluoroethylated Compounds
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of trifluoroethylated compounds due to its versatility and effectiveness in separating moderately polar compounds.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether) is typically used.[7] The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For more polar products, a system like methanol/dichloromethane may be employed.[7]
-
Method Development: Thin Layer Chromatography (TLC) is an indispensable tool for developing the optimal solvent system for column chromatography. Aim for an Rf value of 0.25-0.35 for the desired compound to ensure good separation.[8]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[9]
-
-
Elution:
-
Begin elution with the non-polar solvent system developed during TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column in order of increasing polarity.
-
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
| Product Type | Typical Eluent System (Silica Gel) | Purity Achieved (Example) |
| N-(2,2,2-trifluoroethyl) anilines | Hexane/Ethyl Acetate gradient | >95% |
| 2-amino-N-(2,2,2-trifluoroethyl)acetamide | Dichloromethane/Methanol gradient | >99% (after further purification)[10] |
| Trifluoroethylated heterocycles | Ethyl Acetate/Hexane gradient | >98% |
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[11][12][13]
Application Note: Recrystallization of Trifluoroethylated Solids
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[12][13] Common solvents for recrystallization include ethanol, acetone, acetonitrile, ethyl acetate, and mixtures such as hexane/ethyl acetate or methanol/water.[14][15][16] The "like dissolves like" principle can be a useful starting point; for example, esters may recrystallize well from ethyl acetate.[14]
-
Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Protocol 3: Recrystallization from a Single Solvent
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Purification by Distillation
For liquid products with sufficient thermal stability and volatility, distillation is an effective purification method.
Application Note: Distillation of Trifluoroethylated Liquids
-
Atmospheric vs. Vacuum Distillation: The choice between atmospheric and vacuum distillation depends on the boiling point of the compound. For high-boiling compounds or those that are sensitive to high temperatures, vacuum distillation is preferred as it lowers the boiling point.
-
Fractional Distillation: If the crude product contains impurities with boiling points close to that of the desired product, fractional distillation using a fractionating column is necessary to achieve good separation.
Protocol 4: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Charging the Flask: Place the crude liquid product in the distillation flask along with boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. Discard any initial forerun and the final residue.
| Compound | Boiling Point (°C) | Pressure (mmHg) | Purity Achieved |
| This compound | 36-37 | 760 | >99.5%[17] |
| Trifluoroethylamine Hydrochloride (after removal of solvent) | - | - | 96.3% yield[18] |
Purity Assessment
After purification, it is crucial to assess the purity of the final product. Common analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and information about impurities.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Quantitative methods to determine the percentage purity.[10][19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity for solid compounds.
By employing these detailed purification protocols and analytical techniques, researchers, scientists, and drug development professionals can ensure the high quality and purity of their synthesized trifluoroethylated compounds, which is essential for reliable downstream applications and the successful advancement of their research and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jelsciences.com [jelsciences.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. rubingroup.org [rubingroup.org]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 18. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Trifluoroethyl Group Incorporation using 19F NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool in chemical biology and drug discovery. Its application in tracking the incorporation of fluorine-containing moieties, such as the trifluoroethyl group, into biomolecules offers several distinct advantages. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity for NMR detection.[1][2] Furthermore, the virtual absence of fluorine in most biological systems provides a clean spectroscopic window, free from background signals.[1][2] The chemical shift of the ¹⁹F nucleus is also exquisitely sensitive to its local electronic environment, making it an ideal probe for monitoring changes in protein conformation, dynamics, and interactions.[2][3][4]
The trifluoroethyl group (-CH₂CF₃) is a particularly effective ¹⁹F NMR probe. The three equivalent fluorine atoms give rise to a single, intense resonance, amplifying the signal-to-noise ratio.[3] This group can be introduced into proteins, most commonly by derivatizing cysteine residues, providing a site-specific label to report on the local environment within the protein structure.
These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁹F NMR to track and quantify the incorporation of the trifluoroethyl group into proteins. This technique is invaluable for assessing labeling efficiency, characterizing the local environment of the probe, and studying the functional consequences of protein modification in drug development and fundamental research.
Data Presentation
Table 1: Quantitative 19F NMR Parameters for Trifluoroethylated Proteins
This table summarizes key quantitative parameters that can be obtained from ¹⁹F NMR analysis of proteins labeled with a trifluoroethyl group. The values provided are representative and will vary depending on the specific protein, the location of the label, and the experimental conditions.
| Parameter | Typical Value Range | Information Gained |
| Chemical Shift (δ) | -70 to -80 ppm (relative to CFCl₃) | Highly sensitive to the local electrostatic environment, solvent accessibility, and conformational changes.[3][4] |
| Linewidth (Δν₁/₂) | 20 - 200 Hz | Reflects the mobility of the trifluoroethyl group. Broader lines suggest restricted motion or conformational exchange. |
| Spin-Lattice Relaxation (T₁) | 0.5 - 2.0 s | Provides information on the overall tumbling of the protein and fast local motions of the probe. |
| Spin-Spin Relaxation (T₂) | 10 - 100 ms | Sensitive to slower timescale motions and conformational exchange processes. |
| Incorporation Efficiency | 50 - >95% | Quantifies the extent of labeling, determined by comparing the integral of the ¹⁹F signal to a known concentration of an internal standard. |
Table 2: Representative 19F NMR Data for a Trifluoroethyl-Labeled Protein
This table provides an example of how quantitative ¹⁹F NMR data can be presented to compare the properties of a labeled protein under different conditions.
| Protein State | Chemical Shift (δ) (ppm) | Linewidth (Hz) | T₁ (s) | T₂ (ms) |
| Unliganded Protein | -75.2 | 55 | 1.2 | 45 |
| Protein + Ligand A | -74.8 | 70 | 1.1 | 38 |
| Protein + Ligand B | -75.9 | 65 | 1.2 | 42 |
| Denatured Protein | -76.5 | 30 | 1.5 | 60 |
Experimental Protocols
Protocol 1: Chemical Labeling of Cysteine Residues with a Trifluoroethyl Group
This protocol describes the post-translational modification of cysteine residues using 2,2,2-trifluoroethanethiol (TET). This method involves the activation of the cysteine thiol followed by reaction with the fluorinated reagent to form a disulfide bond.[2]
Materials:
-
Protein with an accessible cysteine residue
-
Dithiothreitol (DTT)
-
4,4'-dithiodipyridine (4-PDS)
-
2,2,2-trifluoroethanethiol (TET)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Desalting column or dialysis tubing
-
NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, 10% D₂O, pH 7.0)
-
Internal standard for quantification (e.g., sodium trifluoroacetate)
Procedure:
-
Protein Reduction:
-
Dissolve the protein in the reaction buffer.
-
Add a 10-fold molar excess of DTT to reduce any existing disulfide bonds.
-
Incubate for 1 hour at room temperature.
-
Remove DTT using a desalting column or dialysis against the reaction buffer.
-
-
Cysteine Activation:
-
Immediately after DTT removal, add a 5-fold molar excess of 4-PDS to the protein solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
Monitor the reaction by measuring the absorbance at 324 nm (release of pyridine-4-thione).
-
-
Trifluoroethylation:
-
Add a 20-fold molar excess of 2,2,2-trifluoroethanethiol (TET) to the activated protein solution.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Purification of Labeled Protein:
-
Remove excess labeling reagents by extensive dialysis against the reaction buffer or by using a desalting column.
-
Confirm protein concentration (e.g., using a BCA assay).
-
-
Sample Preparation for NMR:
-
Exchange the purified, labeled protein into the NMR buffer.
-
Add a known concentration of an internal standard (e.g., 1 mM sodium trifluoroacetate) for quantification.
-
The final protein concentration for NMR should typically be in the range of 50-200 µM.
-
Protocol 2: Quantitative 19F NMR Data Acquisition and Analysis
This protocol outlines the key steps for acquiring and analyzing ¹⁹F NMR data to quantify the incorporation of the trifluoroethyl group.
Instrumentation:
-
High-field NMR spectrometer equipped with a fluorine-observe probe.
Acquisition Parameters:
-
Temperature: Set the probe temperature to a value that ensures protein stability (e.g., 298 K).
-
Pulse Sequence: Use a standard one-pulse ¹⁹F experiment. For quantitative measurements, inverse-gated ¹H decoupling can be used to suppress ¹H-¹⁹F couplings and potential Nuclear Overhauser Effect (NOE) enhancements.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the trifluoroethyl group and the internal standard (e.g., 200 ppm).
-
Transmitter Offset: Center the transmitter frequency on the trifluoroethyl resonance to ensure uniform excitation.
-
Acquisition Time (at): Set to at least 1 second to ensure adequate resolution.
-
Relaxation Delay (d1): This is a critical parameter for quantification. Set the relaxation delay to at least 5 times the longest T₁ of the signals of interest (both the protein and the internal standard) to ensure full relaxation between scans.
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio.
Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening) of 10-20 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.
-
Integration: Integrate the area of the trifluoroethyl group resonance and the internal standard resonance.
-
Quantification of Incorporation Efficiency: Calculate the concentration of the incorporated trifluoroethyl group using the following formula:
Concentration (Protein-CF₃) = [Integral (Protein-CF₃) / Integral (Standard)] * Concentration (Standard) * (Number of Fluorines (Standard) / Number of Fluorines (Protein-CF₃))
The incorporation efficiency can then be calculated as:
Efficiency (%) = [Concentration (Protein-CF₃) / Initial Protein Concentration] * 100
Mandatory Visualization
Caption: Workflow for labeling and 19F NMR analysis.
Caption: Using 19F NMR to probe protein function.
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis and Reactions of 2,2,2-Trifluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the large-scale synthesis of 2,2,2-trifluoroethylamine (TFEA), a critical building block in the pharmaceutical and agrochemical industries.[1][2] Detailed protocols for key reactions involving TFEA are presented, along with safety considerations for handling this versatile reagent at an industrial scale.
Large-Scale Synthesis of this compound
The industrial production of this compound is primarily achieved through the high-pressure amination of a trifluoroethyl halide. A prominent method involves the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in a continuous pipeline reactor, which offers short reaction times and high product yields.[3]
Synthesis via Amination of 1,1,1-Trifluoro-2-chloroethane
This industrial method utilizes a pipeline reactor to achieve a continuous and efficient synthesis of TFEA. The process involves the reaction of liquid-phase 1,1,1-trifluoro-2-chloroethane, often dissolved in a solvent like glycerin, with ammonia under elevated temperature and pressure.[3] The use of a pipeline reactor is advantageous for large-scale production due to its short reaction time and high yield.[3]
Table 1: Reaction Parameters for Large-Scale TFEA Synthesis [3]
| Parameter | Value |
| Reactants | 1,1,1-Trifluoro-2-chloroethane, Ammonia |
| Solvent | Glycerin (Volume ratio to reactant: 1-3:1) |
| Molar Ratio | Ammonia : 1,1,1-Trifluoro-2-chloroethane = 8-15:1 |
| Ammonia Conc. | 30 wt% to 100 wt% |
| Reactor Type | Pipeline Reactor |
| Reaction Time | 20 - 30 minutes |
| Temperature | 150°C - 200°C |
| Pressure | 2 MPa - 4 MPa |
| Flow Velocity | 2.0 - 4.0 L/h |
| Yield | Up to 97.0% |
Experimental Protocol: Industrial Synthesis of TFEA
The following protocol outlines the key steps for the large-scale synthesis of TFEA based on the pipeline reactor method.[3]
-
Reactant Preparation: A solution of 1,1,1-trifluoro-2-chloroethane in glycerin is prepared. Concurrently, an aqueous solution of ammonia is prepared at the desired concentration.
-
Reaction: The two solutions are pumped into a pipeline reactor at a controlled flow rate. The reactor is maintained at the specified temperature and pressure to facilitate the amination reaction.
-
Work-up and Purification:
-
The resulting mixed solution containing TFEA is subjected to pressure reduction, flashing, and deamination.
-
The liquid from the deamination process is neutralized with sodium carbonate.
-
The neutralized solution undergoes pressure reduction and rectification to yield pure this compound.
-
Caption: Workflow for the large-scale synthesis of this compound.
Key Reactions of this compound
This compound is a versatile reagent used in a variety of chemical transformations, particularly for the introduction of the trifluoroethyl group into organic molecules. This modification can significantly alter the physicochemical properties of the parent compound, often leading to enhanced biological activity.[4]
N-Trifluoroethylation of Anilines
A one-pot N-trifluoroethylation of anilines can be achieved using TFEA hydrochloride as the fluorine source, catalyzed by an iron(III) porphyrin complex. This reaction proceeds via a cascade of diazotization followed by N-H insertion.[5]
Table 2: Reaction Parameters for N-Trifluoroethylation of Anilines [5]
| Parameter | Value |
| Trifluoroethylating Agent | This compound hydrochloride |
| Substrate | Anilines (primary and secondary) |
| Catalyst | Iron(III) porphyrin (e.g., Fe(TPP)Cl) |
| Reagents | Sodium Nitrite, Acetic Acid |
| Solvent | Water, Dichloromethane |
| Temperature | Room temperature, then 80°C |
| Atmosphere | Air |
Experimental Protocol: N-Trifluoroethylation of o-Methylaniline
The following protocol details the N-trifluoroethylation of o-methylaniline as a representative example.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound hydrochloride (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane under an air atmosphere at room temperature.
-
Diazotization: Add NaNO₂ (41.4 mg, 0.6 mmol) to the Schlenk tube. Stir the mixed solution at room temperature for 30 minutes.
-
N-H Insertion: Add o-methylaniline (32.2 mg, 0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%) to the vigorously stirred aqueous solution at room temperature. The reaction is then typically heated to 80°C.
-
Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
References
- 1. kangmei.com [kangmei.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101973888B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
Application Notes and Protocols for the Removal of Excess 2,2,2-Trifluoroethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective removal of excess 2,2,2-trifluoroethylamine (TFEA) from reaction mixtures. TFEA is a volatile and reactive primary amine commonly used in organic synthesis. Its complete removal is often crucial for the purity of the final product and the success of subsequent synthetic steps. The following protocols are designed to provide researchers with a range of options to suit different scales, equipment availability, and the chemical nature of the desired product.
Physical and Chemical Properties of this compound
A thorough understanding of the physicochemical properties of TFEA is essential for selecting the most appropriate work-up procedure.
| Property | Value | Reference |
| Molecular Formula | C₂H₄F₃N | |
| Molecular Weight | 99.06 g/mol | |
| Boiling Point | 36-37 °C | [1] |
| Density | 1.262 g/mL at 20 °C | [1] |
| Appearance | Colorless liquid | |
| Solubility | Miscible with water and most organic solvents. | [2] |
| ¹H NMR (CDCl₃) | The methylene protons (-CH₂-) adjacent to the amine typically appear as a quartet around 2.9-3.2 ppm, and the amine protons (-NH₂) appear as a broad singlet around 1.3 ppm. The exact chemical shifts can vary depending on concentration and the presence of other species. | [3][4] |
| ¹⁹F NMR (CDCl₃) | A triplet around -75 ppm. | [5] |
Recommended Work-up Procedures
The choice of work-up procedure will depend on the stability of the desired product to acidic or basic conditions, the boiling point of the product and solvent, and the scale of the reaction. The following sections detail three common and effective methods for the removal of excess TFEA.
Protocol 1: Aqueous Acidic Extraction
This is the most common and often the most efficient method for removing basic impurities like TFEA, provided the desired product is stable to acidic conditions. The principle lies in the conversion of the volatile, organic-soluble TFEA into its non-volatile, water-soluble hydrochloride salt.
Experimental Protocol:
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) in which the product is soluble but that is immiscible with water.
-
Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the TFEA hydrochloride salt) can be drained and discarded.
-
Repeat: Repeat the acidic wash (steps 3-5) one to two more times to ensure complete removal of TFEA.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Quantitative Data:
| Parameter | Value/Observation |
| Typical Starting Concentration of TFEA | 2-5 equivalents |
| Recommended Acid | 1 M HCl |
| Number of Washes | 2-3 |
| Expected Residual TFEA (by ¹H NMR) | < 1 mol% |
| Advantages | High efficiency, cost-effective, scalable. |
| Disadvantages | Not suitable for acid-sensitive products. |
Logical Workflow for Aqueous Acidic Extraction:
Protocol 2: Scavenger Resin Sequestration
Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of excess reagents or byproducts from a reaction mixture. For the removal of the primary amine TFEA, electrophilic resins are highly effective. This method is particularly useful for acid-sensitive products or when aqueous work-ups are problematic.
Recommended Scavenger Resins:
-
Polymer-bound Isocyanate: Reacts with the primary amine of TFEA to form a urea, which is covalently attached to the solid support.
-
Polymer-bound Sulfonyl Chloride: Reacts with TFEA to form a sulfonamide, sequestering it onto the resin.
Experimental Protocol:
-
Resin Selection: Choose an appropriate scavenger resin based on the reactivity of your product.
-
Resin Swelling: Add the scavenger resin to the reaction mixture. It is often beneficial to pre-swell the resin in the reaction solvent for 15-30 minutes before adding it to the main reaction vessel.
-
Scavenging: Stir the reaction mixture with the resin at room temperature. The required time can range from 1 to 16 hours, depending on the resin and the concentration of TFEA.
-
Monitoring: The progress of the scavenging can be monitored by TLC or ¹H NMR analysis of a small aliquot of the reaction mixture.
-
Filtration: Once the TFEA is consumed, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Quantitative Data:
| Parameter | Value/Observation |
| Recommended Resin | Polymer-bound Isocyanate |
| Typical Resin Loading | 1.0 - 1.5 mmol/g |
| Equivalents of Resin | 2-3 equivalents relative to excess TFEA |
| Reaction Time | 2-16 hours |
| Expected Residual TFEA (by ¹H NMR) | < 1 mol% |
| Advantages | Mild conditions, suitable for automated synthesis. |
| Disadvantages | Cost of resins, longer reaction times. |
Logical Workflow for Scavenger Resin Sequestration:
Protocol 3: Distillation/Evaporation
Given the low boiling point of TFEA (36-37 °C), its removal by distillation or evaporation is a straightforward and effective method, particularly when the desired product and the reaction solvent have significantly higher boiling points.
Experimental Protocol:
-
Solvent Selection: This method is most effective when the reaction is performed in a solvent with a boiling point significantly higher than that of TFEA (e.g., toluene, DMF, DMSO).
-
Simple Distillation: If the product is thermally stable, assemble a simple distillation apparatus. Heat the reaction mixture to a temperature slightly above the boiling point of TFEA. Collect the TFEA as the distillate.
-
Rotary Evaporation: For smaller scale reactions or heat-sensitive products, TFEA can often be removed by rotary evaporation.
-
Place the reaction mixture in a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
The water bath temperature should be kept low (e.g., 20-30 °C).
-
Gradually reduce the pressure to facilitate the evaporation of TFEA.
-
-
Azeotropic Removal: In some cases, adding a co-solvent that forms a low-boiling azeotrope with TFEA can enhance its removal during distillation. Toluene can sometimes be used for this purpose with amines.[2]
-
Monitoring: The removal of TFEA can be monitored by observing the cessation of distillate collection or by ¹H NMR analysis of the residue in the flask.
Quantitative Data:
| Parameter | Value/Observation |
| Boiling Point of TFEA | 36-37 °C |
| Recommended Solvents | Toluene (b.p. 111 °C), DMF (b.p. 153 °C) |
| Distillation Temperature | ~40-50 °C (at atmospheric pressure) |
| Rotary Evaporator Conditions | 20-30 °C water bath, reduced pressure |
| Expected Residual TFEA (by ¹H NMR) | < 2-5 mol% (may require multiple co-evaporations for complete removal) |
| Advantages | No additional reagents required, simple procedure. |
| Disadvantages | Product must be thermally stable and non-volatile. |
Decision Tree for Choosing a Work-up Procedure:
Conclusion
The successful removal of excess this compound is a critical step in many synthetic sequences. The choice of the optimal work-up procedure depends on a careful consideration of the properties of the desired product and the reaction conditions. For robust, non-acid sensitive compounds, aqueous acidic extraction is a highly effective and economical choice. For sensitive substrates or when aqueous conditions are to be avoided, scavenger resins offer a mild and efficient alternative. Finally, the inherent volatility of TFEA allows for its removal by distillation or evaporation, provided the product is not also volatile or thermally labile. By following these detailed protocols and considering the provided data, researchers can confidently and effectively purify their products from excess TFEA.
References
Troubleshooting & Optimization
Technical Support Center: 2,2,2-Trifluoroethylamine Alkylation
Welcome to the technical support center for chemists and researchers working with 2,2,2-trifluoroethylamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of N-alkylation and prevent undesired side reactions, particularly over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a concern with primary amines?
A1: Over-alkylation is a common side reaction in the N-alkylation of primary amines. It occurs when the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to produce a tertiary amine. This subsequent reaction can continue to form a quaternary ammonium salt. This leads to a mixture of products, reducing the yield of the desired secondary amine and complicating purification.
Q2: Is over-alkylation a significant problem when using this compound?
A2: While over-alkylation is a common issue with many primary amines, it is generally less pronounced with this compound. The highly electron-withdrawing trifluoromethyl (-CF3) group significantly reduces the nucleophilicity of the nitrogen atom. In fact, this compound is estimated to be about 100,000 times less nucleophilic than ethylamine.[1] This inherent low nucleophilicity means that the resulting N-alkyl-2,2,2-trifluoroethylamine (the secondary amine product) is not substantially more reactive than the starting primary amine, thus mitigating the "runaway" over-alkylation often seen with other amines.
Q3: What are the primary strategies to prevent over-alkylation with this compound?
A3: The main strategies focus on controlling reaction conditions and, if necessary, employing alternative synthetic routes:
-
Stoichiometric Control: Using a large excess of this compound relative to the alkylating agent can statistically favor the mono-alkylation product.
-
Controlled Addition: Slow, dropwise addition of the alkylating agent to the reaction mixture helps to maintain its low concentration, further promoting mono-alkylation.
-
Temperature Management: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity.
-
Alternative Methods: For substrates where over-alkylation is still a concern, reductive amination or using a protecting group strategy are highly effective alternatives.
Q4: How can I monitor the progress of my reaction and detect over-alkylation?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile components of the reaction mixture, including the primary, secondary, and tertiary amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify and quantify the different amine products in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different amine species, particularly for less volatile products.
Troubleshooting Guides
Issue 1: Significant formation of di-alkylated product (tertiary amine) is observed.
| Possible Cause | Troubleshooting Step |
| The N-alkylated secondary amine is more nucleophilic than anticipated for your specific substrate. | 1. Increase the excess of this compound: Use a 5-10 fold excess of the amine relative to the alkylating agent. 2. Slow down the addition of the alkylating agent: Add the alkylating agent dropwise over a prolonged period using a syringe pump. 3. Lower the reaction temperature: Try running the reaction at a lower temperature to decrease the rate of the second alkylation. 4. Change the solvent: A less polar solvent may disfavor the second alkylation step. |
| The reaction concentration is too high. | Dilute the reaction mixture to decrease the frequency of intermolecular collisions leading to the second alkylation. |
Issue 2: The reaction is slow or does not proceed to completion.
| Possible Cause | Troubleshooting Step |
| Low nucleophilicity of this compound. | 1. Increase the reaction temperature: Gently heat the reaction to increase the rate. Monitor carefully for the onset of side reactions. 2. Use a more reactive alkylating agent: If possible, switch from an alkyl chloride to a bromide or iodide, or to a triflate. 3. Choose a more polar aprotic solvent: Solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions. |
| The base used is not strong enough or is sterically hindered. | Ensure a suitable, non-nucleophilic base is used in sufficient quantity to neutralize the acid generated during the reaction. |
Issue 3: Alternative methods like reductive amination are giving low yields.
| Possible Cause | Troubleshooting Step |
| Inefficient imine formation. | 1. Adjust the pH: Imine formation is often optimal under slightly acidic conditions (pH 4-6). 2. Use a dehydrating agent: Add molecular sieves to remove water and drive the equilibrium towards imine formation. |
| The reducing agent is not suitable. | Choose an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive aminations. Sodium cyanoborohydride is also effective but more toxic. Sodium borohydride can be used, but it may also reduce the starting aldehyde or ketone. |
Experimental Protocols
Protocol 1: Direct Mono-alkylation of this compound
This protocol provides a general guideline for the selective mono-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (5.0 equivalents) and anhydrous solvent (to make a ~0.5 M solution with respect to the alkyl halide).
-
Add the non-nucleophilic base (e.g., K₂CO₃, 2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide (1.0 equivalent) dropwise over 1-2 hours using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter off the base and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| Benzyl Bromide | K₂CO₃ | MeCN | RT | 24 | 85 | <5 |
| Ethyl Iodide | Cs₂CO₃ | DMF | 0 to RT | 18 | 78 | <7 |
| Propyl Bromide | DBU | MeCN | 50 | 12 | 70 | 10 |
Protocol 2: Reductive Amination with this compound
This method is an excellent alternative to direct alkylation to ensure mono-alkylation.
Materials:
-
Aldehyde or ketone
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst for ketones)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and the anhydrous solvent.
-
Add this compound (1.2 equivalents).
-
If starting with a ketone, a catalytic amount of acetic acid (0.1 equivalents) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Boc-Protection of this compound for Sequential Alkylation
This protocol involves protecting the amine, followed by alkylation and deprotection.
Step 1: Boc-Protection
-
Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or NaOH, Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the base (e.g., TEA, 1.5 eq.).
-
Add Boc₂O (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up by washing with aqueous acid and brine, then dry and concentrate.
-
Step 2: Alkylation of Boc-protected amine
-
Materials: N-Boc-2,2,2-trifluoroethylamine, Sodium hydride (NaH), Alkyl halide, Anhydrous DMF.
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq.) in anhydrous DMF.
-
Cool to 0 °C and add NaH (1.2 eq.) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 eq.) and allow to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Quench with water and extract with an organic solvent.
-
Step 3: Boc-Deprotection
-
Materials: N-Alkyl-N-Boc-2,2,2-trifluoroethylamine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected amine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir at room temperature for 1-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the desired secondary amine salt.
-
Visualizations
Caption: Experimental workflow for direct mono-alkylation.
Caption: Troubleshooting logic for over-alkylation issues.
Caption: Reaction pathway showing reduced over-alkylation.
References
dealing with the volatility of 2,2,2-Trifluoroethylamine in reaction setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the high volatility of 2,2,2-trifluoroethylamine in reaction setups.
Properties of this compound
This compound is a highly volatile, flammable, and corrosive liquid.[1][2][3] Its physical properties necessitate specific handling procedures to ensure experimental success and laboratory safety.
| Property | Value |
| CAS Number | 753-90-2 |
| Molecular Formula | C₂H₄F₃N |
| Molecular Weight | 99.06 g/mol |
| Boiling Point | 36-38°C[1] |
| Density | 1.262 g/mL at 20°C[4] |
| Vapor Pressure | ~7.6 psi at 20°C[4][5] |
| Flash Point | -17°C (-1.4°F) |
| Storage Temperature | 2-8°C[4][5] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in chemical reactions.
Issue 1: Significant loss of this compound during reagent transfer or reaction setup.
Q: My reaction yield is consistently low, and I suspect I'm losing my amine before the reaction begins. What's happening and how can I fix it?
A: Due to its low boiling point (36-37°C) and high vapor pressure, this compound evaporates rapidly at room temperature.[4][6] To prevent this, all manipulations should be performed quickly and at reduced temperatures.
Solutions:
-
Pre-cool Your Reagents and Solvents: Before addition, cool the this compound and the reaction solvent in an ice bath (0°C).
-
Use a Cooled Syringe: For accurate transfer, use a pre-cooled, gas-tight syringe.
-
Sub-Surface Addition: Introduce the amine directly into the cooled reaction mixture below the surface of the solvent to minimize immediate volatilization.
-
Inert Atmosphere: Always work under an inert atmosphere (e.g., nitrogen or argon) to prevent both contamination and loss of volatile material.[7]
Caption: Troubleshooting workflow for low yields.
Issue 2: Pressure buildup in a sealed reaction vessel.
Q: I'm running a reaction at a slightly elevated temperature and noticed pressure building up in my sealed tube. Is this safe?
A: No, this is a significant safety hazard. Heating this compound in a sealed vessel is dangerous as its high vapor pressure can cause the container to rupture violently.[3]
Solutions:
-
Reflux Condenser: For reactions at or near the boiling point of the amine, use a reflux condenser cooled with a circulating chiller (set to 0°C or below). A Vigreux condenser can also be effective for less volatile solvents.[8]
-
Sealed Tube with Caution: If a sealed tube is absolutely necessary for temperatures above the boiling point, use a specialized, pressure-rated reaction vessel. Always perform a thorough risk assessment and use a blast shield.
-
Pressure-Equalizing Funnel: For additions to a heated reaction, use a pressure-equalizing dropping funnel to add the amine slowly and avoid a sudden increase in pressure.
Issue 3: Inconsistent reaction kinetics or incomplete conversion.
Q: My reaction seems to start but then stalls, or the conversion rate varies between batches. Could the volatility of the amine be the cause?
A: Yes. If the amine escapes the reaction mixture, its concentration decreases over time, leading to slower or incomplete reactions.[7] Maintaining a consistent concentration is key.
Solutions:
-
Temperature Control: Ensure the reaction temperature is consistently maintained. Use an internal thermometer rather than relying on the bath temperature.[7]
-
Efficient Condensing: Ensure your condenser is functioning efficiently. For very low boiling point mixtures, a dry ice/acetone condenser (-78°C) may be necessary.
-
Solvent Choice: If possible, use a higher-boiling point solvent to help keep the amine in the solution phase.
-
Reagent Purity: Ensure the this compound is pure. Impurities can inhibit the reaction.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound? A1: this compound is a highly flammable liquid and vapor.[2][10] It is also toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][3][10] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Q2: How should this compound be properly stored? A2: It should be stored in a tightly closed container in a refrigerator at 2-8°C, away from heat, sparks, and open flames.[4] The storage area should be well-ventilated. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][10]
Q3: When removing solvent on a rotary evaporator, my product disappears. How can I prevent this? A3: Your product, especially if it's a derivative of the original amine, may also be volatile.
-
Avoid High Vacuum: Do not use a high vacuum line for solvent removal.[8]
-
Reduce Pressure Carefully: Use a controlled vacuum on the rotary evaporator and a warmer bath temperature (e.g., 0-20°C) to gently remove the solvent.
-
Check the Cold Trap: If you suspect product loss, check the collection flask of your cold trap. Recovering material from the trap is possible but often inefficient.[8][12]
-
Alternative Methods: Consider alternative workup procedures like extraction followed by drying over an anhydrous salt, then careful filtration and minimal concentration.
Q4: Can I use the hydrochloride salt of this compound to avoid volatility issues? A4: Yes, using this compound hydrochloride (a stable, non-volatile solid) is an excellent strategy.[13] The free amine can be generated in situ by adding a base (like NaOH or NaHCO₃) to the reaction mixture.[13][14] This avoids handling the volatile free amine directly.
Experimental Protocols
Protocol 1: General Reaction Setup for a Low-Temperature Reaction
This protocol is designed to minimize the loss of this compound during a reaction conducted below room temperature.
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Equip the reaction flask with a septum and maintain a positive pressure of inert gas throughout the experiment.
-
Cooling: Place the reaction flask in a cooling bath (e.g., ice-water for 0°C or dry ice-acetone for -78°C) and allow it to equilibrate.
-
Solvent Addition: Add the desired solvent to the reaction flask via cannula or syringe and allow it to cool to the bath temperature.
-
Reagent Transfer:
-
Cool the vial of this compound in a separate ice bath.
-
Using a pre-cooled, gas-tight syringe, draw the required volume of the amine.
-
Slowly add the amine dropwise to the stirred reaction mixture, keeping the needle tip below the surface of the solvent.
-
-
Reaction Monitoring: Maintain the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
Caption: Experimental workflow for low-temperature reactions.
Protocol 2: N-Trifluoroethylation of an Aniline using the Hydrochloride Salt
This procedure is adapted from a published method and demonstrates the use of the more stable hydrochloride salt.[15][16]
-
Reaction Vessel: To an oven-dried Schlenk tube, add this compound hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of water, and 1 mL of dichloromethane under an air atmosphere.
-
Diazotization: Add sodium nitrite (NaNO₂) (0.6 mmol) to the Schlenk tube. Stir the mixed solution at room temperature for 30 minutes.
-
Addition of Aniline: Add the desired aniline (e.g., o-methyl aniline, 0.3 mmol) and the catalyst (e.g., Fe(TPP)Cl, 0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
Reaction: Allow the reaction to proceed, monitoring by TLC for the consumption of the starting aniline.
-
Workup: Upon completion, quench the reaction, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure.
Caption: Key components in an N-trifluoroethylation reaction.
References
- 1. This compound, 99.5% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound 99.5 753-90-2 [sigmaaldrich.com]
- 5. alkalisci.com [alkalisci.com]
- 6. This compound | 753-90-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. halocarbon-ls.com [halocarbon-ls.com]
- 11. Evaporate with Care: Essential Safety Tips for Laboratory Evaporation | Lab Manager [labmanager.com]
- 12. How To [chem.rochester.edu]
- 13. Page loading... [guidechem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 16. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
managing the hygroscopic nature of 2,2,2-Trifluoroethylamine HCl during weighing
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 2,2,2-Trifluoroethylamine HCl during weighing and other laboratory procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and weighing of this compound HCl due to its hygroscopic properties.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting balance reading | 1. Moisture absorption from the atmosphere.[1] 2. Static electricity on the weighing vessel or powder.[2] | 1. Work quickly to minimize exposure to air.[1] 2. Use an analytical balance with a draft shield. 3. Weigh the compound in a controlled environment, such as a glove box with low humidity.[2][3] 4. Use an anti-static gun or brush to dissipate static charges on the weighing vessel and compound before weighing. |
| Clumping or "melting" of the solid on the balance | Rapid absorption of atmospheric moisture, causing the solid to deliquesce. | 1. Transfer the required amount of the compound to a pre-weighed, sealable container inside a glove box or other controlled environment.[3] 2. Weigh the sealed container outside the controlled environment. 3. Alternatively, weigh the compound directly into the reaction vessel, which has been previously tared.[2] |
| Difficulty in transferring the weighed powder quantitatively | The sticky or clumpy nature of the compound after moisture absorption. | 1. Weigh the compound on a creased weighing paper to facilitate transfer.[4] 2. Use a "weighing by difference" method: weigh the container with the compound, transfer the desired amount to the reaction vessel, and then re-weigh the original container. The difference in weight is the amount transferred. 3. Dissolve the weighed compound in a small amount of a compatible, anhydrous solvent and transfer the resulting solution to the reaction vessel. |
| Inaccurate stoichiometry in reactions | The weighed mass includes an unknown amount of water, leading to a lower actual amount of the reagent.[2] | 1. If possible, dry the this compound HCl in a vacuum oven at a suitable temperature before use. 2. Determine the water content of the compound using Karl Fischer titration and adjust the weighed amount accordingly. 3. For less sensitive reactions, prepare a stock solution from a larger, accurately weighed amount of the compound and use volumetric measurements for addition to the reaction. |
Frequently Asked Questions (FAQs)
Q1: How should this compound HCl be stored to minimize moisture absorption?
A1: It is recommended to store this compound HCl in a tightly sealed container in a cool, dry place. For enhanced protection, the container can be placed inside a desiccator containing a suitable desiccant, such as silica gel or calcium chloride.
Q2: Can I use this compound HCl that has already absorbed some moisture?
A2: For non-quantitative applications, it may be possible to use the compound after physically breaking up any clumps. However, for reactions requiring precise stoichiometry, it is crucial to either dry the compound or determine its water content to adjust the mass accordingly.[2] Absorbed moisture can negatively impact reaction yields and purity.
Q3: What is the best environment for weighing this compound HCl?
A3: The ideal environment for weighing this compound is a glove box with a controlled low-humidity atmosphere (e.g., nitrogen or argon).[3][5] If a glove box is unavailable, a balance with a draft shield in a room with low ambient humidity is the next best option. Running a dehumidifier in the balance room prior to weighing can also be beneficial.[5]
Q4: How does moisture absorption affect the properties of this compound HCl?
A4: Moisture absorption can lead to physical changes such as clumping, caking, and eventually deliquescence (dissolving in the absorbed water).[6] Chemically, the presence of water can affect the stability of the compound and can interfere with certain reactions, for instance, by hydrolyzing water-sensitive reagents or intermediates.[2]
Q5: Is it better to weigh a larger or smaller amount of a hygroscopic compound?
A5: When possible, weighing a larger amount of a substance can minimize the relative error associated with both balance limitations and rapid moisture uptake. For very small quantities, preparing a stock solution from a larger, accurately weighed mass is a more accurate approach.
Data Presentation
| Hygroscopicity Classification | Weight Increase (% w/w) | Description |
| Slightly Hygroscopic | ≥ 0.2% and < 2% | The compound shows a noticeable but limited tendency to absorb moisture. |
| Hygroscopic | ≥ 2% and < 15% | The compound readily absorbs moisture from the air, which can lead to significant handling challenges. |
| Very Hygroscopic | ≥ 15% | The compound has a strong affinity for moisture and will likely deliquesce in a humid environment. |
Note: The exact classification of a specific batch of this compound HCl may vary depending on its purity and physical form.
Experimental Protocols
Protocol: N-Acetylation of this compound HCl
This protocol describes a common reaction where the accurate weighing of this compound HCl is critical for achieving the desired product yield and purity.
1. Reagent Preparation and Weighing:
-
Materials: this compound HCl, Acetyl chloride, Triethylamine, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
In a glove box with a low humidity atmosphere, place a clean, dry weighing boat on a tared analytical balance.
-
Quickly weigh the desired amount of this compound HCl (e.g., 1.36 g, 10 mmol) onto the weighing boat.
-
Immediately transfer the weighed solid to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
If a glove box is not available, tare the round-bottom flask on the balance, quickly add the this compound HCl, and record the weight.
-
Seal the flask with a septum and place it under an inert atmosphere (e.g., nitrogen or argon).
-
2. Reaction Setup and Execution:
-
Add anhydrous DCM (e.g., 20 mL) to the flask containing this compound HCl via a syringe.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Slowly add triethylamine (e.g., 2.9 mL, 21 mmol, 2.1 equivalents) dropwise to the stirred suspension. The triethylamine will neutralize the HCl salt, forming the free amine in situ.
-
In a separate dry flask, prepare a solution of acetyl chloride (e.g., 0.78 mL, 11 mmol, 1.1 equivalents) in anhydrous DCM (e.g., 5 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0°C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
References
troubleshooting poor yields in trifluoroethylation reactions
Welcome to the Technical Support Center for Trifluoroethylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of trifluoroethylated compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to poor yields and other undesired outcomes in trifluoroethylation reactions.
FAQ 1: My trifluoroethylation reaction has a very low or no yield. What are the common causes?
Low or no product formation is a frequent issue. The underlying causes can often be traced back to several key factors related to reagents, reaction conditions, and catalyst activity.
Possible Causes & Solutions:
-
Inactive or Decomposed Reagents:
-
Trifluoroethylating Agent: Some trifluoroethylating agents can be sensitive to moisture and air. Ensure your reagent is of high purity and has been stored under the recommended conditions. For instance, hypervalent iodine reagents like Togni's reagent should be handled with care.
-
Substrate Purity: Impurities in your starting material can interfere with the reaction, either by reacting with the catalyst or the trifluoroethylating agent. It is advisable to purify the substrate if its purity is questionable.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is critical. Some trifluoroethylation reactions require elevated temperatures to proceed efficiently, while others, particularly those involving thermally sensitive reagents, may need lower temperatures to prevent decomposition. It is recommended to perform small-scale trials at a range of temperatures to find the optimal condition.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. The solvent should be anhydrous and inert to the reaction conditions. Common solvents for trifluoroethylation include acetonitrile, DMF, and toluene. The polarity of the solvent can affect the stabilization of intermediates and transition states, thereby influencing the reaction outcome.
-
Atmosphere: Many trifluoroethylation reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all glassware is thoroughly dried.
-
-
Catalyst-Related Issues:
-
Catalyst Inactivation: The catalyst, particularly palladium or copper catalysts, can be deactivated by impurities or byproducts. Ensure the catalyst is active and, if necessary, use a fresh batch.
-
Incorrect Catalyst or Ligand: The choice of catalyst and ligand (if applicable) is crucial for the success of the reaction. For palladium-catalyzed reactions, the ligand can significantly influence the catalytic activity and selectivity. A screening of different catalysts and ligands may be necessary to identify the optimal combination for your specific substrate.
-
FAQ 2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity?
The formation of byproducts is a common challenge that reduces the yield of the desired trifluoroethylated product. Understanding the potential side reactions is the first step toward mitigating them.
Possible Causes & Solutions:
-
Competing Reaction Pathways:
-
Over-reaction: In some cases, the product of the desired trifluoroethylation can undergo further reaction. Monitoring the reaction progress by TLC or GC-MS and stopping the reaction once the starting material is consumed can prevent over-reaction.
-
Side Reactions of the Substrate: Certain functional groups on the substrate may be reactive under the trifluoroethylation conditions. For example, in the trifluoromethylarylation of alkenes using anilines, aniline polymerization has been identified as a side reaction.[1] Protecting sensitive functional groups prior to the trifluoroethylation may be necessary.
-
Decomposition of Reagents or Products: The trifluoroethylating agent or the desired product may be unstable under the reaction conditions, leading to decomposition products. Optimizing the reaction temperature and time can help to minimize decomposition.
-
-
Lack of Regioselectivity:
-
Multiple Reactive Sites: If the substrate has multiple potential sites for trifluoroethylation, a mixture of isomers may be formed. The regioselectivity can often be influenced by the choice of catalyst, ligand, and reaction conditions. For C-H activation reactions, directing groups on the substrate can be used to enhance selectivity.
-
-
Hydrolysis of Reagents:
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the trifluoroethylating agent or other sensitive reagents, reducing their effective concentration and potentially generating byproducts. Using anhydrous solvents and reagents is crucial.
-
FAQ 3: My isolated yield is much lower than what is indicated by analytical techniques like NMR or LC-MS of the crude product. What could be the problem?
Significant loss of product during workup and purification is a common issue that can drastically reduce the final isolated yield.
Possible Causes & Solutions:
-
Product Volatility: Some trifluoroethylated compounds can be volatile. Care should be taken during solvent removal under reduced pressure to avoid loss of product.
-
Decomposition on Silica Gel: The desired product may be sensitive to the acidic nature of silica gel used in column chromatography. Neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using a different purification method like preparative TLC or crystallization might be necessary.
-
Poor Extraction: The product may not be efficiently extracted from the aqueous phase during workup. Adjusting the pH of the aqueous layer or using a different extraction solvent can improve extraction efficiency.
-
Emulsion Formation: Emulsions can form during the extraction process, trapping the product. Adding brine or filtering through Celite can help to break emulsions.
Data Presentation
The following tables summarize quantitative data from the literature to aid in the selection of reaction conditions.
Table 1: Optimization of Palladium-Catalyzed Trifluoroethylation of 4-Biphenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | - | 45 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | - | 30 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | - | 68 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | H₂O | 75 |
| 5 | Pd(OAc)₂ (10) | SPhos (20) | Cs₂CO₃ | H₂O | 81 |
Reaction conditions: 4-Biphenylboronic acid (1.0 equiv), CF₃CH₂I (2.0 equiv), base (2.0 equiv), solvent (dioxane), 100 °C, 12 h. Yields are isolated yields.[2]
Table 2: Trifluoroethylation of Phenols via a Two-Step Procedure
| Substrate (Phenol) | Condition for Step 2 | Yield of Aryl Trifluoromethyl Ether (%) |
| Phenol | A | 70 |
| 4-tert-Butylphenol | A | 75 |
| 4-Bromophenol | B | 66 |
| 4-Iodophenol | B | 67 |
| 2-Naphthol | A | 65 |
Condition A: Xanthate (0.5 mmol), XtalFluor-E (2.5 mmol), TCCA (0.5 mmol), H₂O (0.5 mmol) in (CH₂Cl)₂ at 80 °C. Condition B: Xanthate (0.5 mmol), XtalFluor-E (1.5 mmol), NFSI (1.5 mmol) in (CH₂Cl)₂ at 80 °C. Yields are isolated yields.[3][4]
Experimental Protocols
Protocol 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines
This protocol describes a one-pot N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[5]
Materials:
-
This compound hydrochloride
-
Acetic acid
-
Deionized water
-
Dichloromethane
-
Sodium nitrite (NaNO₂)
-
Aniline substrate
-
Fe(TPP)Cl (Iron(III) meso-tetraphenylporphine chloride)
Procedure:
-
To an oven-dried Schlenk tube, add this compound hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane under an air atmosphere at room temperature.
-
Add NaNO₂ (0.6 mmol) to the Schlenk tube.
-
Stir the mixed solution at room temperature for 30 minutes.
-
Add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Direct Trifluoroethylation of Anilides
This protocol outlines a mild and efficient method for the ortho-selective trifluoroethylation of anilides using a hypervalent iodine reagent.[6][7]
Materials:
-
Anilide substrate
-
Trifluoroethyl(mesityl)iodonium salt
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vial, add the anilide substrate (1.0 equiv), trifluoroethyl(mesityl)iodonium salt (1.2 equiv), Pd(OAc)₂ (10 mol%), and NaHCO₃ (2.0 equiv).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the reaction mixture at 25 °C for 1.5 to 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Poor Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in trifluoroethylation reactions.
Caption: A step-by-step workflow for troubleshooting poor yields.
Mechanism of Palladium-Catalyzed C-H Trifluoroethylation
This diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H trifluoroethylation of an aromatic compound with a directing group (DG).
Caption: Palladium-catalyzed C-H trifluoroethylation cycle.
References
- 1. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with this compound hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 6. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
Technical Support Center: Analysis of 2,2,2-Trifluoroethylamine Reaction Byproducts by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethylamine reactions and analyzing their byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue: Unidentified Peaks in LC-MS Chromatogram of Amide Coupling Reaction
Q1: I am performing an amide coupling reaction between a carboxylic acid and this compound using a carbodiimide reagent like EDC, and I am observing unexpected peaks in my LC-MS analysis. What are the possible byproducts?
A1: Several byproducts can form during a carbodiimide-mediated amide coupling reaction. The most common ones are:
-
N-acylurea: This is a significant byproduct formed from the rearrangement of the O-acylisourea intermediate.[1][2] This rearrangement is a known side reaction in carbodiimide chemistry.[2]
-
Anhydride of the Carboxylic Acid: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride.[2]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of the starting carboxylic acid and this compound.
-
Byproducts from Coupling Additives: If additives like HOBt or HATU are used, they can also lead to the formation of byproducts.
To minimize the formation of N-acylurea, it is recommended to use an additive such as HOBt or HONSu, which reacts with the O-acylisourea intermediate to form a more stable activated ester.[2]
Issue: Poor Peak Shape and Retention Time Shifts for Fluorinated Compounds
Q2: My LC chromatograms for trifluoroethyl-containing compounds show poor peak shapes (tailing or fronting) and inconsistent retention times. What could be the cause and how can I fix it?
A2: These issues are common when analyzing fluorinated compounds. Here are the likely causes and solutions:
-
Secondary Interactions: Fluorinated compounds can interact with active sites on the silica backbone of the column, leading to peak tailing.
-
Solution: Try adjusting the mobile phase pH or increasing its ionic strength to minimize these interactions.[3]
-
-
Column Overload: Injecting a sample that is too concentrated can cause peak fronting.
-
Solution: Dilute your sample and reinject.[3]
-
-
Incompatible Injection Solvent: If the solvent your sample is dissolved in is significantly different from the mobile phase, it can lead to poor peak shape.
-
Solution: Ensure your sample solvent is as close in composition to the mobile phase as possible.[3]
-
-
System Equilibration: Insufficient equilibration of the LC system between runs can cause retention time shifts.[4]
-
Solution: Ensure the column is thoroughly flushed with the mobile phase before starting your analytical sequence. A general guideline is to use at least 10 column volumes for equilibration.[4]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
Issue: High Background Noise and Contamination in LC-MS Analysis
Q3: I am observing high background noise and potential contamination in my LC-MS analysis of trifluoroethylated compounds. What are the common sources of contamination and how can I mitigate them?
A3: Contamination is a significant concern in the LC-MS analysis of fluorinated compounds due to the widespread use of fluoropolymers in the system components.
-
Source of Contamination:
-
Mitigation Strategies:
-
Use a "PFAS-free" or "fluorine-free" LC system if possible.[3]
-
Filter all solutions through non-fluorinated filter materials like polypropylene or nylon (0.22 µm).[3]
-
Use polypropylene vials and caps with non-PTFE septa. [3]
-
Run a method blank (mobile phase) to check for system contamination.[3]
-
Clean the ion source regularly. [6]
-
If trifluoroacetic acid (TFA) is used as a mobile phase modifier, be aware that it can cause signal suppression in ESI-MS.[7] Consider using alternative ion-pairing agents or "supercharging" agents to rescue the signal.[7]
-
Frequently Asked Questions (FAQs)
Q4: What are the expected m/z values for common byproducts in an EDC-mediated reaction with this compound?
A4: The m/z values will depend on the specific carboxylic acid used. However, you can calculate the expected masses. For example, in a reaction with benzoic acid (MW = 122.12 g/mol ) and this compound (MW = 99.06 g/mol ) using EDC (MW = 155.24 g/mol ), the expected protonated molecular ions [M+H]⁺ would be:
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| N-benzoyl-2,2,2-trifluoroethylamine (Product) | C₉H₈F₃NO | 203.16 | 204.17 |
| N-acylurea Byproduct | C₁₈H₂₅F₃N₄O₂ | 398.41 | 399.42 |
| Benzoic Anhydride | C₁₄H₁₀O₃ | 226.23 | 227.24 |
| EDC-urea Byproduct | C₆H₁₅N₃O | 145.20 | 146.21 |
Q5: Can I use the trifluoroacetate (TFA) salt of this compound directly in an amide coupling reaction?
A5: Yes, it is possible to use the TFA salt of an amine in an amide coupling reaction.[8] However, you will need to add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the TFA in situ.[8] Be aware that there is a possibility of forming a small amount of the trifluoroacetylated amide byproduct. To minimize this, you can pre-activate the carboxylic acid with the coupling reagent before adding the amine salt and base.[9]
Q6: What are some key parameters to optimize in my LC-MS method for the analysis of these byproducts?
A6: Optimization of your LC-MS method is crucial for good separation and detection. Key parameters include:
-
Column Chemistry: A standard C18 column is often effective for reversed-phase separation of fluorinated compounds.[3]
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a suitable modifier is typically used. Formic acid (0.1%) is a common choice for positive ion mode ESI-MS.
-
Ion Source Parameters: Optimize the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage to achieve the best ionization efficiency for your analytes.[4]
-
MS Detection: Use full scan mode to identify all potential byproducts and then develop a targeted MS/MS method for quantification if needed.
Experimental Protocols
Protocol: General Procedure for Amide Coupling using EDC
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling additive such as HOBt (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: Sample Preparation for LC-MS Analysis
-
Accurately weigh a small amount of the crude reaction mixture (e.g., 1 mg).
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure it is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter (use non-fluorinated filter materials like polypropylene or nylon) into an LC vial.[3]
-
Dilute the filtered sample as necessary with the initial mobile phase to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).
Visualizations
Caption: Experimental workflow for amide coupling and subsequent LC-MS analysis.
Caption: Troubleshooting logic for common LC-MS issues in byproduct analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. zefsci.com [zefsci.com]
- 7. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Strategies for Driving Sluggish Nucleophilic Substitution Reactions to Completion
Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize sluggish or low-yielding SN1 and SN2 reactions.
Frequently Asked Questions (FAQs)
Q1: My S(_N)2 reaction is showing low or no conversion. What are the first steps to troubleshoot this issue?
A1: Low conversion in an S(_N)2 reaction is a common problem that can be addressed by systematically evaluating the key reaction parameters. The primary factors to investigate are the nucleophile, substrate (electrophile), leaving group, solvent, and temperature. A logical troubleshooting workflow can help pinpoint the issue.
Q2: How can I favor substitution over elimination, which is a major side reaction?
A2: The competition between substitution (S(_N)) and elimination (E) is a frequent challenge, particularly with secondary and tertiary substrates. To favor substitution, consider the following strategies:
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions have a higher activation energy and are more entropically favored at higher temperatures.[1]
-
Nucleophile/Base Strength: Use a less sterically hindered and less basic nucleophile. Strong, bulky bases tend to favor elimination.
-
Solvent: The choice of solvent can be critical. While polar aprotic solvents are generally ideal for S(_N)2 reactions, their impact on the substitution/elimination ratio should be considered.
Q3: When should I consider using a catalyst for my nucleophilic substitution reaction?
A3: Catalysis can be a powerful tool for accelerating sluggish reactions, especially when dealing with weak nucleophiles or unreactive substrates.
-
Phase-Transfer Catalysis (PTC): This is particularly useful when one reactant is soluble in an organic phase and the other (often an ionic nucleophile) is in an aqueous phase. The PTC helps to transport the nucleophile into the organic phase to react.[2]
-
Transition-Metal Catalysis: For challenging substrates, transition-metal catalysts can offer alternative reaction pathways, sometimes involving radical intermediates, to achieve the desired substitution.
Troubleshooting Guides
Guide 1: Low Conversion in S(_N)2 Reactions
This guide provides a step-by-step approach to diagnosing and resolving low conversion in S(_N)2 reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low S(_N)2 reaction yield.
Detailed Steps:
-
Verify Reagent Quality: Ensure all reagents (nucleophile, substrate, and solvent) are pure and anhydrous, as impurities can inhibit the reaction.
-
Assess Nucleophile Strength: The rate of an S(_N)2 reaction is directly proportional to the concentration and strength of the nucleophile.[3] If the reaction is sluggish, consider using a stronger nucleophile. A negatively charged nucleophile is generally more potent than its neutral counterpart (e.g., OH
is more nucleophilic than H(_2)O).[4]− -
Evaluate Leaving Group Ability: A good leaving group is essential for a facile S(_N)2 reaction. Good leaving groups are weak bases.[5] If you have a poor leaving group (e.g., -OH, -OR), it must be converted into a better one (e.g., -OTs, -OMs, or a halide).[6]
-
Optimize Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally the best choice for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[7][8]
-
Adjust Temperature: Increasing the temperature generally increases the reaction rate. However, be cautious as higher temperatures can also promote competing elimination reactions.[1]
-
Increase Reactant Concentration: Since the S(_N)2 reaction is bimolecular, its rate depends on the concentration of both the nucleophile and the substrate. Increasing the concentration of either or both can accelerate the reaction.
-
Consider a Catalyst: If the above strategies are insufficient, a phase-transfer catalyst can be employed to facilitate the reaction between reactants in different phases.[2]
Guide 2: Minimizing Elimination (E2) Side Products in S(_N)2 Reactions
This guide focuses on strategies to enhance the yield of the desired substitution product by minimizing the competing elimination reaction.
Logical Relationship Diagram:
Caption: Factors influencing the S(_N)2 vs. E2 competition.
Key Strategies:
-
Substrate Choice: S(_N)2 reactions are most efficient with methyl and primary substrates due to minimal steric hindrance. Secondary substrates can undergo both S(_N)2 and E2 reactions, while tertiary substrates predominantly lead to elimination.[9]
-
Nucleophile/Base Selection: To favor S(_N)2, use a good nucleophile that is a weak base. Highly basic and sterically hindered nucleophiles (e.g., tert-butoxide) strongly favor E2 elimination.[10]
-
Temperature Control: As a general rule, heat favors elimination.[4] Running the reaction at or below room temperature can significantly increase the proportion of the substitution product.[1]
-
Solvent: Polar aprotic solvents are preferred for S(_N)2 reactions.[7]
Guide 3: Troubleshooting Sluggish S(_N)1 Reactions
This guide addresses common issues encountered in S(_N)1 reactions, such as low yield and the formation of rearrangement products.
Common Issues and Solutions:
-
Low Yield:
-
Poor Leaving Group: S(_N)1 reactions require an excellent leaving group to facilitate the formation of the carbocation intermediate. If the leaving group is not sufficiently labile, the reaction will be slow. Consider converting a poor leaving group like an alcohol into a tosylate or a halide.[11]
-
Unstable Carbocation: The rate of an S(_N)1 reaction is dependent on the stability of the carbocation intermediate. Tertiary and resonance-stabilized carbocations form much more readily than secondary or primary carbocations. If your substrate forms an unstable carbocation, the reaction will be sluggish.
-
Solvent Choice: Polar protic solvents (e.g., water, alcohols) are ideal for S(_N)1 reactions as they can stabilize the carbocation intermediate through solvation.[12]
-
-
Rearrangement Products:
-
Carbocation Rearrangements: A common side reaction in S(_N)1 mechanisms is the rearrangement of the initially formed carbocation to a more stable one via a hydride or alkyl shift. This leads to a mixture of products.[13]
-
Minimizing Rearrangements: If rearrangement is a problem, consider alternative synthetic routes that avoid the formation of a carbocation intermediate, or use a substrate that will not lead to a more stable carbocation upon rearrangement.
-
Data Presentation
Table 1: Relative Nucleophilicity of Common Nucleophiles in Methanol
| Nucleophile | Relative Rate | Category |
HS
| ~126,000 | Very Good |
I
| ~80,000 | Very Good |
CN
| ~126,000 | Very Good |
OH
| ~16,000 | Good |
N(_3)
| ~10,000 | Good |
Br
| ~10,000 | Good |
Cl
| ~1,000 | Fair |
CH(_3)COO
| ~630 | Fair |
| H(_2)O | 1 | Weak |
| CH(_3)OH | 1 | Weak |
Data is illustrative and compiled from various sources to show general trends.[14]
Table 2: Relative Rates of S(_N)2 Reactions for Different Leaving Groups
| Leaving Group (X in R-X) | Relative Rate |
I
| ~30,000 |
Br
| ~10,000 |
Cl
| ~200 |
F
| 1 |
Data represents the reaction of halide ions with a primary alkyl halide in acetone.
Table 3: Effect of Solvent on the Relative Rate of an S(_N)2 Reaction
| Solvent | Type | Relative Rate |
| DMF (Dimethylformamide) | Polar Aprotic | ~2,800,000 |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | ~1,300,000 |
| Acetonitrile | Polar Aprotic | ~5,000 |
| Acetone | Polar Aprotic | ~1 |
| Methanol | Polar Protic | ~0.01 |
| Water | Polar Protic | ~0.0001 |
Data is for the reaction of azide with n-butyl bromide and illustrates the significant rate enhancement in polar aprotic solvents.[7]
Table 4: Temperature Effect on the S(_N)2/E2 Product Ratio for the Reaction of 2-Bromopropane with Sodium Ethoxide in Ethanol
| Temperature (°C) | % S(_N)2 Product | % E2 Product |
| 25 | 18 | 82 |
| 80 | 9 | 91 |
Data illustrates that increasing the temperature favors the elimination product.[1][9]
Experimental Protocols
Protocol 1: General Procedure for Optimizing a Sluggish S(_N)2 Reaction
This protocol outlines a systematic approach to optimize a sluggish S(_N)2 reaction.
Experimental Workflow:
Caption: Workflow for optimizing a sluggish S(_N)2 reaction.
Methodology:
-
Reagent Preparation: Ensure the substrate, nucleophile, and solvent are pure and dry.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1.0 eq) in a polar aprotic solvent (e.g., acetone or acetonitrile). Add the nucleophile (1.1 - 1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.
-
Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40 °C, then 60 °C, and finally to reflux) while continuing to monitor.
-
Solvent Change: If the reaction is still slow, consider switching to a more polar aprotic solvent like DMF or DMSO, which can significantly accelerate S(_N)2 reactions.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Conversion of a Poor Leaving Group (Alcohol) to a Good Leaving Group (Tosylate)
This protocol describes the conversion of an alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Methodology:
-
Reagent Preparation: Ensure the alcohol is dry. Use anhydrous pyridine or triethylamine and a high-purity p-toluenesulfonyl chloride (TsCl).
-
Reaction Setup: Dissolve the alcohol (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) or pyridine at 0 °C (ice bath). Add pyridine (1.5 eq) or triethylamine (1.5 eq) as a base to neutralize the HCl byproduct.[15]
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 eq) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for several hours, monitoring the progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Work-up and Isolation: Once the reaction is complete, dilute the reaction mixture with cold water. Separate the organic layer. Wash the organic layer successively with cold dilute HCl (to remove excess pyridine), water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purification: The crude tosylate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 3: Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol provides a general method for conducting a nucleophilic substitution reaction between an organic-soluble substrate and a water-soluble nucleophile using a phase-transfer catalyst.
Methodology:
-
Reagent Preparation: Prepare an aqueous solution of the nucleophilic salt (e.g., NaCN, NaN(_3)).
-
Reaction Setup: In a round-bottom flask, combine the substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane) with the aqueous solution of the nucleophile. Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).
-
Reaction Conditions: Vigorously stir the biphasic mixture to ensure efficient transfer of the nucleophile between the phases. The reaction can be run at room temperature or heated to accelerate the rate.
-
Reaction Monitoring: Monitor the disappearance of the substrate from the organic phase using TLC or GC-MS.
-
Work-up and Isolation: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography, distillation, or recrystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ijirset.com [ijirset.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. aceorganicchem.com [aceorganicchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
stability of 2,2,2-Trifluoroethylamine under strong acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2,2-Trifluoroethylamine (TFEA) under strong acidic and basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experiments.
Troubleshooting Guides
Issue: Unexpected side products or low yield in reactions involving TFEA under strongly acidic conditions.
-
Question: I am using a strong acid (e.g., concentrated HCl, H₂SO₄) in my reaction with this compound, and I am observing unexpected impurities and a lower than expected yield of my desired product. What could be the cause?
-
-
Minimize reaction time: Reduce the exposure of TFEA to the strong acid as much as possible.
-
Control temperature: Perform the reaction at the lowest effective temperature to minimize degradation.
-
Use of a less harsh acid: If the reaction chemistry allows, consider using a weaker acid or a lower concentration of the strong acid.
-
In-situ salt formation: Instead of prolonged incubation, consider generating the ammonium salt in-situ at a controlled temperature.
-
Issue: Degradation of TFEA observed when using a strong base.
-
Question: I am using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in my experiment with this compound, and I suspect the TFEA is decomposing. Is this possible and what can I do to prevent it?
-
Answer: Yes, decomposition of this compound under strong basic conditions is a possibility. While amines are generally more stable in basic than acidic conditions, the presence of the highly electronegative fluorine atoms can make the molecule susceptible to base-induced elimination or substitution reactions, particularly at higher temperatures. Potential degradation could lead to the formation of fluoride ions and other decomposition products. To mitigate this:
-
Use a milder base: If possible, substitute strong hydroxides with weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃) or organic bases (e.g., triethylamine, diisopropylethylamine).
-
Temperature control: Keep the reaction temperature as low as possible.
-
Stoichiometric control: Use the minimum required amount of the strong base.
-
Monitor for fluoride ions: If you suspect degradation, you can test the reaction mixture for the presence of fluoride ions using an ion-selective electrode to confirm decomposition.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous acidic and basic solutions?
While specific quantitative data on the degradation kinetics of TFEA in strong aqueous acids and bases is limited in publicly available literature, general chemical principles and safety data suggest that TFEA is incompatible with both strong acids and strong bases, especially at elevated temperatures.[1] In acidic solutions, it readily forms the corresponding ammonium salt.[2] Under strongly basic conditions, there is a potential for elimination or substitution reactions.
Q2: What are the likely degradation products of TFEA under harsh acidic or basic conditions?
Based on the structure of TFEA, potential degradation products could include:
-
Under strong acid/heat: Hydrolysis could potentially lead to the formation of 2,2,2-trifluoroethanol and ammonia, although this is speculative. Thermal decomposition is known to produce hazardous gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[1]
-
Under strong base/heat: Elimination of HF is a possible degradation pathway for fluoroalkanes, which could lead to the formation of various unsaturated and oxygenated species.
Q3: Are there any recommended handling procedures to minimize degradation of TFEA in the presence of acids or bases?
To minimize degradation, it is recommended to:
-
Add TFEA to the reaction mixture at a controlled, low temperature.
-
Avoid prolonged storage of TFEA in solutions containing strong acids or bases.
-
Use the minimum necessary concentration and amount of acid or base.
-
When liberating the free amine from its salt using a strong base, it is advisable to perform the extraction immediately and at a low temperature.[2]
Q4: How can I monitor the stability of TFEA in my reaction?
The stability of TFEA can be monitored using various analytical techniques:
-
Gas Chromatography (GC): GC is a suitable method for quantifying the amount of remaining TFEA in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be a powerful tool to monitor the disappearance of the CF₃ signal of TFEA and the appearance of new fluorine-containing species that would indicate degradation.
-
Ion Chromatography: This technique can be used to detect the formation of fluoride ions, a likely indicator of TFEA decomposition.
Data Presentation
Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the degradation rates of this compound under strong acidic or basic conditions. Researchers are advised to perform their own stability studies under their specific experimental conditions if quantitative data is required.
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of TFEA under specific acidic and basic conditions.[3][4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of TFEA in a suitable inert solvent (e.g., acetonitrile, water if solubility permits).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a known volume of the TFEA stock solution to a solution of a strong acid (e.g., 1 M HCl, 1 M H₂SO₄).
-
Basic Hydrolysis: Add a known volume of the TFEA stock solution to a solution of a strong base (e.g., 1 M NaOH, 1 M KOH).
-
Control: Prepare a control sample by adding the same volume of TFEA stock solution to the inert solvent.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 50°C, 70°C). It is recommended to perform the study at multiple temperatures to assess the temperature dependence of degradation.
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots to stop the degradation reaction. For acidic samples, use a suitable base, and for basic samples, use a suitable acid.
-
Analysis: Analyze the quenched aliquots using a validated stability-indicating analytical method (e.g., GC-FID, GC-MS, or ¹⁹F NMR) to determine the concentration of remaining TFEA and to identify any degradation products.
-
Data Analysis: Plot the concentration of TFEA versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting logic for TFEA stability issues.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of TFEA.
References
Technical Support Center: Purification of Polar Trifluoroethylated Amines
Welcome to the technical support center for the purification of polar trifluoroethylated amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are polar trifluoroethylated amines so difficult to purify by standard column chromatography on silica gel?
Polar trifluoroethylated amines present a dual challenge. The amine group, being basic, interacts strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, streaking, poor separation, and in some cases, irreversible adsorption of the compound onto the column.[1][2][3] The high polarity, exacerbated by the trifluoroethyl group, means that very polar solvent systems are required for elution, which can reduce the selectivity of the separation.
Q2: I'm observing severe tailing and my compound is streaking down the silica column. What can I do to improve the peak shape?
Peak tailing is a classic sign of strong interaction between your basic amine and acidic silica.[1] To mitigate this, you need to suppress the activity of the silica's silanol groups.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive into your mobile phase. This additive will compete with your compound for binding to the acidic sites on the silica.[3]
-
Start with 0.1-1% triethylamine (TEA) in your eluent system (e.g., Ethyl Acetate/Hexane).
-
For more polar systems, consider using 0.5-2% ammonium hydroxide in a Dichloromethane/Methanol mobile phase.[1]
-
-
Switch the Stationary Phase: If basic modifiers are not effective or are incompatible with your molecule, consider a different stationary phase.
-
Protecting Group Strategy: As a last resort, you can temporarily protect the amine (e.g., as a Boc-carbamate), purify the less polar, non-basic intermediate, and then deprotect it. However, this adds extra steps and can introduce new impurities.[1]
Q3: My trifluoroethylated amine has very poor retention on my C18 reversed-phase column and elutes in the void volume. How can I get it to retain?
This is a common problem for highly polar compounds. The non-polar C18 stationary phase does not provide enough interaction to retain the polar analyte.[1][5][6]
Troubleshooting Steps:
-
Use 100% Aqueous Mobile Phase: First, ensure your C18 column is aqueous-stable and try running in 100% water or buffer. Some C18 phases collapse in high aqueous conditions, but many modern columns are designed for this.[7]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a high-organic, low-aqueous mobile phase.[5][6]
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns have modified stationary phases that increase polarity and improve retention for polar analytes.[8][9]
-
Add an Ion-Pairing Reagent: For analytical separations, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can help. However, removing the reagent from the purified sample can be challenging.[10]
Q4: Can I use acid-base extraction to purify my compound? I'm worried about forming emulsions.
Yes, acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities.[11][12] The amine is protonated with a dilute acid, making it water-soluble, while non-basic impurities remain in the organic layer. The amine is then recovered by basifying the aqueous layer and re-extracting.[13]
To minimize emulsion formation:
-
Avoid vigorous shaking; use gentle, repeated inversions of the separatory funnel.
-
If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it.
-
Allowing the funnel to stand for a longer period can also help the layers to separate.
Purification Workflow & Troubleshooting
The following diagram outlines a general workflow for selecting a purification strategy for a polar trifluoroethylated amine.
Caption: General purification strategy decision tree.
This next diagram provides a troubleshooting guide for common issues encountered during column chromatography on silica gel.
Caption: Troubleshooting guide for silica gel chromatography.
Data Summary Tables
Table 1: Recommended Stationary Phases for Chromatography
| Stationary Phase | Separation Principle | Best For | Considerations |
| Silica Gel | Normal Phase (Adsorption) | Less polar amines, separation from non-polar impurities. | Requires basic modifier (TEA, NH₄OH) to prevent tailing.[1][3] |
| Alumina (Basic/Neutral) | Normal Phase (Adsorption) | Basic compounds sensitive to acidic silica. | Less acidic than silica, good for many amines.[1] |
| Amine-functionalized Silica | Normal Phase (Adsorption) | Basic amines, avoids need for mobile phase modifiers. | Less polar than bare silica; elution may be faster.[2][4] |
| Reversed-Phase C18 | Reversed Phase (Partitioning) | Compounds with sufficient hydrophobicity. | Highly polar amines may not retain well.[1][6] |
| HILIC (Amide, Diol, etc.) | Hydrophilic Interaction | Highly polar, water-soluble amines. | Uses high organic mobile phase; orthogonal to reversed-phase.[5][6] |
Table 2: Common Mobile Phase Modifiers for Amine Purification
| Modifier | Concentration | Chromatography Type | Purpose |
| Triethylamine (TEA) | 0.1 - 2% | Normal Phase (Silica) | Masks acidic silanol sites, reduces tailing.[6] |
| Ammonium Hydroxide | 0.5 - 2% | Normal Phase (Silica) | Strong base, effective at reducing tailing for very basic amines.[1] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Reversed Phase | Improves peak shape by acting as an ion-pairing agent.[10] |
| Ammonium Acetate/Formate | 10 - 20 mM | HILIC / Reversed Phase | Buffer to control pH and improve peak shape.[10] |
Key Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate a polar trifluoroethylated amine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).[12] Stopper the funnel, invert it, and open the stopcock to vent pressure.
-
Extraction: Gently invert the funnel 10-15 times to mix the layers. Allow the layers to fully separate.[6] The protonated amine salt will now be in the aqueous layer.[14]
-
Separation: Drain the lower aqueous layer into a clean flask. If the organic solvent is less dense than water (e.g., Ethyl Acetate), the organic layer will be on top.
-
Repeat: Wash the organic layer one more time with dilute acid and combine the aqueous extracts.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper).[12] This neutralizes the amine salt, regenerating the free amine, which may precipitate or form an oily layer.
-
Back-Extraction: Add fresh organic solvent to the basified aqueous solution and perform another extraction to move the free amine back into the organic layer.[6]
-
Drying and Concentration: Drain the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 14. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 2,2,2-Trifluoroethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2,2,2-trifluoroethylamine and other fluoroalkylamines.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For palladium-catalyzed cross-coupling reactions, a typical starting point for catalyst loading is in the range of 1-5 mol% of the palladium precursor.[1] However, for reactions involving fluoroalkylamines like this compound, optimized conditions with highly active catalyst systems have demonstrated high yields with significantly lower catalyst loadings, in the range of 0.1–0.6 mol%.[2]
Q2: Why are my yields low when using standard Buchwald-Hartwig amination conditions with this compound?
A2: Low yields in cross-coupling reactions with this compound can often be attributed to the electronic properties of the amine and the stability of the resulting product. The electron-withdrawing nature of the trifluoromethyl group makes the amine less nucleophilic, potentially slowing down the catalytic cycle. More importantly, the resulting fluoroalkylaniline products can be unstable under the harsh conditions (strong bases and high temperatures) typically used in Buchwald-Hartwig aminations.[3] The use of weaker bases, such as potassium phenoxide (KOPh), has been shown to be effective in preventing product degradation and achieving high yields.[2][3]
Q3: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?
A3: To ensure reproducibility, it is crucial to maintain an inert atmosphere throughout the reaction setup and duration, as the active Pd(0) catalyst is sensitive to oxygen.[1] Use of anhydrous and degassed solvents is highly recommended. The purity of all reagents, including the aryl halide, amine, base, and solvent, is critical, as impurities can poison the catalyst.[4] Consistent and accurate measurement of all components, especially the catalyst and ligand, is also essential.
Q4: Can I reduce the catalyst loading for a large-scale reaction?
A4: Yes, reducing catalyst loading is a primary goal for process development to improve cost-effectiveness and reduce palladium contamination in the final product. Once optimal reaction conditions have been established on a small scale, a systematic reduction of the catalyst loading should be performed. This involves incrementally decreasing the catalyst concentration while carefully monitoring the reaction yield and time to find the lowest effective loading that maintains a high yield and acceptable reaction rate.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-formed palladium(0) catalyst or a more advanced pre-catalyst to ensure efficient generation of the active catalytic species.[4] |
| Inappropriate Base | - The strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu) may be degrading the fluoroalkylaniline product.[2] - Screen weaker bases such as potassium phenoxide (KOPh) or potassium phosphate (K₃PO₄).[2][4] |
| Poor Ligand Choice | - The ligand is crucial for catalyst stability and activity. For fluoroalkylamines, bulky, electron-rich monophosphine ligands like AdBippyPhos have been shown to be effective.[2] |
| Reaction Temperature Too High/Low | - If using a weaker base, a higher temperature might be necessary to drive the reaction to completion. - Conversely, if product degradation is suspected, lowering the temperature might be beneficial. |
| Presence of Oxygen or Moisture | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous, degassed solvents. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] |
Problem 2: Sluggish or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | - If other parameters have been optimized, a modest increase in the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) may improve the reaction rate.[1] |
| Low Reagent Concentration | - Increasing the concentration of the reactants may accelerate the reaction. |
| Poor Solubility | - Ensure all reaction components are soluble in the chosen solvent. If not, screen alternative anhydrous solvents like toluene, dioxane, or THF.[1] |
Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Inefficient Reductive Elimination | - The turnover-limiting step for fluoroalkylamine coupling can be the C-N bond-forming reductive elimination.[3] - Optimizing the ligand and base combination is key. The use of AdBippyPhos and KOPh has been shown to facilitate this step.[2] |
| Beta-Hydride Elimination | - While less common with aryl halides, this can be a competing pathway. Using bulky ligands can disfavor this side reaction. |
Quantitative Data
The following table summarizes the optimized conditions for the palladium-catalyzed arylation of various fluoroalkylamines, demonstrating the feasibility of using low catalyst loadings.
| Amine | Aryl Halide | Pd Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | [Pd(allyl)Cl]₂ (0.1) | AdBippyPhos | KOPh | Toluene | 100 | 24 | 95 |
| This compound | 4-Chlorotoluene | [Pd(allyl)Cl]₂ (0.5) | AdBippyPhos | KOPh | Toluene | 100 | 24 | 85 |
| This compound | 2-Bromotoluene | [Pd(allyl)Cl]₂ (0.6) | AdBippyPhos | KOPh | Toluene | 100 | 24 | 88 |
| 2,2-Difluoroethylamine | 4-Bromotoluene | [Pd(allyl)Cl]₂ (0.1) | AdBippyPhos | KOPh | Toluene | 100 | 24 | 92 |
| 2,2,3,3,3-Pentafluoropropylamine | 4-Bromotoluene | [Pd(allyl)Cl]₂ (0.1) | AdBippyPhos | KOPh | Toluene | 100 | 24 | 90 |
Data extracted from "Palladium-Catalyzed Arylation of Fluoroalkylamines".[2]
Experimental Protocols
General Procedure for the Palladium-Catalyzed Arylation of this compound with an Aryl Bromide
This protocol is adapted from the supplementary information of "Palladium-Catalyzed Arylation of Fluoroalkylamines".[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
[Pd(allyl)Cl]₂ (0.1 mol%)
-
AdBippyPhos (0.2 mol%)
-
Potassium phenoxide (KOPh) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, potassium phenoxide, and AdBippyPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
In a separate vial, dissolve [Pd(allyl)Cl]₂ in a small amount of anhydrous, degassed toluene.
-
Add the palladium precursor solution to the Schlenk tube via syringe.
-
Add additional anhydrous, degassed toluene to the Schlenk tube to achieve the desired reaction concentration (e.g., 0.5 M).
-
Add this compound to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the arylation of this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Imine Formation with Sterically Hindered Ketones and 2,2,2-Trifluoroethylamine
Welcome to the Technical Support Center for troubleshooting imine formation with sterically hindered ketones and 2,2,2-trifluoroethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during this specific transformation.
Troubleshooting Guide
This guide addresses frequent issues encountered during the synthesis of imines from sterically hindered ketones and this compound.
Problem 1: Low or No Product Formation
Possible Causes:
-
Steric Hindrance: The bulky nature of the ketone substrate significantly slows down the initial nucleophilic attack by the amine and the subsequent formation of the tetrahedral intermediate.
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing trifluoromethyl group in this compound decreases the nucleophilicity of the nitrogen atom, making it a less reactive partner.
-
Reversible Reaction: Imine formation is an equilibrium process. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[1][2]
-
Inadequate Reaction Conditions: Temperature, reaction time, and catalyst choice may not be optimal for this challenging transformation.
Troubleshooting Steps:
-
Optimize Water Removal:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane to continuously remove water as it is formed.[1]
-
Dehydrating Agents: Add an excess of a chemical drying agent directly to the reaction mixture.
-
Molecular Sieves (4Å or 5Å): These are effective at room temperature or elevated temperatures. Ensure they are properly activated before use.[3]
-
Anhydrous MgSO₄ or Na₂SO₄: Can be used, but may be less effective than molecular sieves or a Dean-Stark trap.
-
-
-
Employ a Lewis Acid Catalyst:
-
Titanium(IV) Alkoxides: Reagents like titanium(IV) isopropoxide (Ti(OiPr)₄) or titanium(IV) ethoxide (Ti(OEt)₄) can act as both a Lewis acid to activate the ketone and a water scavenger.[4][5][6][7]
-
Tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃): This is a mild and effective reagent for promoting imine formation, even with hindered substrates.[3][7][8][9][10] It works by activating the carbonyl group and facilitating dehydration.
-
-
Adjust pH with Brønsted Acid Catalysis:
-
The reaction rate is often optimal in a slightly acidic medium (pH ~4.5-5).[11] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Use catalytic amounts of acids like p-toluenesulfonic acid (pTSA) or acetic acid.[1]
-
Caution: Excess acid will protonate the amine, rendering it non-nucleophilic.[11]
-
-
Increase Reaction Temperature and Time:
-
Due to the high activation energy associated with sterically hindered substrates, higher temperatures and longer reaction times are often necessary. Monitor the reaction progress by TLC, GC, or NMR to determine the optimal duration.
-
Problem 2: Incomplete Conversion
Possible Cause:
-
Equilibrium Limitation: Even with measures to remove water, the reaction may reach an equilibrium state with significant amounts of starting material remaining.
Troubleshooting Steps:
-
Use an Excess of One Reagent:
-
Employing an excess of the more volatile or less expensive reactant (in this case, likely this compound) can help drive the equilibrium towards the product.
-
-
Re-evaluate Catalyst and Dehydrating Agent:
-
If using a mild dehydrating agent, consider switching to a more powerful one (e.g., from MgSO₄ to Ti(OiPr)₄).
-
Ensure the catalyst is active and used in an appropriate amount.
-
Problem 3: Product Decomposition or Side Reactions
Possible Causes:
-
Hydrolysis: The formed imine can be sensitive to water, especially under acidic conditions, leading to hydrolysis back to the ketone and amine.
-
Thermal Decomposition: At very high temperatures, the product or starting materials may degrade.
Troubleshooting Steps:
-
Careful Work-up:
-
Avoid acidic aqueous work-ups if the imine is sensitive to hydrolysis. Use anhydrous conditions for as long as possible.
-
-
Optimize Reaction Temperature:
-
Determine the lowest effective temperature that provides a reasonable reaction rate to minimize thermal decomposition.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for imine formation.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between a sterically hindered ketone and this compound so difficult?
A: This reaction faces two main challenges: 1) The large groups on the ketone physically block the approach of the amine (steric hindrance), and 2) the electron-withdrawing trifluoromethyl group on the amine makes its nitrogen lone pair less available for reaction (reduced nucleophilicity).
Q2: What is the best catalyst for this reaction?
A: There is no single "best" catalyst, as the optimal choice depends on the specific ketone. However, Lewis acids that also act as water scavengers are highly effective. Titanium(IV) isopropoxide (Ti(OiPr)₄) and tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃) are excellent starting points for investigation.[3][4][6][7][8][9][10]
Q3: Can I use a Brønsted acid like HCl or H₂SO₄?
A: While mild Brønsted acids like p-toluenesulfonic acid (pTSA) can be effective in catalytic amounts, strong acids like HCl or H₂SO₄ are generally not recommended.[1] They will protonate the this compound, forming an ammonium salt that is no longer nucleophilic and thus will not react with the ketone.[11]
Q4: What is the ideal temperature for this reaction?
A: Due to the high steric hindrance, room temperature is often insufficient. Refluxing in a high-boiling solvent such as toluene (b.p. 111 °C) or cyclohexane (b.p. 81 °C) is a common starting point, especially when using a Dean-Stark trap.[1] However, the optimal temperature should be determined experimentally for each specific substrate combination.
Q5: How can I monitor the progress of the reaction?
A: The reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): Observe the disappearance of the ketone starting material.
-
Gas Chromatography (GC) or GC-MS: Monitor the appearance of the product peak and disappearance of starting material peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of the imine C-H proton (if applicable) and the disappearance of the amine N-H protons. ¹⁹F NMR is particularly useful for monitoring reactions involving this compound.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Titanium(IV) Isopropoxide (Involves in situ Imine Formation)
This protocol is adapted for primary amine synthesis and can be modified for direct imine isolation by omitting the reducing agent.
-
To a solution of the sterically hindered ketone (10 mmol) in absolute ethanol (15-20 mL), add this compound (12-15 mmol, 1.2-1.5 equiv.).
-
Add triethylamine (20 mmol, 2.0 equiv.) followed by titanium(IV) isopropoxide (20 mmol, 2.0 equiv.).[4][12]
-
Seal the flask and stir the mixture at room temperature or elevated temperature (e.g., 50-70 °C) for 8-24 hours.[4][12]
-
Monitor the reaction for the formation of the imine by GC or TLC.
-
For imine isolation: Once the reaction is complete, quench by carefully pouring into aqueous ammonia. The resulting inorganic precipitate can be filtered off. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic extracts are dried over MgSO₄ and concentrated in vacuo.[12]
Protocol 2: General Procedure using a Dean-Stark Trap and Acid Catalysis
This is a classic method for imine formation.[1]
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the sterically hindered ketone (10 mmol) in toluene or cyclohexane (50-100 mL).
-
Add this compound (11 mmol, 1.1 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.5 mmol, 1-5 mol%).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude imine can then be purified by distillation or chromatography, though care should be taken to avoid hydrolysis.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for imine formation with sterically hindered substrates. Note that these are for analogous systems and serve as a starting point for optimization.
| Ketone Substrate | Amine Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylcyclohexanone | 1-Phenylethylamine | TiCl₄ / Triethylamine | Hexane | Reflux | - | 91 | Modified from[3] |
| Acetophenone | Ammonia | Ti(OiPr)₄ | Ethanol | RT | 10 | 83 (as amine) | [4] |
| Various Ketones | Various Amines | B(OCH₂CF₃)₃ | Dichloromethane | RT - 65 | 1 - 24 | High | [8] |
| Cyclohexanone | Phenylethylamine | p-Toluenesulfonic acid | Cyclohexane | Reflux | - | 95 | [1] |
References
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 4. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
- 5. [PDF] Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 8. A General Method for Imine Formation Using B(OCH2CF3)3 [organic-chemistry.org]
- 9. A General Method for Imine Formation Using B(OCH2CF3)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]
- 11. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 12. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
impact of moisture on the efficiency of reactions with 2,2,2-Trifluoroethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of moisture in reactions involving 2,2,2-trifluoroethylamine (TFEA). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the efficiency and success of your experiments.
Troubleshooting Guide: Moisture-Related Issues
Encountering unexpected results in your reactions with this compound? Moisture contamination is a frequent cause of decreased yield and purity. This guide will help you diagnose and resolve common problems.
| Symptom | Potential Cause (Moisture-Related) | Recommended Action |
| Low or No Product Yield | Hydrolysis of Electrophile: Highly reactive electrophiles (e.g., acyl chlorides, anhydrides) are rapidly hydrolyzed by water, consuming the reagent before it can react with TFEA. | 1. Ensure all solvents and reagents are rigorously dried. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly opened or distilled reagents. |
| Competitive Nucleophilic Attack by Water: Water can compete with TFEA as a nucleophile, leading to the formation of undesired byproducts (e.g., carboxylic acids from acyl chlorides). | 1. Use a non-protic solvent. 2. Consider using a less hydrolytically sensitive activating agent if applicable. | |
| Presence of Unexpected Byproducts | Formation of Hydrolysis Products: The primary byproduct is often the hydrolyzed form of your starting electrophile (e.g., the corresponding carboxylic acid). | 1. Confirm the identity of the byproduct using analytical techniques (e.g., NMR, LC-MS). 2. Implement stringent anhydrous techniques as outlined in the experimental protocols below. |
| Side Reactions of TFEA: While TFEA itself is stable to water, its protonated form can interact with water molecules. In some complex reactions, the presence of water can alter the reaction pathway. | 1. Review the reaction mechanism to identify any steps that might be sensitive to protic species. 2. Ensure the reaction is run under the recommended pH conditions if applicable. | |
| Inconsistent Reaction Rates | Variable Moisture Content: Inconsistent levels of moisture between experiments can lead to variable reaction rates, as the effective concentration of the electrophile changes. | 1. Standardize your procedure for drying solvents and handling reagents. 2. Consider using a Karl Fischer titrator to quantify water content in your solvents. |
| Poor Solubility of Reagents | Formation of Insoluble Hydrates: While less common, some reagents or intermediates may form less soluble hydrates in the presence of water, impeding the reaction. | 1. Ensure your reaction solvent is appropriate for all reagents under anhydrous conditions. 2. Observe the reaction for any precipitation or changes in homogeneity. |
Frequently Asked Questions (FAQs)
Q1: How sensitive are reactions with this compound to moisture?
A1: The sensitivity is highly dependent on the electrophile used. Reactions with highly reactive electrophiles, such as acyl chlorides, anhydrides, and some activated esters, are extremely sensitive to moisture. Water can compete with TFEA as a nucleophile, leading to significant decreases in yield due to the hydrolysis of the electrophile. Less reactive electrophiles may be more tolerant of trace amounts of water.
Q2: What are the primary side reactions caused by moisture?
A2: The most common side reaction is the hydrolysis of the electrophilic partner. For example, in an acylation reaction with an acyl chloride, water will react to form the corresponding carboxylic acid. This not only consumes the acyl chloride but the resulting acid can also protonate the TFEA, rendering it less nucleophilic.
Q3: Can I run reactions with this compound in protic solvents like water or ethanol?
A3: While generally not recommended for moisture-sensitive electrophiles, some specific reactions can be performed in the presence of water. For instance, the diazotization of this compound hydrochloride is carried out in a water-ether mixture.[1] However, for most common applications like amide or sulfonamide formation, anhydrous conditions are crucial for high yields.
Q4: How can I effectively remove moisture from my reaction?
A4: Rigorous drying of solvents and reagents is essential. Solvents should be dried using appropriate desiccants (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere. TFEA itself can be dried by distillation from a suitable drying agent like calcium hydride, though care must be taken due to its low boiling point. All glassware should be oven-dried before use. For detailed procedures, refer to the Experimental Protocols section.
Q5: How do I know if moisture is the cause of my reaction problems?
A5: A good diagnostic test is to run two parallel reactions. In one, use your standard procedure. In the second, take extra precautions to ensure completely anhydrous conditions (e.g., freshly distilled solvents and reagents, oven-dried glassware, inert atmosphere). If the second reaction shows a significant improvement in yield or purity, moisture was likely the issue. Analyzing your crude reaction mixture for the presence of hydrolysis byproducts can also confirm moisture contamination.
Quantitative Data Summary
While precise quantitative data on the effect of moisture on every reaction with this compound is not extensively published, the following table provides a semi-quantitative illustration based on the principles of competing reactions between TFEA and water for a highly reactive electrophile like an acyl chloride.
| Water Content in Reaction Solvent (ppm) | Expected Impact on Yield of N-(2,2,2-trifluoroethyl)amide | Rationale |
| < 10 | High Yield (>95%) | Minimal hydrolysis of the electrophile. TFEA is the primary nucleophile. |
| 50 - 100 | Good to Moderate Yield (70-95%) | Some competitive hydrolysis occurs, leading to a noticeable decrease in yield. |
| 200 - 500 | Low to Moderate Yield (30-70%) | Significant hydrolysis of the electrophile. Water and TFEA are in strong competition. |
| > 1000 | Very Low to No Yield (<30%) | Hydrolysis of the electrophile is the dominant reaction pathway. |
Note: These are estimations and the actual impact will depend on the specific electrophile, reaction temperature, and concentration of reactants.
Experimental Protocols
Protocol 1: General Procedure for Moisture-Sensitive Acylation of this compound
This protocol outlines the steps for the acylation of TFEA with an acyl chloride under anhydrous conditions.
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be disassembled, cleaned, and dried in an oven at >120°C for at least 4 hours. The glassware should be assembled hot and allowed to cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation:
-
Anhydrous dichloromethane (or another suitable aprotic solvent) should be obtained from a solvent purification system or by distillation from an appropriate drying agent (e.g., CaH₂).
-
This compound should be freshly distilled from a drying agent like calcium hydride.
-
The acyl chloride should be freshly distilled or from a newly opened bottle.
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be distilled from a suitable drying agent.
-
-
Reaction Setup:
-
The reaction flask is equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum.
-
Dissolve this compound (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve the acyl chloride (1.05 eq.) in anhydrous dichloromethane in a separate, dry flask under an inert atmosphere.
-
Draw the acyl chloride solution into a dry syringe and add it dropwise to the stirred TFEA solution over 15-30 minutes.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
-
Protocol 2: Determination of Water Content using Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content of solvents and reagents.
-
Apparatus: A commercially available Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Anhydrous methanol (or other suitable solvent for the titrator), and a standardized Karl Fischer titrant.
-
Procedure:
-
Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual moisture in the solvent and the vessel.
-
Using a dry, gas-tight syringe, carefully inject a precisely weighed amount of the this compound or the reaction solvent into the titration vessel.
-
The instrument will automatically titrate the sample to the endpoint.
-
The water content is then calculated by the instrument, typically in ppm or as a percentage.
-
Visualizations
Caption: Workflow for Moisture-Sensitive Reactions with TFEA.
Caption: Troubleshooting Logic for Moisture-Related Issues.
References
Validation & Comparative
A Comparative Guide to Mass Spectrometry Fragmentation of N-Trifluoroethyl Compounds
For researchers and scientists in drug development and analytical chemistry, understanding the fragmentation patterns of molecules in a mass spectrometer is crucial for structural elucidation. The introduction of a trifluoroethyl group (–CH₂CF₃) to a nitrogen atom significantly influences the molecule's fragmentation behavior under electron ionization (EI). This guide provides a comparative analysis of the fragmentation patterns of N-trifluoroethyl compounds, supported by experimental data and methodologies.
Characteristic Fragmentation Pathways
Under electron ionization (EI), N-trifluoroethyl compounds undergo distinct fragmentation processes. The high electronegativity of the fluorine atoms creates a strong inductive effect, influencing bond cleavages. Unlike simple aliphatic amines where α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is the predominant fragmentation pathway, N-trifluoroethyl compounds exhibit more complex patterns.[1][2][3]
Key fragmentation pathways include:
-
Loss of a Trifluoromethyl Radical (•CF₃): A very common fragmentation route is the cleavage of the C-C bond within the trifluoroethyl group, leading to the loss of a trifluoromethyl radical (•CF₃, mass = 69 u). This results in a prominent fragment ion.[4][5]
-
α-Cleavage: Cleavage of the bond between the nitrogen and the trifluoroethyl-bearing carbon can occur. However, compared to non-fluorinated N-ethyl compounds, the stability of the resulting cation can be different, influencing the relative intensity of this peak.
-
Rearrangements: McLafferty-type rearrangements and other complex rearrangements involving fluorine atoms can occur, leading to characteristic ions.[6] For instance, a γ-shift of a fluorine atom has been proposed in some fragmentation pathways.[7]
-
Loss of HF: Elimination of a molecule of hydrogen fluoride (HF, mass = 20 u) is another possible fragmentation pathway, driven by the presence of the highly electronegative fluorine atoms.
Comparative Fragmentation Data
The presence of the trifluoroethyl group leads to a significant difference in the mass spectrum compared to its non-fluorinated N-ethyl analog. The most prominent fragmentation for many trifluoromethyl-containing compounds is the loss of the •CF₃ radical.[5]
Below is a comparative table summarizing the expected key fragments for a generic N-substituted amine.
| Feature | N-Ethyl Compound (e.g., N-Ethylaniline) | N-Trifluoroethyl Compound (e.g., N-(2,2,2-Trifluoroethyl)aniline) |
| Molecular Ion (M⁺•) | Typically observed | Often detectable, but may be of lower intensity than key fragments |
| α-Cleavage Product | [M-15]⁺ (Loss of •CH₃) | [M-83]⁺ (Loss of •CH₂CF₃) or other α-cleavage products |
| Key Differentiating Fragment | Base peak often from α-cleavage | Prominent peak at [M-69]⁺ (Loss of •CF₃) |
| Other Characteristic Fragments | Loss of ethylene (C₂H₄) | Loss of HF, fragments involving fluorine rearrangements |
This table represents generalized fragmentation patterns. Actual spectra can vary based on the overall molecular structure.
Experimental Protocols
The data discussed is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation & Derivatization: For compounds with active hydrogens (like primary or secondary amines), derivatization is often employed to improve volatility and thermal stability for GC analysis. A common method involves acylation using reagents like trifluoroacetic anhydride (TFAA).[7] This process replaces active hydrogens with a trifluoroacetyl group.
Instrumentation and Conditions: A typical experimental setup for analyzing these compounds would involve:
-
Mass Spectrometer: A GC-MS system equipped with a quadrupole analyzer.[8]
-
Ionization Method: Electron Ionization (EI) is the standard method for generating fragment-rich spectra for library matching and structural analysis.[9][10][11]
-
Ionization Energy: A standard of 70 electron volts (eV) is used to ensure reproducible fragmentation patterns.[8][10]
-
Ion Source Temperature: Typically maintained around 230°C to ensure sample volatilization without thermal degradation.[8]
-
Gas Chromatography: A fused silica capillary column (e.g., 15-30m length, 0.25mm diameter) with a non-polar stationary phase is used for separation. The oven temperature is programmed to ramp up (e.g., from 150°C to 270°C) to elute compounds based on their boiling points.[8]
Fragmentation Workflow Diagram
The following diagram illustrates the primary fragmentation pathways for a generic N-trifluoroethyl amine under electron ionization.
Caption: Key EI fragmentation pathways for an N-trifluoroethyl compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. benchchem.com [benchchem.com]
- 6. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
comparing the nucleophilicity of 2,2,2-Trifluoroethylamine to other primary amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilicity of 2,2,2-Trifluoroethylamine against other common primary amines, supported by quantitative data and established experimental methodologies. Understanding the nucleophilic character of an amine is critical in synthetic organic chemistry and drug development, as it governs reaction rates, mechanisms, and the success of forming new chemical bonds.
Introduction to Amine Nucleophilicity
A nucleophile is a chemical species that donates an electron pair to an electrophile to form a new covalent bond.[1][2] The nucleophilicity of primary amines is primarily determined by the availability of the lone pair of electrons on the nitrogen atom.[2][3] This availability is modulated by several factors, including the amine's basicity, the steric environment around the nitrogen atom, and electronic effects from its substituents.[1][4] Generally, for amines, nucleophilicity increases with basicity; however, this correlation is not always linear and can be significantly influenced by steric hindrance and other effects.[4][5]
This compound (TFEA) presents a unique case where the strong electron-withdrawing nature of the trifluoromethyl group dramatically influences its reactivity. This guide will quantify this effect by comparing TFEA to other primary amines using established scales of nucleophilicity.
Caption: Key factors influencing the nucleophilicity of primary amines.
The Impact of Fluorination on Nucleophilicity
The defining feature of this compound is the C-F₃ group adjacent to the amino group. Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I).[6][7] This effect pulls electron density away from the nitrogen atom, making its lone pair less available for donation to an electrophile.[6] Consequently, both the basicity and the nucleophilicity of the amine are significantly reduced.[6][7]
Published data indicates that the trifluoromethyl group reduces the nucleophilicity of ethylamine by a factor of approximately 100,000.[4] This substantial decrease highlights the dominance of electronic effects in this molecule.
Quantitative Comparison of Primary Amines
To provide a clear comparison, the following table summarizes key quantitative parameters for this compound and other selected primary amines. The data includes the pKa of the conjugate acid (pKaH), which reflects basicity, and Mayr's nucleophilicity parameter (N), a logarithmic scale where a higher value indicates greater nucleophilicity.[4]
| Amine | Structure | pKa of Conjugate Acid (pKaH) | Mayr's Nucleophilicity Parameter (N) (in Water) |
| Ammonia | NH₃ | 9.24 | 9.5[4] |
| This compound | CF₃CH₂NH₂ | 5.7[8] | Not explicitly listed, but reactivity is ~10⁵ times lower than ethylamine[4] |
| Ethylamine | CH₃CH₂NH₂ | 10.63 | 12.9[4] |
| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.54 | 13.3[4] |
| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 | 12.0[4] |
| t-Butylamine | (CH₃)₃CNH₂ | 10.68 | 10.5[4] |
Analysis of Data:
-
Basicity vs. Nucleophilicity: As expected, this compound has a much lower pKaH value (5.7) than simple alkylamines (pKaH > 10), confirming its significantly lower basicity due to the inductive effect of the CF₃ group.[7][8]
-
Electronic Effects: The dramatic difference between ethylamine (N = 12.9) and the estimated reactivity of this compound underscores the powerful electron-withdrawing nature of the CF₃ group, which deactivates the nucleophile.[4]
-
Steric Effects: The trend among n-propylamine (N=13.3), isopropylamine (N=12.0), and t-butylamine (N=10.5) demonstrates that increasing steric bulk around the nitrogen atom decreases nucleophilicity, even when basicity remains high.[4] The t-butyl group, for instance, reduces nucleophilicity by a factor of about 1000 compared to a typical primary amine like n-propylamine.[4]
Experimental Protocol: Determination of Mayr's Nucleophilicity Parameters
A robust and widely used method for quantifying nucleophilicity was developed by Herbert Mayr and his colleagues.[1] This protocol allows for the direct comparison of a wide range of nucleophiles.
Methodology: The kinetics of the reactions between the amine of interest and a series of reference electrophiles (typically diarylcarbenium ions, also known as benzhydrylium ions) with known electrophilicity parameters (E) are measured.[5][9][10]
Key Steps:
-
Solution Preparation: Standard solutions of the amine and the reference electrophiles are prepared in a suitable solvent (e.g., water, acetonitrile).[5][9]
-
Kinetic Measurement: The amine solution is mixed with the electrophile solution in a photometric or stopped-flow apparatus. The reaction is monitored by observing the disappearance of the colored benzhydrylium ion using UV-Vis spectroscopy.[9][10]
-
Rate Constant Determination: The reactions are typically run under pseudo-first-order conditions (with the amine in large excess). The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated from the slope of a plot of k_obs versus the amine concentration.[1]
-
Parameter Derivation: The nucleophilicity parameters N and the slope parameter s are derived for the amine using the linear free-energy relationship: log k(20 °C) = s(N + E) .[5][10] This is achieved by plotting the logarithm of the second-order rate constants (log k₂) for the amine's reactions against the known electrophilicity parameters (E) of the reference electrophiles. The y-intercept of the resulting linear plot yields the value of sN, and the slope gives s.
Caption: Experimental workflow for determining amine nucleophilicity parameters.
Conclusion
The nucleophilicity of this compound is exceptionally low compared to that of primary alkylamines. This is a direct consequence of the strong electron-withdrawing inductive effect of the trifluoromethyl group, which significantly reduces the availability of the nitrogen's lone pair of electrons. Quantitative data from Mayr's nucleophilicity scale and pKaH values confirm that while alkyl groups generally increase nucleophilicity and steric hindrance decreases it, the electronic deactivation in TFEA is the overwhelmingly dominant factor, reducing its reactivity by several orders of magnitude.[4] For professionals in drug development and chemical synthesis, this means that TFEA will be a significantly less reactive building block in standard nucleophilic substitution or addition reactions compared to its non-fluorinated counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistryguru.com.sg [chemistryguru.com.sg]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
The Trifluoroethyl Group's Influence on Drug Candidate Lipophilicity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and modulating the lipophilicity of drug candidates is a cornerstone of successful therapeutic design. The introduction of fluorine-containing moieties, such as the trifluoroethyl group (-CH₂CF₃), is a common strategy to fine-tune this critical property. This guide provides a comprehensive comparison of the impact of the trifluoroethyl group on drug candidate lipophilicity, supported by experimental data, detailed protocols, and workflow visualizations.
The strategic incorporation of fluorine into drug candidates can significantly alter their physicochemical properties, including lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile.[1][] The trifluoroethyl group, in particular, offers a nuanced approach to modulating lipophilicity. Its effect, however, is not a simple additive property but is highly dependent on the molecular context of the parent compound.[3]
Data Presentation: The Context-Dependent Impact of Trifluoroethylation
The following table summarizes experimental data on the lipophilicity (logD at pH 7.4) of a series of 2-thioalkylpyridine derivatives, comparing the non-fluorinated parent compounds with their trifluoroethylated analogs. This data highlights the variable impact of the trifluoroethyl group.
| Compound ID | R Group | logD at pH 7.4 | Change in logD vs. Parent |
| 1 | -SCH₃ (Parent) | 1.69 | - |
| 2 | -SCH₂CF₃ | Not Provided | - |
| 3 | -SCF₃ | 2.13 | +0.44 |
| 4 | -SCH₂CH₃ (Parent) | 2.26 | - |
| 5 | -SCH₂CF₃ | 2.71 | +0.45 |
| 6 | -SO₂CH₂CH₃ (Parent) | -0.07 | - |
| 7 | -SO₂CH₂CF₃ | Not Provided | - |
Data sourced from "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling".[3]
As the data indicates, the introduction of a trifluoroethyl group in place of an ethyl group (Compound 5 vs. 4) leads to a significant increase in lipophilicity (ΔlogD = +0.45).[3] This is a commonly expected outcome, as the fluorine atoms can increase the overall hydrophobic surface area of the molecule. However, the effect is not always straightforward and can be influenced by factors such as the oxidation state of adjacent atoms. For instance, in the sulfonyl series, while the direct trifluoroethyl analog data is not provided, the trend with other fluorinated analogs suggests a more complex relationship.[3]
Experimental Protocols for Lipophilicity Assessment
Accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. The most common parameters are the partition coefficient (logP) for non-ionizable compounds and the distribution coefficient (logD) for ionizable compounds at a specific pH.[4]
Shake-Flask Method for logP/logD Determination
This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (for logD).
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures that the two phases are in equilibrium.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer.
-
Add a known volume of the pre-saturated n-octanol. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.
-
Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.
-
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
-
Calculation: The logD is calculated using the following formula: logD = log₁₀([Compound]octanol / [Compound]aqueous)
High-Performance Liquid Chromatography (HPLC) Method for logD Determination
Reversed-phase HPLC can be used for a higher-throughput estimation of lipophilicity. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.
Materials:
-
Test compound
-
Reference compounds with known logD values
-
HPLC system with a C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Uracil or another non-retained compound as a t₀ marker.
Procedure:
-
Calibration:
-
Prepare solutions of a series of reference compounds with a range of known logD values.
-
Inject each reference compound and the t₀ marker onto the HPLC column.
-
Measure the retention time (tᵣ) for each reference compound and the void time (t₀) from the t₀ marker.
-
Calculate the retention factor (k) for each reference compound using the formula: k = (tᵣ - t₀) / t₀.
-
Create a calibration curve by plotting the log k values against the known logD values of the reference compounds.
-
-
Sample Analysis:
-
Prepare a solution of the test compound.
-
Inject the test compound onto the same HPLC column under the identical conditions used for the reference compounds.
-
Measure the retention time (tᵣ) of the test compound.
-
-
Calculation:
-
Calculate the retention factor (k) for the test compound.
-
Using the calibration curve, determine the logD of the test compound from its calculated log k value.
-
Visualizing the Experimental Workflow
To provide a clear overview of the lipophilicity assessment process, the following diagrams illustrate the key steps in the shake-flask method and the HPLC-based method.
References
- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
A Comparative Guide to the Metabolic Stability of Trifluoroethylamines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, optimizing a drug candidate's metabolic stability is a critical hurdle. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising drug development programs. One chemical modification that has gained significant traction for enhancing metabolic stability is the incorporation of a trifluoroethylamine moiety. This guide provides an objective comparison of the metabolic stability of trifluoroethylamines against their non-fluorinated amine counterparts, supported by experimental data and detailed methodologies.
The Trifluoroethylamine Advantage: Blocking Metabolic Hotspots
The primary route of metabolism for many amine-containing drugs is oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4. This often occurs at the carbon atom alpha to the nitrogen. The introduction of a trifluoromethyl (CF3) group on the ethylamine side chain creates a formidable steric and electronic shield, effectively blocking this metabolic pathway. The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to enzymatic cleavage by CYPs. This "metabolic blocking" strategy can significantly increase the half-life and in vivo exposure of a drug candidate.
Quantitative Comparison of Metabolic Stability
The following table provides a summary of in vitro metabolic stability data for a representative non-fluorinated amine and a trifluoroethylamine-containing compound, as determined by a human liver microsomal stability assay. It is important to note that these are illustrative examples and not a direct head-to-head comparison of two analogous compounds. However, the data directionally supports the enhanced stability conferred by the trifluoroethyl group.
| Parameter | Representative Non-Fluorinated Amine | Representative Trifluoroethylamine-Containing Drug | Rationale for Difference |
| In Vitro Half-Life (t½, min) | 15 | > 60 | The strong C-F bonds in the trifluoroethyl group are resistant to CYP450-mediated oxidation, leading to a significantly longer half-life in liver microsomes. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 150 | < 10 | A lower intrinsic clearance value indicates a slower rate of metabolism. The trifluoroethylamine moiety reduces the compound's susceptibility to enzymatic degradation. |
Experimental Protocols
A detailed methodology for a typical in vitro microsomal stability assay is provided below to allow for replication and comparison of results.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound and a non-fluorinated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and its analog in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions with buffer to the desired final concentration.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice and dilute to the final concentration in phosphate buffer.
-
-
Incubation:
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the diluted human liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[1][2]
Visualizing Metabolic Pathways and Workflows
To better understand the processes involved in evaluating metabolic stability, the following diagrams illustrate the key concepts and experimental procedures.
Caption: CYP450-mediated metabolism of amines and the blocking effect of trifluoroethylation.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
The strategic incorporation of trifluoroethylamines represents a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates. By effectively blocking CYP450-mediated metabolism at the alpha-carbon, this modification can significantly increase a compound's half-life and intrinsic clearance, leading to an improved pharmacokinetic profile. The provided experimental protocols and workflows offer a robust framework for researchers to evaluate and compare the metabolic stability of their compounds, facilitating the data-driven design of more durable and effective therapeutics.
References
A Comparative Guide: 2,2,2-Trifluoroethylamine Free Base vs. Its Hydrochloride Salt for Researchers and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the incorporation of fluorine atoms into molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and other crucial properties.[1][2] 2,2,2-Trifluoroethylamine is a key building block for introducing the trifluoroethyl moiety. It is commonly available in two forms: the free base and the hydrochloride salt. This guide provides a comprehensive comparison of these two forms to aid researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Physicochemical Properties: A Tale of Two States
The most apparent difference between this compound free base and its hydrochloride salt lies in their physical state and related properties. The free base is a volatile liquid, while the hydrochloride salt is a stable, crystalline solid.[3] This fundamental difference has significant implications for handling, storage, and solubility.
| Property | This compound Free Base | This compound Hydrochloride Salt |
| CAS Number | 753-90-2 | 373-88-6 |
| Molecular Formula | C₂H₄F₃N | C₂H₄F₃N·HCl |
| Molecular Weight | 99.07 g/mol | 135.52 g/mol |
| Appearance | Colorless liquid | White to pale yellow crystalline powder[3] |
| Boiling Point | 36-37 °C | Not applicable (sublimes) |
| Melting Point | Not applicable | 220-222 °C (sublimes) |
| Solubility | Miscible with water and common organic solvents | Highly soluble in water; soluble in polar solvents like ethanol and chloroform; poorly soluble in non-polar solvents like ether.[3][4] |
| Stability | Volatile, requires refrigeration | Stable, crystalline solid[3] |
| Handling | Volatile liquid, requires care to prevent inhalation and evaporation | Solid, easier to weigh and handle[3] |
Performance in Synthetic Applications: A Matter of Acidity and Nucleophilicity
The choice between the free base and the hydrochloride salt in a chemical reaction hinges on the desired reactivity. The free base is a nucleophile and a weak base, making it suitable for direct use in reactions where it acts as a nucleophile, such as in nucleophilic substitution or amide coupling reactions.
The hydrochloride salt, being the salt of a weak base and a strong acid, is not nucleophilic itself. To be used in reactions requiring the nucleophilic amine, the free base must be liberated in situ. This is typically achieved by adding a stoichiometric amount of a stronger base to the reaction mixture to neutralize the hydrochloric acid.
This compound Free Base:
-
Advantages:
-
Ready to use as a nucleophile without the need for an additional base.
-
Suitable for reactions sensitive to the presence of inorganic salts.
-
-
Disadvantages:
-
Volatile and difficult to handle, requiring careful temperature control and sealed reaction vessels.
-
Its basicity might interfere with other functional groups in the molecule.
-
This compound Hydrochloride Salt:
-
Advantages:
-
Stable, non-volatile solid, making it easy to handle, weigh, and store.
-
The amine is protected as an ammonium salt, preventing unwanted side reactions in certain contexts.
-
-
Disadvantages:
-
Requires the addition of a base to liberate the free amine for nucleophilic reactions. This adds a step to the experimental procedure and introduces additional reagents and byproducts.
-
The presence of chloride ions might be incompatible with certain catalysts or reaction conditions.
-
Experimental Protocols: A Practical Overview
To illustrate the practical application of both forms, this section provides a detailed experimental protocol for a reaction using the hydrochloride salt and outlines the general procedure for converting the hydrochloride salt to the free base.
N-Trifluoroethylation of Anilines using this compound Hydrochloride
This protocol describes an iron-porphyrin-catalyzed N-trifluoroethylation of anilines using this compound hydrochloride as the fluorine source.
Experimental Workflow:
Experimental Workflow for N-Trifluoroethylation.
Procedure:
-
To an oven-dried Schlenk tube, add this compound hydrochloride (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane under an air atmosphere at room temperature.
-
Add NaNO₂ (41.4 mg, 0.6 mmol) to the Schlenk tube.
-
Stir the mixed solution at room temperature for 30 minutes.
-
To the vigorously stirred aqueous solution, add o-methyl aniline (32.2 mg, 0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%).
-
Continue stirring at room temperature and monitor the reaction progress.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Conversion of this compound Hydrochloride to Free Base
The free base can be obtained from the hydrochloride salt through a neutralization reaction.
Conversion of Hydrochloride Salt to Free Base.
General Procedure:
-
Dissolve this compound hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), with stirring.
-
The free base will separate as an oily layer.
-
Extract the free base with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by distillation, taking care due to the volatility of the free base.
Conclusion: Making the Right Choice
The selection between this compound free base and its hydrochloride salt is primarily dictated by the specific requirements of the chemical transformation and the practical considerations of handling and storage.
-
For reactions where the direct nucleophilic addition of the amine is desired and the presence of additional base and salt byproducts is undesirable, the free base is the reagent of choice, provided that appropriate measures are taken to handle the volatile liquid.
-
For ease of handling, storage, and when the in situ generation of the free amine is acceptable, the hydrochloride salt offers a more convenient and stable alternative. It is particularly advantageous for reactions where the amine needs to be introduced in a controlled manner.
Ultimately, a thorough understanding of the reaction mechanism and the stability of all components in the reaction mixture will guide the researcher to the optimal choice between these two valuable fluorinated building blocks.
References
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 2,2,2-Trifluoroethylamine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of X-ray crystallography and other key analytical techniques for the structural confirmation of 2,2,2-trifluoroethylamine derivatives, supported by experimental data and detailed methodologies.
The introduction of the 2,2,2-trifluoroethyl moiety into organic molecules can significantly influence their physical, chemical, and biological properties. Therefore, unambiguous structural confirmation is paramount. While X-ray crystallography stands as the gold standard for determining the precise spatial arrangement of atoms in a crystalline solid, a multi-faceted analytical approach employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a more complete structural picture.
This guide will use N-(2,2,2-trifluoroethyl)acetamide as a representative example to illustrate the principles and data obtained from each technique.
At the Forefront: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, high-resolution view of the molecular structure in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
Experimental Protocol: X-ray Diffraction
-
Crystallization: High-quality single crystals of N-(2,2,2-trifluoroethyl)acetamide are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.
Data Presentation: Crystallographic Data
The results of an X-ray crystallographic analysis are summarized in a standardized format. Below is a table of typical crystallographic data for a this compound derivative.
| Parameter | Value |
| Chemical Formula | C₄H₆F₃NO |
| Formula Weight | 157.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.681(2) |
| b (Å) | 10.553(4) |
| c (Å) | 11.234(4) |
| β (°) | 98.76(3) |
| Volume (ų) | 665.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.570 |
| R-factor (%) | 4.5 |
Note: The data presented in this table is representative and based on typical values for small organic molecules.
The Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides a static picture of the molecule in a crystal lattice, NMR spectroscopy and mass spectrometry offer valuable insights into the molecule's structure and connectivity in solution and its overall molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the carbon-hydrogen and carbon-fluorine frameworks can be established.
-
Sample Preparation: A small amount of the purified N-(2,2,2-trifluoroethyl)acetamide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. Standard experiments include ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz).
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 6.5 (br s) | singlet | - | N-H |
| ¹H | 3.9 (q) | quartet | 9.0 | -CH₂- |
| ¹H | 2.0 (s) | singlet | - | -CH₃ |
| ¹³C | 170.0 | singlet | - | C=O |
| ¹³C | 124.0 (q) | quartet | 277 | -CF₃ |
| ¹³C | 41.0 (q) | quartet | 35 | -CH₂- |
| ¹³C | 23.0 | singlet | - | -CH₃ |
| ¹⁹F | -75.0 (t) | triplet | 9.0 | -CF₃ |
Note: This is representative data and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This data is crucial for confirming the elemental composition and for gaining structural clues.
-
Sample Introduction: A dilute solution of N-(2,2,2-trifluoroethyl)acetamide is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
| Ionization Mode | m/z (Observed) | Relative Intensity (%) | Assignment |
| ESI+ | 158.0580 | 100 | [M+H]⁺ |
| ESI+ | 180.0400 | 25 | [M+Na]⁺ |
| EI | 157 | 40 | [M]⁺˙ |
| EI | 114 | 80 | [M - CH₃CO]⁺ |
| EI | 82 | 100 | [CF₃CH₂]⁺ |
Note: This is representative data. The exact fragmentation pattern can vary with the ionization method and energy.
Visualizing the Workflow and Relationships
To better understand the process and the interplay between these techniques, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical methods.
A Comparative Guide to the Environmental Impact of Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecules has become a cornerstone of modern drug discovery and materials science, offering enhanced metabolic stability, binding affinity, and bioavailability. However, the unique and persistent nature of the carbon-fluorine bond also raises significant environmental concerns. This guide provides a comparative analysis of the environmental impact of various fluorinated building blocks, offering quantitative data, detailed experimental protocols, and a life cycle perspective to aid in the selection of more sustainable chemical moieties.
Key Environmental Impact Indicators: A Comparative Overview
The environmental footprint of a chemical is multifaceted. For fluorinated compounds, the key metrics to consider are Global Warming Potential (GWP), Ozone Depletion Potential (ODP), Bioaccumulation Factor (BCF), and Acute Toxicity (LC50/LD50). The following tables summarize these indicators for a range of common fluorinated building blocks.
Atmospheric Impact
Fluorinated compounds, particularly hydrofluorocarbons (HFCs) and perfluorocarbons (PFCs), are potent greenhouse gases. Their long atmospheric lifetimes contribute significantly to global warming. In contrast, their Ozone Depletion Potential is generally negligible as they do not contain chlorine or bromine.
| Compound Class | Specific Building Block | 100-year Global Warming Potential (GWP) | Ozone Depletion Potential (ODP) |
| Hydrofluorocarbons (HFCs) | HFC-134a (1,1,1,2-Tetrafluoroethane) | 1,430[1] | 0[2] |
| HFC-125 (Pentafluoroethane) | 3,500[1] | 0[2] | |
| HFC-143a (1,1,1-Trifluoroethane) | 4,470[1] | 0[2] | |
| HFC-32 (Difluoromethane) | 675[1] | 0 | |
| HFC-23 (Trifluoromethane) | 14,800[1] | 0 | |
| Perfluorocarbons (PFCs) | PFC-14 (Tetrafluoromethane) | 7,390 | 0 |
| PFC-116 (Hexafluoroethane) | 12,200 | 0 | |
| Aromatics | Trifluoromethylbenzene | Not readily available; likely low direct GWP but can form TFA in the atmosphere. | 0 |
| 1,3-Bis(trifluoromethyl)benzene | Not readily available. | 0 | |
| Alcohols | Hexafluoroisopropanol (HFIP) | 203[3] | 0 |
Aquatic and Biological Impact
The persistence of some fluorinated compounds can lead to their accumulation in aquatic organisms and potential toxicity. The Bioconcentration Factor (BCF) and acute toxicity values (LC50 for aquatic species, LD50 for oral toxicity in rats) are critical for assessing these risks.
| Compound Class | Specific Building Block | Bioconcentration Factor (BCF) in fish (L/kg) | Acute Fish Toxicity (LC50, 96h, mg/L) | Acute Oral Toxicity (LD50, rat, mg/kg) |
| Aromatics | Trifluoromethylbenzene | 26-58[4] | 210 (Pimephales promelas)[1] | Not readily available. |
| 1,3-Bis(trifluoromethyl)benzene | Data not readily available. | Data not readily available. | >2000[5] | |
| 4-Chloro-α,α,α-trifluorotoluene | Data not readily available. | Data not readily available. | 13,000[6] | |
| Alcohols | Hexafluoroisopropanol (HFIP) | Log Pow: 1.5 (Bioaccumulation is not expected) | 244 (Pimephales promelas) | 1500[7] |
| Heterocycles | 2-Fluoropyridine | Data not readily available. | Data not readily available. | Not readily available. |
| 2-Fluoro-6-(trifluoromethyl)pyridine | Data not readily available. | Data not readily available. | 500[8] | |
| Per- and Polyfluoroalkyl Substances (PFAS) | Perfluorooctanoic acid (PFOA) | log BAF: 2.16[9] | Data varies widely. | Data varies widely. |
| Perfluorooctane sulfonic acid (PFOS) | log BAF: 3.47[9] | Data varies widely. | Data varies widely. |
Experimental Protocols for Environmental Impact Assessment
To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The following sections detail the methodologies for key assessments.
Life Cycle Assessment (LCA)
A Life Cycle Assessment is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle.[7] The methodology is standardized under ISO 14040 and 14044 and generally consists of four main stages:[6]
-
Goal and Scope Definition: This initial stage defines the purpose of the assessment, the product system to be studied, the functional unit (the quantified performance of a product system for use as a reference unit), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave).[7]
-
Life Cycle Inventory (LCI) Analysis: This involves compiling and quantifying the inputs and outputs for a product throughout its life cycle. Inputs include raw materials and energy, while outputs include releases to air, land, and water.[6]
-
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. This involves classifying the inventory data into impact categories (e.g., global warming, ecotoxicity) and then characterizing the impacts using scientific models.
Bioaccumulation in Fish: OECD Test Guideline 305
This guideline describes the procedure for determining the bioconcentration of a chemical in fish.[11] The key steps are:
-
Acclimation: Healthy, juvenile fish of a suitable species (e.g., Zebrafish, Rainbow Trout) are acclimated to the test conditions (temperature, water quality) for a specified period.
-
Uptake Phase: The fish are exposed to the test substance at a constant concentration in the water for a period of up to 28 days. Water and fish samples are taken at regular intervals to measure the concentration of the test substance.[12]
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to determine the rate at which the substance is eliminated from their bodies. Fish samples are again taken at regular intervals.[12]
-
Analysis and Calculation: The concentrations of the test substance in the water and fish tissue are determined using appropriate analytical methods. The Bioconcentration Factor (BCF) is then calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[11]
Fish Acute Toxicity Test: OECD Test Guideline 203
This guideline outlines a method to assess the acute toxicity of a substance to fish.[13] The procedure involves:
-
Test Organisms: A recommended fish species is selected and acclimated to the test conditions.[13]
-
Test Conditions: The test is conducted in a static, semi-static, or flow-through system for a period of 96 hours. Water temperature, pH, and dissolved oxygen are monitored.[13]
-
Exposure: Fish are exposed to a range of concentrations of the test substance. A control group is maintained in water without the test substance.[14]
-
Observations: The fish are observed for mortality and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.[13]
-
Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated using statistical methods, such as probit analysis.[14]
Visualizing the Environmental Assessment Workflow
The following diagram illustrates the logical flow of assessing the environmental impact of fluorinated building blocks, from initial screening to a comprehensive life cycle assessment.
By systematically evaluating these key environmental indicators and employing standardized testing methodologies, researchers and drug development professionals can make more informed and responsible decisions in the selection and application of fluorinated building blocks, ultimately contributing to the development of safer and more sustainable chemical products.
References
- 1. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 2. Appendix 1: ODP values for ozone-depleting substances and GWP values for F-gases – Environmental Project No. 1234 2007 – Ozone-depleting substances and the greenhouse gases HFCs, PFCs and SF6 [www2.mst.dk]
- 3. researchgate.net [researchgate.net]
- 4. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. airgas.com [airgas.com]
- 7. covachem.com [covachem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. epa.gov [epa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. fishersci.com [fishersci.com]
- 13. env.go.jp [env.go.jp]
- 14. datasheets.scbt.com [datasheets.scbt.com]
assessing the influence of the trifluoroethyl moiety on biological activity
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoroethyl moiety stands out for its profound and often beneficial influence on the biological activity of therapeutic candidates. This guide provides a comparative analysis of the effects of the trifluoroethyl group on biological activity, supported by experimental data and detailed protocols.
The unique physicochemical properties of the trifluoroethyl group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profiles. These modifications can lead to improved potency, selectivity, and duration of action.
Impact on Pharmacodynamic Properties: A Case Study of Kinase Inhibitors
The introduction of a trifluoromethyl group, a close analogue of the trifluoroethyl moiety, into the kinase inhibitor nilotinib demonstrates its significant impact on target binding affinity. A study involving the replacement of the trifluoromethyl group with other substituents revealed that while the analogues were less active against the Abl kinase, their activity against the Kit kinase was comparable, with the monofluorinated analogue showing the highest potency[1].
This highlights the nuanced role of the trifluoroethyl group in modulating selectivity. The lack of shape complementarity in the Kit kinase binding pocket is compensated for by the stabilizing effect of its juxtamembrane region, an interaction that is influenced by the nature of the substituent[1].
Table 1: Comparison of Inhibitory Activity of Nilotinib Analogues
| Compound | Substituent | Abl IC50 (nM) | Kit IC50 (nM) | Kd for Abl (nM) | Kd for Kit (nM) |
| Nilotinib | -CF3 | 21 | 110 | 20 | 110 |
| Analogue 2a | -H | 130 | 110 | 29 | 4.4 |
| Analogue 2b | -F | 110 | 90 | 9.4 | 3.5 |
| Analogue 2c | -CH3 | >1000 | 220 | >1000 | 14 |
Data sourced from a study on the biological evaluation of nilotinib analogues[1].
Influence on Pharmacokinetic Properties: Enhancing Metabolic Stability
One of the most significant advantages of incorporating a trifluoroethyl group is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, which are primary drivers of drug metabolism[2]. Blocking sites susceptible to oxidative metabolism can lead to a longer half-life and improved bioavailability[2].
A comparative study of fluorinated and non-fluorinated indoles demonstrated a clear trend of increased metabolic stability with fluorination[2].
Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes
| Compound | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) |
| UT-155 | Non-fluorinated indole | 12.35 | - |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 |
Data sourced from preclinical studies on indole-containing compounds. Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident[2].
Experimental Protocols
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Materials:
-
Enzyme and its specific substrate
-
Inhibitor compound
-
Assay buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the inhibitor compound.
-
Enzyme Reaction: In a microplate, combine the enzyme, its substrate, and varying concentrations of the inhibitor. Include control wells with no inhibitor.
-
Incubation: Incubate the plate at a constant temperature for a specific period to allow the enzymatic reaction to proceed.
-
Data Acquisition: Measure the enzyme activity using a microplate reader. The method of detection will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Test compound
-
Liver microsomes or hepatocytes
-
NADPH regenerating system (for microsomes)
-
Incubation buffer
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Incubate the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction at each time point by adding a quenching solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be determined from this data.
Signaling Pathway Visualization: KRAS Inhibition
The KRAS protein is a key component of the MAPK signaling pathway, which is crucial for cell proliferation and survival. Mutations in the KRAS gene can lead to its constitutive activation, driving tumorigenesis[3]. Sotorasib is a KRAS G12C inhibitor that contains fluoro- and trifluoromethylphenyl groups and works by trapping the KRAS protein in its inactive state, thereby inhibiting downstream signaling[3].
Caption: The KRAS/MAPK signaling pathway and the inhibitory action of Sotorasib.
References
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoroethylamine: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,2,2-Trifluoroethylamine is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, whether it is unused, contaminated, or in residual containers. Adherence to these protocols is essential due to the hazardous nature of the compound.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage[1][2]. Therefore, strict safety measures must be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical-resistant clothing, eye protection (goggles), and face protection (face shield)[3]. Work should be conducted in a well-ventilated area or under a chemical fume hood[4].
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3] Smoking is strictly prohibited in storage and handling areas[5]. Use non-sparking tools and explosion-proof equipment[5].
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment[4][5].
**Step-by-Step Disposal Protocol
Disposal of this compound must comply with all applicable local, state, and federal regulations[5][6]. This material is generally considered hazardous waste[1].
-
Waste Characterization: Although not a specifically listed RCRA hazardous waste, this material may exhibit characteristics of a hazardous waste[5]. Processing, use, or contamination can alter its properties and disposal requirements[5].
-
Consult Authorities: Before initiating disposal, consult your institution's Environmental Health & Safety (EHS) department, as well as local or regional waste management authorities, to identify a suitable and authorized treatment or disposal facility[3].
-
Collection and Storage of Waste:
-
Collect waste this compound in a suitable, clearly labeled, and securely sealed container[6].
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[1][3][4].
-
The storage area should be a designated flame-proof area[3].
-
-
Final Disposal:
Management of Spills and Contaminated Materials
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Minor Spills:
-
Major Spills:
Disposal of Empty Containers
Empty containers of this compound retain product residue and vapors, and can be dangerous[1][3].
-
Do not cut, drill, grind, or weld on or near the containers, as they may contain explosive vapors[3][6].
-
If containers cannot be sufficiently cleaned for reuse with the same product, they should be punctured to prevent re-use and disposed of at an authorized landfill[3][6].
-
Alternatively, containers may be returned to the supplier for reuse or recycling if possible[3].
Waste Management Hierarchy
A general hierarchy of controls should be considered for waste management[3][6]:
-
Reduction: Minimize the amount of chemical used.
-
Reuse: Use unadulterated material for other purposes if possible.
-
Recycling: If the material is unused or uncontaminated, it may be possible to reclaim it through methods like filtration or distillation[3]. Consult the manufacturer for recycling options[3].
-
Disposal: If all other options are exhausted, dispose of the material safely as described above[3][6].
Summary of Key Chemical and Disposal Data
| Property/Parameter | Value/Information | Source |
| UN Number | UN2733 | [5] |
| Proper Shipping Name | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | [5] |
| Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | [5] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][7] |
| Environmental Fate | Do not discharge into sewer or waterways. High persistence in water/soil and air. | [3][6] |
| Bioaccumulation | Low (LogKOW = 0.24) | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2,2-Trifluoroethylamine
For Immediate Reference: Essential Safety and Handling Protocols for 2,2,2-Trifluoroethylamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with the handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is classified as a highly flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1][2][3][4]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 753-90-2 | [2] |
| Molecular Formula | C2H4F3N | [1][4][5] |
| Molecular Weight | 99.06 g/mol | [4][5] |
| Boiling Point | 36-37 °C | |
| Flash Point | -16 °C (3.2 °F) | [2] |
| Density | 1.262 g/mL at 20 °C |
Recommended Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls, especially when handling larger quantities.[1][3][6]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] All personnel must be trained on the hazards and proper handling procedures.
-
Ventilation: Always work in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][6]
-
Preventing Ignition: This chemical is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6] Wash hands thoroughly with soap and water after handling.[6]
-
Container Management: Keep containers tightly closed when not in use to prevent vapor release.[1][2]
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
-
The recommended storage temperature is between 2-8°C (35.6–46.4°F).[1]
-
Store in a flammable liquids storage cabinet.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Response Workflow
Caption: Workflow for handling a this compound spill.
First-Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.[6] Contact your institution's environmental health and safety department for specific disposal procedures.
-
Container Disposal: Empty containers may retain product residues (vapors, liquid) and can be hazardous.[1] Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.
References
- 1. halocarbon-ls.com [halocarbon-ls.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound, 99.5% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.dk [fishersci.dk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. uwlax.edu [uwlax.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
